molecular formula C15H17N3 B1662265 Ditolylguanidine CAS No. 97-39-2

Ditolylguanidine

Numéro de catalogue: B1662265
Numéro CAS: 97-39-2
Poids moléculaire: 239.32 g/mol
Clé InChI: OPNUROKCUBTKLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Di-o-tolylguanidine (DOTG, CAS 97-39-2) is a versatile chemical compound with significant applications in both industrial and neuroscience research. This white, crystalline powder (Molecular Formula: C15H17N3, Molecular Weight: 239.32 g/mol) is characterized by its odorless nature, slight bitterness, and low toxicity . Its physical properties include a melting point of approximately 174-178 °C and a critical temperature of 141 °C . It is soluble in chloroform, acetone, and ethanol, but insoluble in water and gasoline . In industrial chemistry, 1,3-Di-o-tolylguanidine serves as a key guanidine vulcanization accelerator for natural and synthetic diene rubbers . It is particularly valued as an important activator for acidic accelerators, especially thiazoles and sulfenamides. When combined with accelerator M, it exhibits a super-accelerator effect . Its application is crucial in the manufacturing of thick-walled products, tire treads, breakers, and rubber roller covers, where it provides excellent safety at processing temperatures and high activity during vulcanization, resulting in superior vulcanization flatness . In pharmacological and neuroscience research, DOTG is recognized as a somewhat selective sigma receptor agonist, binding with high affinity to both σ1 and σ2 receptor subtypes . Studies using this compound have been instrumental in investigating neuroprotective mechanisms; for instance, sigma-1 receptor activation by DOTG has been shown to prevent intracellular calcium dysregulation in cortical neurons during in vitro ischemia . Furthermore, research with DOTG has demonstrated its significant effects on brain function, where it induces dose-dependent changes in local cerebral glucose utilization in several motor and limbic structures of the rat brain, including the hippocampus, cerebellum, and substantia nigra . The compound also exhibits a complex, differential role in modulating pain, potently reducing pain behavior in the acute phase of the formalin test while increasing it in the tonic phase—effects that are blocked by the sigma receptor antagonist rimcazole . These properties make DOTG a valuable tool for probing the function of sigma receptors and their potential roles in neuroprotection, mood disorders, and nociception. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,2-bis(2-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUROKCUBTKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41130-39-6 (hydrochloride)
Record name N,N'-Bis(2-methylphenyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2026606
Record name 1,3-Di-o-tolylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White solid; [Hawley] Grey or white powder; [MSDSonline]
Record name Guanidine, N,N'-bis(2-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(2-methylphenyl)guanidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5465
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM
Record name SID57264422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.10 @ 20 °C/4 °C
Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE POWDER, CRYSTALS FROM DILUTED ALC

CAS No.

97-39-2
Record name Di-o-tolylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-methylphenyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-o-tolylguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-o-tolylguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanidine, N,N'-bis(2-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Di-o-tolylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-di-o-tolylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DI-O-TOLYLGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL2P01I17O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

179 °C
Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Di-o-tolylguanidine (DTG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-o-tolylguanidine (DTG) is a high-affinity, selective sigma (σ) receptor ligand that has become an indispensable tool in neuroscience and pharmacology.[1] Initially synthesized as a tool to probe the then-enigmatic sigma receptors, its utility has expanded to studies involving neuroprotection, pain modulation, and cancer biology.[2][3] DTG exhibits roughly equal affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes, making it a non-selective sigma receptor agonist.[1][4] This guide provides a comprehensive overview of the molecular mechanisms of action of DTG, focusing on its interactions with its primary targets and the subsequent downstream signaling cascades.

Primary Molecular Targets

The primary molecular targets of DTG are the sigma-1 and sigma-2 receptors. While initially misclassified as opioid receptors, they are now understood to be unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum (ER).[5][6][7]

The Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a 223-amino acid transmembrane protein that resides predominantly at the mitochondria-associated ER membrane (MAM).[8][9] It acts as an intracellular signal transduction amplifier, modulating a wide array of cellular functions by interacting with various client proteins, including ion channels, G-protein coupled receptors, and kinases.[5][9] The σ1R is encoded by the SIGMAR1 gene.[9]

The Sigma-2 Receptor (σ2R)

The sigma-2 receptor was pharmacologically identified as a distinct entity from the σ1R in 1990.[10] More recently, it was identified as the transmembrane protein 97 (TMEM97).[6][10] Like the σ1R, the σ2R is located in the endoplasmic reticulum and is involved in regulating cellular processes such as cholesterol homeostasis, autophagy, and cell proliferation.[6][10][11] It is often highly expressed in proliferating cells, including various cancer cell lines.[3][10]

Quantitative Data: Binding Affinities

The affinity of DTG for sigma receptors is a critical aspect of its pharmacological profile. The following table summarizes the binding affinities of DTG for both sigma receptor subtypes.

Receptor SubtypeLigandKi (nM)IC50 (nM)Assay ConditionsReference
Sigma-1 (σ1)[3H]-(+)-Pentazocine~30Guinea pig brain homogenates[4]
Sigma-2 (σ2)[3H]-DTG~30Guinea pig brain homogenates[4]

Mechanism of Action at the Sigma-1 Receptor

As a sigma-1 receptor agonist, DTG initiates a cascade of intracellular events upon binding. The σ1R is a ligand-operated chaperone protein, and its activation by agonists like DTG leads to its dissociation from its resident binding partner, the Binding immunoglobulin Protein (BiP), also known as GRP78.[8] This dissociation allows the activated σ1R to interact with and modulate the function of various client proteins.

Modulation of Ion Channels

A primary mechanism of action for σ1R agonists is the modulation of various ion channels, which in turn affects neuronal excitability and calcium homeostasis.[12][13][14]

  • Voltage-Gated Ion Channels: Sigma-1 receptor activation has been shown to inhibit voltage-gated sodium (Nav) and potassium (Kv) channels.[9][12] For instance, σ1R ligands can dissociate the receptor from Nav1.5, leading to suppressed channel activity.[12] This modulation of ion channels can contribute to the neuroprotective effects of σ1R agonists by reducing excessive neuronal firing.

  • Calcium Signaling: The σ1R plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly at the ER-mitochondria interface.[8][9] Upon activation, the σ1R translocates to and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), an ER-resident calcium channel.[8][9] This stabilization prolongs Ca2+ signaling from the ER to the mitochondria, which is vital for cellular bioenergetics and survival.

Interaction with Other Proteins and Signaling Pathways

Beyond ion channels, the activated σ1R interacts with a host of other proteins to regulate diverse cellular processes.

  • Neurotrophic Factor Signaling: Sigma-1 receptor agonists can potentiate neurotrophic signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin receptor kinase B (TrkB) pathway.[12] This can lead to the activation of downstream pro-survival pathways like ERK and AKT.[12]

  • ER Stress Response: The σ1R is a key modulator of the unfolded protein response (UPR), a cellular stress response to the accumulation of misfolded proteins in the ER.[8] By interacting with UPR sensors like IRE1α, the σ1R can help mitigate ER stress and promote cell survival.[8]

Mechanism of Action at the Sigma-2 Receptor

The functional role of the sigma-2 receptor is still being elucidated, but it is known to be involved in key cellular processes.

  • Cholesterol Homeostasis: The σ2R/TMEM97 is involved in the regulation of cholesterol transport and homeostasis by interacting with proteins like the Niemann-Pick C1 (NPC1) protein and the low-density lipoprotein receptor (LDLR).[3][11]

  • Cell Proliferation and Viability: The high expression of σ2R in tumor cells suggests a role in cell proliferation.[10] Indeed, σ2R ligands have been shown to induce cell death in various cancer cell lines, although the direct involvement of TMEM97 in this cytotoxicity is still under investigation.[3]

  • Neuronal Signaling: In neurons, σ2R activation can modulate action potential firing by regulating calcium and potassium channels.[10] It is also implicated in the modulation of neurotransmitter release, including dopamine, serotonin, and glutamate.[10]

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[15] A competitive inhibition binding assay is commonly used to determine the Ki of an unlabeled ligand like DTG.

Objective: To determine the affinity (Ki) of DTG for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain homogenates).[16]

  • Radioligand: [3H]-(+)-pentazocine for σ1R or [3H]-DTG for σ2R (in the presence of a σ1R masking agent like (+)-pentazocine).[7][17]

  • Unlabeled DTG at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled DTG.[18]

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[18]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through the glass fiber filters. The filters will trap the membranes with the bound radioligand.[15][18]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[18]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[18]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the DTG concentration. The IC50 value (the concentration of DTG that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DTG_Targets cluster_receptors Primary Molecular Targets DTG 1,3-Di-o-tolylguanidine (DTG) Sigma1 Sigma-1 Receptor (σ1R) (SIGMAR1) DTG->Sigma1 Agonist Sigma2 Sigma-2 Receptor (σ2R) (TMEM97) DTG->Sigma2 Agonist

Caption: Overview of the primary molecular targets of 1,3-Di-o-tolylguanidine (DTG).

Sigma1_Signaling DTG DTG Sigma1 Sigma-1 Receptor DTG->Sigma1 activates BiP BiP Sigma1->BiP dissociates from IP3R IP3 Receptor Sigma1->IP3R stabilizes IonChannels Voltage-gated Ion Channels Sigma1->IonChannels inhibits BDNF_TrkB BDNF/TrkB Pathway Sigma1->BDNF_TrkB potentiates Ca_ER ER Ca2+ Release IP3R->Ca_ER modulates Neuroprotection Neuroprotection Ca_ER->Neuroprotection Neuronal_Excitability ↓ Neuronal Excitability IonChannels->Neuronal_Excitability Neuronal_Excitability->Neuroprotection ERK_AKT ERK/AKT Signaling BDNF_TrkB->ERK_AKT activates ERK_AKT->Neuroprotection

Caption: Downstream signaling pathways of the Sigma-1 receptor activated by DTG.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Membrane Homogenates Incubate Incubate to Equilibrium (e.g., 60 min, 30°C) Membranes->Incubate Radioligand Radioligand ([3H]-...) Radioligand->Incubate DTG_serial Serial Dilutions of DTG DTG_serial->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [DTG] Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki via Cheng-Prusoff IC50->Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

1,3-Di-o-tolylguanidine is a powerful pharmacological tool due to its high affinity for both sigma-1 and sigma-2 receptors. Its mechanism of action is complex, involving the modulation of ion channels, intracellular calcium signaling, neurotrophic pathways, and cellular stress responses. A thorough understanding of these mechanisms is crucial for interpreting experimental results and for the development of novel therapeutics targeting the sigma receptor system for a variety of pathological conditions, including neurodegenerative diseases, pain, and cancer.

References

1,3-Ditolylguanidine (DTG): A Technical Guide to its Sigma Receptor Subtype Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 1,3-Ditolylguanidine (DTG) for sigma receptor subtypes. DTG is a widely used pharmacological tool in sigma receptor research due to its high affinity for both sigma-1 (σ1R) and sigma-2 (σ2R) subtypes. This document summarizes key binding data, details experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Core Concept: Ditolylguanidine as a Non-Selective Sigma Receptor Ligand

1,3-Ditolylguanidine is recognized as a non-selective sigma receptor agonist, demonstrating comparable affinity for both the σ1 and σ2 receptor subtypes.[1] This property makes it an invaluable tool for studying the overall function of sigma receptors. However, its lack of selectivity necessitates specific experimental designs, such as the use of masking ligands, to investigate the individual contributions of each subtype.

Quantitative Binding Data

The binding affinity of DTG for sigma receptors is typically quantified using radioligand binding assays, which determine the dissociation constant (Kd), the inhibitor concentration that displaces 50% of the radioligand (IC50), and the maximum number of binding sites (Bmax). The following tables summarize the binding parameters of [³H]DTG for σ1 and σ2 receptors from various studies.

Table 1: Binding Affinity of [³H]DTG for Sigma-1 (σ1) Receptors

Tissue/Cell LineRadioligandKd (nM)Bmax (fmol/mg protein)Reference
Guinea Pig Brain[³H]DTG--[2]
Mouse Lung--INVALID-LINK---pentazocine1.36967[3]

Table 2: Binding Affinity of [³H]DTG for Sigma-2 (σ2) Receptors

Tissue/Cell LineRadioligandKd (nM)Bmax (fmol/mg protein)Reference
Rat Liver[³H]DTG9.45-[4]
Mouse Lung[³H]DTG31.8921[3]
Mouse Brain[³H]DTG17.8823[3]
Mouse Brain[³H]DTG43788[3]

Note: Kd and Bmax values can vary depending on the tissue preparation, experimental conditions, and radioligand used.

Experimental Protocols: Radioligand Binding Assays

The determination of DTG's binding affinity for sigma receptors is primarily achieved through radioligand binding assays. These protocols are essential for drug discovery and the characterization of novel sigma receptor ligands.[5]

I. Saturation Binding Assay for σ2 Receptors using [³H]DTG

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]DTG for the σ2 receptor.

Materials:

  • [³H]DTG (radioligand)

  • Non-radioactive (+)-pentazocine (to mask σ1 receptors)[6]

  • Haloperidol or non-radioactive DTG (to determine non-specific binding)[3][7]

  • Tissue homogenate (e.g., rat liver, mouse brain)[3][6]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[3]

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Tissue Preparation: Prepare membrane homogenates from the tissue of interest (e.g., guinea pig liver for high σ1R expression, rat liver for σ2R).[6]

  • Assay Setup: In a series of tubes, add a constant amount of membrane protein.

  • Radioligand Addition: Add increasing concentrations of [³H]DTG to the tubes.

  • Masking σ1 Receptors: To each tube, add a saturating concentration of non-radioactive (+)-pentazocine (e.g., 500 nM) to prevent [³H]DTG from binding to σ1 receptors.[3][6]

  • Non-Specific Binding: To a parallel set of tubes, add a high concentration of a non-radioactive ligand (e.g., 10 µM haloperidol or DTG) to determine non-specific binding.[3][7]

  • Incubation: Incubate the tubes at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60-120 minutes at 25°C).[3][7]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values.

II. Competitive Inhibition Assay for σ2 Receptors

This assay is used to determine the inhibition constant (Ki) of a test compound (e.g., DTG) for the σ2 receptor.

Materials:

  • Same as for the saturation binding assay, plus the non-radioactive test compound.

Procedure:

  • Tissue Preparation and Assay Setup: Follow steps 1 and 2 from the saturation binding assay protocol.

  • Radioligand Addition: Add a single, constant concentration of [³H]DTG, typically near its Kd value for the σ2 receptor (e.g., 3.0 nM).[3][6]

  • Masking σ1 Receptors: Add a saturating concentration of non-radioactive (+)-pentazocine to all tubes.[6]

  • Test Compound Addition: Add increasing concentrations of the non-radioactive test compound to a series of tubes.

  • Control Tubes: Include tubes for total binding (no test compound) and non-specific binding (high concentration of a competing ligand).

  • Incubation, Termination, Washing, and Quantification: Follow steps 6-9 from the saturation binding assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[8][9] Upon ligand binding, it can translocate and interact with various client proteins, including ion channels and G-protein coupled receptors, to influence a wide range of cellular processes.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) BiP BiP S1R_inactive Sigma-1 Receptor (inactive) S1R_inactive->BiP Bound S1R_active Sigma-1 Receptor (active) S1R_inactive->S1R_active Conformational Change (BiP dissociates) IP3R IP3 Receptor Ca_release Ca²⁺ Release IP3R->Ca_release Mediates S1R_active->IP3R Modulates IonChannels Ion Channels (e.g., K⁺ channels) S1R_active->IonChannels Interacts with Cellular_Stress Cellular Stress S1R_active->Cellular_Stress Reduces Ligand DTG / Agonist Ligand->S1R_inactive Binds Neuronal_Excitability Neuronal Excitability IonChannels->Neuronal_Excitability Regulates

Caption: Sigma-1 Receptor Signaling Pathway.

Sigma-2 Receptor Signaling

The sigma-2 receptor, identified as TMEM97, is also located in the endoplasmic reticulum and is involved in cholesterol homeostasis and cell proliferation.[10][11] Its signaling mechanisms are less understood than those of the σ1R but are known to involve interactions with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), and to influence calcium signaling and cell death pathways.[12]

Sigma2_Signaling cluster_ER_Membrane Endoplasmic Reticulum Membrane S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with Ca_signaling Intracellular Ca²⁺ Signaling S2R->Ca_signaling Modulates Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates Proliferation Cell Proliferation & Apoptosis S2R->Proliferation Influences EGFR EGFR S2R->EGFR Interacts with Ligand DTG / Ligand Ligand->S2R Downstream Downstream Signaling (e.g., PKC, RAF) EGFR->Downstream Activates

Caption: Sigma-2 Receptor Signaling Pathway.

Experimental Workflow for Determining Binding Affinity

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of a compound like DTG for sigma receptors.

Binding_Assay_Workflow A Tissue/Cell Membrane Preparation B Incubation with: - [³H]Radioligand (e.g., [³H]DTG) - Masking Ligand (e.g., (+)-pentazocine for σ2) - Test Compound (at various concentrations) A->B C Separation of Bound and Free Radioligand (Rapid Filtration) B->C D Quantification of Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Caption: Radioligand Binding Assay Workflow.

This technical guide provides a foundational understanding of the binding characteristics of 1,3-Ditolylguanidine at sigma receptors, equipping researchers with the necessary information to design and interpret experiments in the field of sigma receptor pharmacology.

References

Ditolylguanidine (CAS 97-39-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di-o-tolylguanidine (DTG), identified by CAS number 97-39-2, is a versatile organic compound with significant applications in both industrial and research settings. Primarily known as a rubber vulcanization accelerator, DTG has gained substantial attention in the scientific community as a potent and selective sigma (σ) receptor agonist. This technical guide provides an in-depth overview of the chemical and physical properties of DTG, detailed experimental protocols for its synthesis and in vitro characterization, and a summary of its biological activities and signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

Ditolylguanidine is a white to light yellow crystalline solid belonging to the guanidine class of organic compounds. It is characterized by two o-tolyl groups attached to a central guanidine core.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 97-39-2[1]
Molecular Formula C₁₅H₁₇N₃[1][2]
Molecular Weight 239.32 g/mol [1][2]
Appearance White to light yellow crystalline solid[1]
Melting Point 176-179 °C[3][4]
Solubility Practically insoluble in water (70 mg/L at 20 °C); Soluble in organic solvents such as diethyl ether, chloroform, acetone, and ethyl acetate.[3][4][3][4]
Density 1.10 g/cm³[3]
SMILES Cc1ccccc1NC(=N)Nc2ccccc2C[1][5]
InChI Key OPNUROKCUBTKLF-UHFFFAOYSA-N[1]

Synthesis of N,N'-Di-o-tolylguanidine

While the industrial synthesis of DTG often involves the reaction of o-toluidine with cyanogen chloride, an alternative laboratory-scale synthesis can be achieved from di-o-tolylthiourea. The following protocol is based on a patented method for the preparation of N,N'-disubstituted guanidines.

Experimental Protocol: Synthesis from Di-o-tolylthiourea

Materials:

  • Di-o-tolylthiourea

  • Ammonia (aqueous solution)

  • Copper(II) acetate (Cu(OAc)₂) as a catalyst

  • Water

  • Oxygen gas

  • Reaction vessel capable of handling pressure (e.g., a Parr autoclave)

  • Stirring mechanism

  • Temperature control system

Procedure:

  • Reaction Setup: In a suitable pressure-resistant reaction vessel, combine 0.1 mol of di-o-tolylthiourea, 3 mol of ammonia in 130 g of water, and 0.1 mmol of Cu(OAc)₂.

  • Reaction Conditions: Seal the vessel and begin stirring. Heat the reaction mixture to 80 °C.

  • Oxygen Introduction: Pressurize the vessel with oxygen to 3 bar.

  • Reaction Monitoring: Maintain the temperature and pressure for a reaction time of 3 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess oxygen. The product, di-o-tolylguanidine, will precipitate out of the aqueous solution.

  • Purification: Filter the solid product, wash with water to remove any remaining ammonia and catalyst, and dry under vacuum. The purity of the obtained di-o-tolylguanidine can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

This method has been reported to yield di-o-tolylguanidine in high purity.

Biological Activity: Sigma Receptor Agonism

This compound is widely recognized and utilized as a high-affinity sigma (σ) receptor agonist. It exhibits affinity for both σ₁ and σ₂ receptor subtypes.[6][7] This activity makes it a valuable tool for studying the physiological roles of these receptors and for the development of novel therapeutics targeting central nervous system disorders and cancer.[6]

Table 2: Sigma Receptor Binding Affinity of this compound

ParameterReceptor SubtypeValueReference
Ki σ₁69 nM[6]
Ki σ₂21 nM[6]
IC₅₀ NCI-N417 small cell lung cancer cells100 nM[6]
IC₅₀ NCI-H209 small cell lung cancer cells90 nM[6]
Signaling Pathway of Sigma-1 Receptor Activation

The sigma-1 (σ₁) receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon activation by an agonist like DTG, the σ₁ receptor can translocate and interact with various client proteins, thereby modulating a range of cellular processes.

sigma1_pathway ER ER Lumen s1r Sigma-1 Receptor ip3r IP3R s1r->ip3r ROS Reduced ROS s1r->ROS Leads to Apoptosis Inhibition of Apoptosis s1r->Apoptosis Contributes to Ca_Mito Ca²⁺ ip3r->Ca_Mito Ca²⁺ flux Mito Mitochondrial Matrix DTG This compound (DTG) DTG->s1r Activates Ca_ER Ca²⁺ Neuroprotection Neuroprotection ROS->Neuroprotection Results in Apoptosis->Neuroprotection Results in

Caption: Sigma-1 receptor signaling pathway upon activation by this compound.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors using [³H]-DTG.

Materials:

  • Guinea pig brain membrane homogenate (for high σ₁ receptor expression) or rat liver membrane homogenate (for high σ₂ receptor expression)

  • [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) as the radioligand

  • (+)-Pentazocine (for masking σ₁ receptors when assaying for σ₂)

  • Haloperidol (for determining non-specific binding)

  • Test compound (at various concentrations)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the chosen tissue according to established protocols. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, set up the following reaction mixtures in triplicate:

    • Total Binding: Binding buffer, membrane homogenate, and [³H]-DTG.

    • Non-specific Binding: Binding buffer, membrane homogenate, [³H]-DTG, and a high concentration of haloperidol (e.g., 10 µM).

    • Competitive Binding: Binding buffer, membrane homogenate, [³H]-DTG, and varying concentrations of the test compound.

    • For σ₂ Receptor-Specific Binding: Add a saturating concentration of (+)-pentazocine (e.g., 300 nM) to all wells to block the binding of [³H]-DTG to σ₁ receptors.

  • Incubation: Add a constant concentration of [³H]-DTG (typically near its Kd value) to all wells. The final assay volume is typically 200 µL. Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DTG) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Tissue Membrane Homogenates setup_plates Set up 96-well Plates (Total, Non-specific, Competitive) prep_membranes->setup_plates prep_reagents Prepare Radioligand, Buffers, and Test Compounds prep_reagents->setup_plates incubation Incubate at RT for 120 min setup_plates->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Experimental workflow for the radioligand binding assay.

Industrial Application: Rubber Vulcanization

This compound is used as a secondary accelerator in the vulcanization of rubber. It enhances the efficiency of primary accelerators (e.g., thiazoles like 2-mercaptobenzothiazole, MBT), leading to a faster and more efficient cross-linking of polymer chains by sulfur.

Logical Relationship in Accelerated Sulfur Vulcanization

The mechanism involves the formation of an active accelerator complex that facilitates the reaction of sulfur with the rubber polymer chains.

vulcanization_logic cluster_reactants Reactants cluster_process Process cluster_product Product DTG This compound (DTG) (Secondary Accelerator) complex_formation Formation of Active Accelerator Complex DTG->complex_formation MBT MBT (Primary Accelerator) MBT->complex_formation ZnO ZnO (Activator) ZnO->complex_formation Sulfur Sulfur (S₈) sulfur_activation Sulfur Ring Opening Sulfur->sulfur_activation Rubber Rubber Polymer crosslinking Formation of Sulfur Cross-links Rubber->crosslinking complex_formation->sulfur_activation sulfur_activation->crosslinking vulcanized_rubber Vulcanized Rubber (Improved Properties) crosslinking->vulcanized_rubber

Caption: Logical relationship in DTG-accelerated rubber vulcanization.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and may cause harm to aquatic life with long-lasting effects. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

N,N'-Di-o-tolylguanidine (CAS 97-39-2) is a compound with a dual role as an industrial chemical and a valuable pharmacological tool. Its function as a rubber vulcanization accelerator is well-established, while its activity as a high-affinity sigma receptor agonist has opened avenues for research in neuroscience and oncology. This guide provides essential technical information and detailed protocols to aid researchers and professionals in the effective and safe utilization of this compound in their respective fields. The presented data and methodologies are intended to serve as a foundational resource for further investigation and application of this versatile molecule.

References

Ditolylguanidine: An In-depth Technical Guide to its Agonist Activity at Sigma-1 and Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-o-tolylguanidine (DTG) is a widely utilized high-affinity ligand for sigma receptors, demonstrating agonist properties at both sigma-1 (σ1) and sigma-2 (σ2) subtypes.[1][2] While it is often described as non-selective due to its comparable affinity for both receptor subtypes, this characteristic makes it a valuable pharmacological tool for studying the combined effects of sigma receptor activation.[3] This technical guide provides a comprehensive overview of DTG's pharmacological profile, detailing its binding affinities, functional effects, and the signaling pathways it modulates. The information is presented to support researchers and drug development professionals in designing and interpreting experiments involving this compound.

Core Concepts: Sigma-1 and Sigma-2 Receptors

The sigma-1 receptor is a unique ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various ion channels and neurotransmitter systems.[4][6] The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is also localized to the ER and is implicated in cell proliferation, lipid metabolism, and calcium signaling.[7][8] Both receptors are targets of interest for a range of therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and oncology.[9][10]

Quantitative Data Presentation

The following tables summarize the key quantitative pharmacological data for Ditolylguanidine (DTG) at sigma-1 and sigma-2 receptors.

Table 1: Binding Affinity of this compound (DTG) for Sigma-1 and Sigma-2 Receptors

Receptor SubtypeRadioligandTissue/Cell PreparationKi (nM)Reference
Sigma-1--INVALID-LINK---PentazocineGuinea Pig Brain Membranes35.5[11]
Sigma-2[3H]DTGRat Liver Membranes39.9[11]
Sigma (non-specified)[3H]DTGSheep Pineal Gland Membranes27 ± 3.4[2]

Table 2: Functional Activity of this compound (DTG)

Assay TypeCell Line/ModelMeasured EffectEC50 / IC50 (µM)Reference
Cell Viability AssayEMT-6 (Mouse Breast Cancer)Cytotoxicity11.4 - >200 (range for various sigma-2 ligands)[12]
Caspase-3 AssayEMT-6 (Mouse Breast Cancer)Apoptosis InductionComparable to cell viability assay[12]
Cell Proliferation AssayT47D, LNCaP, BT-20, SKBR3, MDA-B-453 (Human Cancer Cell Lines)Inhibition of ProliferationED50 varies by cell line[13]
Antinociception AssayMice (in vivo)Increased tail-withdrawal latencyEffective at 10, 15, and 20 mg/kg (IP)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on DTG.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of DTG for sigma-1 and sigma-2 receptors.

Protocol 1: Sigma-2 Receptor Binding Assay using [3H]DTG [14][15]

  • Tissue Preparation: Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in a total volume of 150 µL:

    • ~300 µg of membrane protein.

    • 5 nM [3H]DTG.

    • 100 nM (+)-pentazocine to mask sigma-1 receptors.

    • Varying concentrations of unlabeled DTG (for competition assay) or buffer (for saturation assay).

    • For non-specific binding determination, add 10 µM of unlabeled DTG.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/C) pre-soaked in buffer, using a cell harvester. Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Place the dried filters into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation. For saturation assays, determine the Kd and Bmax from Scatchard analysis.

Protocol 2: Sigma-1 Receptor Binding Assay using --INVALID-LINK---Pentazocine [12][14]

  • Tissue Preparation: Prepare guinea pig brain membrane homogenates as described for the sigma-2 assay.

  • Assay Setup: In a 96-well plate, add the following in a total volume of 150 µL:

    • ~300 µg of membrane protein.

    • ~5 nM --INVALID-LINK---pentazocine.

    • Varying concentrations of unlabeled DTG.

    • For non-specific binding determination, add 10 µM of haloperidol.

  • Incubation: Incubate the plate at 25°C.

  • Termination, Filtration, and Counting: Follow the same procedure as for the sigma-2 assay.

  • Data Analysis: Calculate the Ki value for DTG as described above.

Functional Assays

Objective: To characterize the functional effects of DTG as a sigma receptor agonist.

Protocol 3: Calcium Imaging Assay [16][17][18]

  • Cell Culture and Dye Loading: Culture neuronal or other relevant cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Baseline Fluorescence Measurement: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging. Record the baseline fluorescence intensity for a few minutes.

  • DTG Application: Perfuse the cells with a solution containing DTG at the desired concentration.

  • Fluorescence Measurement: Continuously record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F0) to determine the effect of DTG on intracellular calcium levels.

Protocol 4: Electrophysiology (Whole-Cell Patch-Clamp) [19][20][21][22][23]

  • Cell Preparation: Prepare cultured neurons or acute brain slices for electrophysiological recording.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an appropriate internal solution.

  • Baseline Current/Voltage Recording: In voltage-clamp or current-clamp mode, record baseline ion channel currents or membrane potential, respectively.

  • DTG Application: Perfuse the cell with a solution containing DTG.

  • Recording of DTG Effects: Record the changes in ion channel currents or membrane potential in the presence of DTG.

  • Data Analysis: Analyze the recorded data to determine the effect of DTG on specific ion channels (e.g., potassium, calcium channels) or neuronal excitability.

Mandatory Visualizations

Signaling Pathways

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane cluster_Cytosol Cytosol DTG DTG Sigma1 Sigma-1 Receptor DTG->Sigma1 Agonist Binding BiP BiP Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Modulation IonChannels Ion Channels (K⁺, Ca²⁺, Na⁺) Sigma1->IonChannels Modulation CellularStress Cellular Stress Response Sigma1->CellularStress Regulation Ca_Cytosol [Ca²⁺]i IP3R->Ca_Cytosol Ca²⁺ Release Ca_Mito Ca²⁺ uptake ATP ATP Production Ca_Mito->ATP Stimulation Ca_Cytosol->Ca_Mito Uptake

Sigma2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_PM Plasma Membrane cluster_downstream Downstream Signaling DTG DTG Sigma2 Sigma-2 Receptor (TMEM97) DTG->Sigma2 Agonist Binding Ca_Cytosol [Ca²⁺]i Sigma2->Ca_Cytosol Ca²⁺ Release EGFR EGFR Sigma2->EGFR Interaction ROS Reactive Oxygen Species (ROS) Ca_Cytosol->ROS Induction Caspases Caspase Activation ROS->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution PKC PKC EGFR->PKC Activation RAF RAF PKC->RAF Activation Proliferation Cell Proliferation RAF->Proliferation Stimulation

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Protein Protein Quantification Membrane->Protein Incubation Incubation: Membranes + Radioligand + DTG (competitor) Protein->Incubation Filtration Rapid Filtration (Separates bound/unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc Calculate Specific Binding Counting->Calc Curve Generate Competition Curve Calc->Curve Ki Determine IC₅₀ and Kᵢ Curve->Ki

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis CellCulture Cell Culture on Coverslips DyeLoading Loading with Calcium- Sensitive Fluorescent Dye CellCulture->DyeLoading Baseline Record Baseline Fluorescence DyeLoading->Baseline Stimulation Apply DTG Baseline->Stimulation Recording Record Fluorescence Changes Stimulation->Recording Quantify Quantify ΔF/F₀ Recording->Quantify Response Analyze Calcium Response Quantify->Response

Conclusion

This compound serves as a important research tool for investigating the dual roles of sigma-1 and sigma-2 receptors. Its agonist activity at both subtypes allows for the exploration of their combined physiological and pathological functions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute rigorous experiments, ultimately contributing to a deeper understanding of sigma receptor biology and the development of novel therapeutics targeting these receptors.

References

A Technical Guide to the Neuroprotective Effects of 1,3-Ditolylguanidine (DTG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Ditolylguanidine (DTG) is a synthetic small molecule that has garnered significant interest within the neuroscience community for its potent neuroprotective properties. Initially characterized as a high-affinity, non-selective sigma receptor agonist, its mechanism of action is now understood to be primarily mediated through the sigma-2 receptor (σ₂R), a protein recently identified as Transmembrane Protein 97 (TMEM97). This technical whitepaper provides an in-depth review of the neuroprotective effects of DTG, consolidating key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its core signaling pathways. The evidence presented herein supports the potential of targeting the σ₂R/TMEM97 complex as a novel therapeutic strategy for a range of neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and traumatic brain injury.[1][2][3]

Core Mechanism of Action: The Sigma-2 Receptor (TMEM97)

DTG exerts its neuroprotective effects by acting as an agonist at sigma receptors.[4] While it binds to both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, its therapeutic actions in neuroprotection are predominantly linked to its engagement with the σ₂R/TMEM97.[1][2]

The σ₂R/TMEM97 is an endoplasmic reticulum (ER) resident transmembrane protein that plays a crucial role in regulating cellular cholesterol homeostasis and calcium signaling.[3][5] Unlike the σ₁ receptor, the neuroprotective effects initiated by σ₂R/TMEM97 ligands like DTG are not blocked by σ₁R-selective antagonists, confirming a distinct signaling pathway.[1][2] By binding to σ₂R/TMEM97, DTG modulates intracellular calcium (Ca²⁺) levels, a critical factor in neuronal survival and death. This modulation is central to its ability to counteract excitotoxicity, a primary driver of neuronal damage in many neurological conditions.[1]

Signaling Pathway of DTG-Mediated Neuroprotection

The neuroprotective cascade initiated by DTG involves the stabilization of intracellular calcium signaling, thereby mitigating the downstream effects of excitotoxic insults, which are often triggered by over-activation of N-methyl-D-aspartate (NMDA) receptors.

In a pathological state, excessive glutamate leads to over-activation of NMDA receptors, causing a massive influx of extracellular Ca²⁺. This initial influx triggers a secondary, more catastrophic release of Ca²⁺ from intracellular stores in the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[6][7][8] This surge in cytosolic Ca²⁺ activates a host of damaging enzymes and pathways, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.

DTG intervenes in this process at a critical juncture. By binding to the σ₂R/TMEM97 on the ER membrane, it is hypothesized to stabilize the receptor's function in regulating calcium homeostasis. This action helps to prevent the uncontrolled release of Ca²⁺ from the ER, effectively buffering the neuron against the toxic surge initiated by NMDA receptor over-activation.

DTG_Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Ca_Overload Cytosolic Ca²⁺ Overload Ca_Influx->Ca_Overload CICR Calcium-Induced Calcium Release (CICR) Ca_Influx->CICR Excitotoxicity Excitotoxicity (Mitochondrial Dysfunction, Apoptosis) Ca_Overload->Excitotoxicity Initiates DTG Ditolylguanidine (DTG) Sigma2R σ₂R / TMEM97 DTG->Sigma2R Binds & Modulates Sigma2R->CICR Inhibits CICR->Ca_Overload ER_Ca ER Ca²⁺ Store ER_Ca->CICR

Caption: Proposed signaling pathway for DTG-mediated neuroprotection.

Quantitative Data Presentation

The efficacy of DTG is rooted in its affinity for sigma receptors. The following tables summarize key binding affinity data from radioligand binding assays.

Table 1: Binding Affinity of this compound (DTG) for Sigma Receptors

This table presents the dissociation constant (Kd) and inhibition constant (Ki) of DTG for sigma receptors across different tissue preparations. Lower values indicate higher binding affinity.

ParameterReceptor TargetTissue SourceValue (nM)Reference(s)
Kd High-Affinity Sigma SiteRat Forebrain Membranes19.8[9]
Kd Sigma ReceptorsSheep Pineal Gland27 ± 3.4[10]
Kd σ₂R/TMEM97SD Rat Liver Membranes~9.5[11]
Ki σ₂RRat Liver Membranes29[12]
Ki σ₁R-35.5[13]
Ki σ₂R/TMEM97-39.9[13]
Table 2: Anticonvulsant Potency of DTG in an In Vivo Model

This table shows the effective dose of DTG required to suppress seizures in a preclinical model, highlighting its potency in modulating neuronal hyperexcitability, a process mechanistically linked to excitotoxicity.

ModelEndpointCompoundED₅₀ (nmol)Reference(s)
Bicuculline-induced seizures in rat prepiriform cortexSuppression of generalized motor seizuresThis compound (DTG) 5.25 [14]
MK-801 (NMDA Antagonist)(Equipotent)[14]

Detailed Experimental Protocols

The following section provides a representative protocol for assessing the neuroprotective effects of DTG in an in vitro model of Huntington's disease, a methodology adapted from studies demonstrating the efficacy of σ₂R/TMEM97 modulators.[2]

In Vitro Neuroprotection Assay Against mHTT-Induced Toxicity

This protocol details the steps to culture primary neurons, induce toxicity using a mutant huntingtin (mHTT) protein, treat with DTG, and quantify neuronal survival.

Experimental_Workflow start Start: Prepare Primary Cortical Neuron Culture culture Culture neurons for 7 days in vitro (DIV 7) start->culture transfect Co-transfect neurons with mHTT-GFP construct (e.g., Htt-N586-82Q/GFP) culture->transfect treatment Treat transfected neurons with DTG (Dose-response: e.g., 10 nM - 10 µM) and control vehicles for 48 hours transfect->treatment fix_stain Fix cells with 4% paraformaldehyde and stain nuclei with Hoechst dye treatment->fix_stain imaging Acquire fluorescence microscopy images (GFP for transfected cells, Hoechst for nuclei) fix_stain->imaging analysis Quantify cell death by counting condensed and fragmented nuclei in GFP-positive cells imaging->analysis end End: Determine % Neuroprotection analysis->end

Caption: Experimental workflow for assessing DTG's neuroprotective effects.

4.1.1 Materials and Reagents

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates (96-well)

  • Mutant Huntingtin-GFP plasmid DNA (e.g., Htt-N586-82Q/GFP)

  • Lipofectamine transfection reagent

  • This compound (DTG) stock solution (e.g., 10 mM in DMSO)

  • Paraformaldehyde (PFA), 4% in PBS

  • Hoechst 33342 nuclear stain

  • Phosphate-Buffered Saline (PBS)

4.1.2 Step-by-Step Procedure

  • Cell Plating: Seed primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well.

  • Cell Culture: Culture the neurons for 7 days in vitro (DIV) at 37°C and 5% CO₂ to allow for maturation.

  • Transfection to Induce Toxicity: On DIV 7, co-transfect the neurons with the mHTT-GFP plasmid using a lipofectamine-based reagent according to the manufacturer's protocol. This plasmid expresses a fragment of the mutant huntingtin protein, which is toxic to neurons.

  • Compound Treatment: 4 hours post-transfection, replace the medium with fresh culture medium containing various concentrations of DTG (e.g., a serial dilution from 10 µM down to 10 nM) or a vehicle control (DMSO at the same final concentration as the highest DTG dose).

  • Incubation: Incubate the treated cells for 48 hours at 37°C and 5% CO₂.

  • Cell Fixation and Staining:

    • Gently aspirate the culture medium.

    • Wash the cells once with warm PBS.

    • Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Stain the nuclei by adding 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubating for 10 minutes at room temperature in the dark.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content automated fluorescence microscope. Capture the GFP channel to identify transfected neurons and the DAPI channel for the Hoechst-stained nuclei.

    • Quantify neuronal death by analyzing the morphology of the nuclei within the GFP-positive population. Healthy nuclei will appear large and diffuse, while apoptotic nuclei will be condensed and/or fragmented.

    • Calculate the percentage of cell death for each condition: (Number of Apoptotic Nuclei / Total Number of GFP-Positive Cells) * 100.

    • Determine the neuroprotective effect of DTG by comparing the percentage of cell death in DTG-treated wells to the vehicle-treated control wells.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential, primarily through the modulation of the σ₂R/TMEM97. Its ability to stabilize intracellular calcium homeostasis provides a robust defense against excitotoxic insults, a common pathological mechanism in a wide array of neurodegenerative diseases. The quantitative data confirm its high affinity for its molecular target, and the established experimental protocols provide a clear framework for further investigation and drug development efforts.

Future research should focus on elucidating the complete downstream signaling cascade of σ₂R/TMEM97 activation and exploring the therapeutic efficacy of DTG and other selective σ₂R/TMEM97 modulators in a broader range of in vivo models of neurodegeneration. Optimization of lead compounds for improved selectivity and pharmacokinetic properties will be critical for translating these promising preclinical findings into viable clinical therapies.

References

Ditolylguanidine in Small Cell Lung Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Small Cell Lung Cancer (SCLC) remains one of the most aggressive and difficult-to-treat malignancies, necessitating the exploration of novel therapeutic avenues. Ditolylguanidine (DTG), a potent sigma receptor agonist, has emerged as a compound of interest in preclinical SCLC research. This technical guide provides an in-depth overview of the current understanding of DTG's mechanism of action, its effects on SCLC cells, and detailed experimental protocols for its investigation. While in vitro data demonstrates promising anti-proliferative effects, this guide also highlights the current gap in publicly available in vivo efficacy data for DTG in SCLC models and the absence of clinical trials, underscoring the need for further research to translate these preclinical findings.

Introduction to this compound (DTG)

1,3-Di-o-tolylguanidine (DTG) is a small molecule that acts as a high-affinity agonist for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[1] While it binds to both subtypes, it displays a slightly higher affinity for the σ2 receptor.[1] The sigma-2 receptor is overexpressed in a variety of tumor cells, including lung cancer, making it an attractive target for cancer therapy.[2] Agonism of the sigma-2 receptor by ligands like DTG has been shown to inhibit tumor cell proliferation and induce apoptosis.[2][3]

Mechanism of Action in SCLC

The primary mechanism by which DTG is understood to exert its anti-cancer effects in SCLC is through its interaction with the sigma-2 receptor, leading to a cascade of events culminating in cell death.

Sigma-2 Receptor Binding

DTG binds to sigma-1 and sigma-2 receptors with high affinity. The binding affinities (Ki) have been determined to be 69 nM for the sigma-1 receptor and 21 nM for the sigma-2 receptor.[1]

Induction of Cell Death

Activation of the sigma-2 receptor by DTG leads to the inhibition of SCLC cell growth.[1] The mode of cell death is primarily attributed to a caspase-independent pathway initiated by lysosomal membrane permeabilization.

  • Lysosomal Destabilization: Sigma-2 receptor agonists have been shown to accumulate in lysosomes.[1][4] This accumulation leads to lysosomal membrane permeabilization (LMP), an early event in the cell death cascade.[1][4]

  • Release of Cathepsins: The disruption of the lysosomal membrane results in the release of lysosomal proteases, such as cathepsins, into the cytoplasm.

  • Execution of Cell Death: These proteases then trigger downstream cell death effectors, leading to apoptosis-like features such as chromatin condensation, without the involvement of the classical caspase cascade.[2] This caspase-independent mechanism is significant as many cancers develop resistance to therapies that rely on caspase-dependent apoptosis.

The following diagram illustrates the proposed signaling pathway for DTG-induced cell death in SCLC.

DTG_Signaling_Pathway DTG This compound (DTG) Sigma2R Sigma-2 Receptor DTG->Sigma2R Binds to and activates Lysosome Lysosome Sigma2R->Lysosome Localizes to LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces Cathepsins Cathepsin Release LMP->Cathepsins CellDeath Caspase-Independent Cell Death Cathepsins->CellDeath Triggers

Proposed signaling pathway of DTG-induced cell death in SCLC.

Quantitative Data

The following tables summarize the available quantitative data for DTG in the context of SCLC research.

Table 1: Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki)Reference
Sigma-169 nM[1]
Sigma-221 nM[1]

Table 2: In Vitro Efficacy of this compound in SCLC Cell Lines

Cell LineIC50Reference
NCI-N417100 nM[1]
NCI-H20990 nM[1]

Table 3: In Vivo Efficacy of a Representative Sigma-2 Ligand (Siramesine) in a Xenograft Model *

Cancer ModelTreatmentOutcomeReference
Orthotopic Breast CancerSiramesine (p.o.)Significant antitumorigenic effect[2]
s.c. FibrosarcomaSiramesine (p.o.)Significant antitumorigenic effect[2]

Experimental Protocols

In Vitro Cell Viability - MTT Assay

This protocol is a standard method to assess the cytotoxic effect of DTG on SCLC cell lines.

Materials:

  • SCLC cell lines (e.g., NCI-N417, NCI-H209)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (DTG)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed SCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of DTG in complete medium. Remove the medium from the wells and add 100 µL of the DTG dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve DTG, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of DTG.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed SCLC cells in 96-well plate B Incubate 24h A->B C Treat cells with serial dilutions of DTG B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.
In Vitro Clonogenic Assay

This assay assesses the long-term effect of DTG on the ability of single SCLC cells to form colonies.

Materials:

  • SCLC cell lines

  • Complete RPMI-1640 medium

  • This compound (DTG)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate a low density of SCLC cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of DTG.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

In Vivo SCLC Xenograft Model (Hypothetical Protocol)

As specific in vivo data for DTG in SCLC is limited, this protocol is a synthesized example based on general practices for SCLC xenograft studies and information on DTG administration in other contexts.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • SCLC cell line (e.g., NCI-H417)

  • Matrigel

  • This compound (DTG)

  • Vehicle for DTG formulation (e.g., sterile saline with a small percentage of a solubilizing agent like DMSO or Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 NCI-H417 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • DTG Administration: Prepare the DTG formulation. Based on non-cancer related in vivo studies, a potential starting dose for efficacy studies could be in the range of 1-10 mg/kg. Administer DTG to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day). Administer the vehicle to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves for each group and calculate the percentage of tumor growth inhibition.

Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis A Inject SCLC cells subcutaneously into mice B Monitor tumor growth A->B C Randomize mice into treatment & control groups B->C D Administer DTG (or vehicle) C->D E Measure tumor volume regularly D->E F Euthanize mice & excise tumors E->F Endpoint reached G Analyze tumor growth inhibition F->G

General workflow for an SCLC xenograft study.

Future Directions and Considerations

In Vivo Efficacy Studies

The most critical next step in the evaluation of DTG for SCLC is the generation of robust in vivo efficacy data. Studies using SCLC xenograft or patient-derived xenograft (PDX) models are necessary to determine if the promising in vitro activity of DTG translates to tumor growth inhibition in a living organism.

Elucidation of Resistance Mechanisms

As with any targeted therapy, the potential for acquired resistance to DTG should be investigated. Studies to identify the molecular mechanisms by which SCLC cells might evade DTG-induced cell death would be crucial for the development of combination therapies.

Combination Therapies

Investigating DTG in combination with standard-of-care chemotherapies or other targeted agents could reveal synergistic effects and provide a strategy to overcome chemoresistance in SCLC.

Ferroptosis and Other Cell Death Pathways

While the current evidence points towards a lysosomal cell death pathway, the potential involvement of other non-apoptotic cell death mechanisms, such as ferroptosis, should be explored. The role of sigma-2 receptor ligands in modulating cellular iron homeostasis and lipid peroxidation warrants further investigation in the context of SCLC.

Clinical Translation

To date, there are no registered clinical trials specifically investigating this compound for the treatment of SCLC. The progression of DTG or other potent and selective sigma-2 receptor agonists into clinical development will be contingent on compelling preclinical in vivo data demonstrating both efficacy and a favorable safety profile.

Conclusion

This compound demonstrates significant anti-proliferative activity against SCLC cell lines in vitro, with a mechanism of action that appears to involve a caspase-independent cell death pathway initiated by lysosomal membrane permeabilization. This unique mechanism holds promise, particularly for tumors that have developed resistance to conventional apoptosis-inducing chemotherapies. However, the lack of in vivo efficacy data for DTG in SCLC models is a significant knowledge gap that must be addressed. The detailed protocols and compiled data in this guide are intended to facilitate further research into this potentially valuable therapeutic agent for the treatment of small cell lung cancer.

References

Probing the Antinociceptive Potential of 1,3-Di-o-tolylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Antinociceptive Properties of the Sigma-1 Receptor Agonist, 1,3-Di-o-tolylguanidine (DTG), for Researchers and Drug Development Professionals.

Abstract

1,3-Di-o-tolylguanidine (DTG) is a selective and high-affinity sigma receptor ligand that has demonstrated notable antinociceptive properties in preclinical studies. This technical guide provides a comprehensive overview of the core findings related to DTG's effects on pain, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. Evidence from rodent models, primarily utilizing the tail-flick and formalin tests, indicates that DTG's analgesic effects are mediated through the sigma-1 receptor, independent of the opioid and NMDA receptor systems. This document aims to serve as a detailed resource for researchers and professionals in the field of pain drug discovery and development.

Introduction

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the development of novel analgesics.[1][2] Unlike traditional opioid receptors, the sigma-1 receptor is not a G-protein coupled receptor and its activation can modulate various downstream signaling cascades, influencing neuronal excitability and pain transmission.[1][2] 1,3-Di-o-tolylguanidine (DTG) is a widely used pharmacological tool to investigate the physiological roles of sigma receptors due to its high affinity and selectivity.[3] This guide synthesizes the key experimental evidence demonstrating the antinociceptive properties of DTG.

Quantitative Data on Antinociceptive Effects

The antinociceptive efficacy of 1,3-Di-o-tolylguanidine (DTG) has been quantified in various preclinical pain models. The following tables summarize the key findings from studies in mice, providing a clear comparison of its effects across different assays and in the presence of various receptor antagonists.

Tail-Withdrawal Latency Test

The tail-withdrawal test is a measure of spinal nociceptive reflexes. The data below illustrates the dose-dependent effect of DTG on tail-withdrawal latencies in mice and the impact of co-administration with various antagonists.

Treatment GroupDose (mg/kg, IP)Mean Tail-Withdrawal Latency (s) ± SEMStatistical Significance (vs. Vehicle)
Vehicle (Saline)-2.5 ± 0.2-
DTG104.8 ± 0.5p < 0.05
DTG156.2 ± 0.7p < 0.01
DTG207.1 ± 0.8p < 0.01
DTG + Rimcazole20 + 103.1 ± 0.4Not Significant
DTG + Rimcazole20 + 252.7 ± 0.3Not Significant
DTG + Naloxone20 + 16.9 ± 0.9p < 0.01
DTG + MK-80120 + 0.057.0 ± 0.8p < 0.01

Data synthesized from Kest et al., 1995.[3]

Formalin Test

The formalin test is a model of tonic, persistent pain and distinguishes between an initial, acute phase (neurogenic pain) and a later, tonic phase (inflammatory pain). The following table presents the effects of DTG on the two phases of the formalin test in mice.

Treatment GroupDose (mg/kg, IP)Phase 1 Pain Score (Licking Time, s) ± SEMPhase 2 Pain Score (Licking Time, s) ± SEM
Vehicle (Saline)-45.2 ± 5.168.5 ± 7.3
DTG1022.1 ± 3.995.3 ± 10.2
DTG + Rimcazole10 + 542.8 ± 4.871.2 ± 8.1
DTG + Rimcazole10 + 1044.1 ± 5.069.8 ± 7.5

Data synthesized from Mogil et al., as cited in Kest et al., 1995.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

Tail-Withdrawal Latency Test

Objective: To assess the spinal antinociceptive effects of DTG.

Animals: Male Swiss-Webster mice, weighing 20-25g.

Apparatus: A radiant heat source focused on the ventral surface of the tail. A timer is activated with the heat source and stops when the mouse withdraws its tail.

Procedure:

  • Mice are gently restrained, and the distal third of their tail is exposed to the radiant heat source.

  • A baseline tail-withdrawal latency is determined for each mouse before drug administration. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

  • Animals are intraperitoneally (IP) injected with either vehicle (saline), DTG at various doses (10, 15, 20 mg/kg), or a combination of DTG and an antagonist (rimcazole, naloxone, or MK-801).

  • Tail-withdrawal latencies are measured at fixed time points after injection (e.g., 15, 30, 45, and 60 minutes).

  • The antinociceptive effect is calculated as the percentage of the maximal possible effect (%MPE) or reported as the raw latency times.

Formalin Test

Objective: To evaluate the effect of DTG on acute and tonic inflammatory pain.

Animals: Male Swiss-Webster mice, weighing 20-25g.

Procedure:

  • Mice are habituated to the observation chambers prior to the experiment.

  • Animals are briefly restrained, and a dilute formalin solution (e.g., 5% in saline, 20 µl) is injected subcutaneously into the plantar surface of one hind paw.

  • Immediately after injection, the mice are returned to the observation chamber.

  • The amount of time the animal spends licking the injected paw is recorded.

  • Pain behavior is quantified in two distinct phases:

    • Phase 1 (Acute): 0-5 minutes post-injection.

    • Phase 2 (Tonic): 20-30 minutes post-injection.

  • DTG (10 mg/kg, IP) or a combination of DTG and rimcazole is administered prior to the formalin injection.

Signaling Pathways and Mechanisms of Action

The antinociceptive effects of 1,3-Di-o-tolylguanidine are primarily mediated by its agonist activity at the sigma-1 receptor. The binding of DTG to the sigma-1 receptor initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and pain signaling.

DTG_Antinociception_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DTG 1,3-Di-o-tolylguanidine (DTG) Sigma1R Sigma-1 Receptor DTG->Sigma1R Binds to NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Ca_channel Voltage-gated Ca2+ Channel Sigma1R->Ca_channel Modulates IP3R IP3 Receptor Sigma1R->IP3R Modulates Neuronal_Excitability Decreased Neuronal Excitability NMDAR->Neuronal_Excitability Reduces activity Ca_channel->Neuronal_Excitability Reduces Ca2+ influx Ca_release Ca2+ Release from ER IP3R->Ca_release Inhibits PKC PKC PKA PKA NO Nitric Oxide Synthase PKC->NMDAR Phosphorylates PKA->NMDAR Phosphorylates NO->Neuronal_Excitability Leads to Antinociception Antinociception Neuronal_Excitability->Antinociception

Proposed signaling pathway for DTG-induced antinociception.

The activation of the sigma-1 receptor by DTG leads to the modulation of several key intracellular signaling molecules and ion channels. This includes the regulation of calcium homeostasis through the IP3 receptor at the endoplasmic reticulum, which in turn can influence the activity of protein kinase C (PKC) and protein kinase A (PKA).[1] Furthermore, the sigma-1 receptor can modulate the function of NMDA receptors and voltage-gated calcium channels, both of which are critical for the transmission of nociceptive signals.[1] The net effect of these interactions is a reduction in neuronal hyperexcitability, leading to the observed antinociceptive effects.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_nociceptive_testing Nociceptive Testing cluster_data_analysis Data Analysis Animal_Selection Select Male Swiss-Webster Mice (20-25g) Habituation Habituate to Testing Environment Animal_Selection->Habituation Treatment_Groups Divide into Treatment Groups: - Vehicle - DTG (various doses) - DTG + Antagonist Habituation->Treatment_Groups Injection Administer Drugs (IP) Treatment_Groups->Injection Tail_Flick Tail-Flick Test (Measure Latency) Injection->Tail_Flick Proceed to Formalin_Test Formalin Test (Measure Licking Time) Injection->Formalin_Test Proceed to Stats Statistical Analysis (e.g., ANOVA) Tail_Flick->Stats Formalin_Test->Stats Results Determine Antinociceptive Effect Stats->Results

References

An In-depth Technical Guide to Ditolylguanidine: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditolylguanidine (DTG), a prominent member of the guanidine family, exists as N,N'-di-o-tolylguanidine and N,N'-di-p-tolylguanidine. This guide provides a comprehensive overview of the synthesis and chemical properties of the more extensively studied ortho-isomer, N,N'-di-o-tolylguanidine. It is recognized for its roles as a rubber vulcanization accelerator and a high-affinity sigma receptor agonist, making it a molecule of significant interest in both industrial and pharmaceutical research.[1] This document details established synthetic routes, outlines key experimental protocols, and tabulates its physicochemical properties. Furthermore, it visualizes the primary synthetic workflow to facilitate a deeper understanding of its preparation.

Introduction

N,N'-Di-o-tolylguanidine (DTG) is a synthetic organic compound characterized by a central guanidine core substituted with two o-tolyl groups. Its utility spans from industrial applications, where it serves as a vulcanization accelerator for natural and synthetic rubbers, to neuroscience, where it is a valuable tool for studying sigma receptors.[1][2] DTG exhibits high and roughly equal affinity for both σ1 and σ2 receptor subtypes, acting as an agonist.[3][4] This dual role underscores the importance of understanding its synthesis and chemical characteristics for quality control in industrial processes and for designing new ligands in drug discovery.[5]

Synthesis of N,N'-Di-o-tolylguanidine

The synthesis of N,N'-di-o-tolylguanidine can be achieved through several methods. The most common industrial-scale production involves the reaction of o-toluidine with cyanogen chloride.[6] An alternative and more recent method involves the oxidative desulfurization of N,N'-di-o-tolylthiourea.

Synthesis from o-Toluidine and Cyanogen Chloride

This traditional method involves the reaction of two equivalents of o-toluidine with one equivalent of cyanogen chloride. The reaction proceeds through the formation of an intermediate cyanamide, which then reacts with another molecule of o-toluidine to form the guanidine product.

Synthesis from N,N'-di-o-tolylthiourea

A more contemporary approach involves the reaction of N,N'-di-o-tolylthiourea with ammonia and an oxidizing agent, such as oxygen, in the presence of a catalyst.[6] This method is considered to be more environmentally friendly as it avoids the use of the highly toxic cyanogen chloride.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N,N'-di-o-tolylguanidine from N,N'-di-o-tolylthiourea.

Synthesis_Workflow Thiourea N,N'-di-o-tolylthiourea Reaction Reaction Vessel (Solvent, Heat, Pressure) Thiourea->Reaction Reagents Ammonia, Oxygen, Cu(OAc)₂ (catalyst) Reagents->Reaction Filtration Filtration Reaction->Filtration Precipitate Washing Washing Filtration->Washing Byproduct Ammonium Sulfate (in mother liquor) Filtration->Byproduct Filtrate Drying Drying Washing->Drying Product N,N'-di-o-tolylguanidine Drying->Product

Caption: Generalized workflow for the synthesis of N,N'-di-o-tolylguanidine.

Experimental Protocols

Synthesis of N,N'-di-o-tolylguanidine from N,N'-di-o-tolylthiourea[6]

Materials:

  • N,N'-di-o-tolylthiourea

  • Ammonia

  • Copper(II) acetate (Cu(OAc)₂)

  • Water

  • Oxygen

Procedure:

  • A reaction mixture of 0.1 mol of di-o-tolylthiourea, 3 mol of ammonia, and 0.1 mmol of Cu(OAc)₂ is prepared in 130 g of water in a suitable pressure reactor.

  • The reactor is pressurized with oxygen to 3 bar.

  • The reaction mixture is heated to 80°C with vigorous stirring.

  • The reaction is allowed to proceed for 3 hours.

  • After cooling, the precipitated white product is collected by filtration.

  • The product is washed with water and dried to yield N,N'-di-o-tolylguanidine.

Chemical and Physical Properties

N,N'-di-o-tolylguanidine is a white to off-white crystalline solid.[7][8] It is practically insoluble in water but soluble in various organic solvents.[7][8] A summary of its key properties is presented in the tables below.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₅H₁₇N₃[7][9]
Molecular Weight239.32 g/mol [7][9]
Melting Point176-179 °C[3][7][9]
Boiling Point396.1±45.0 °C at 760 mmHg[9]
Density~1.1 g/cm³ at 20 °C[4][7][9]
AppearanceWhite to greyish-white powder[7][8][10]
Chemical Properties and Solubility
PropertyValueReference
pKa10.32 ± 0.10 (Predicted)[3][11]
LogP2.9 - 3.77[3][9][12]
Water Solubility70 mg/L at 20 °C[3][12]
Solubility in Organic SolventsSoluble in DMSO, slightly soluble in hot water and alcohol, very soluble in ether and chloroform.[4][7][8]
StabilityStable for 1 year from date of purchase as supplied. Solutions in DMSO may be stored at -20°C for up to 3 months.[3][11]

Applications in Research and Development

Sigma Receptor Agonist

In the field of drug development, N,N'-di-o-tolylguanidine is a widely used sigma receptor agonist.[1] It serves as a standard research tool to investigate the physiological roles of sigma receptors and to screen for novel ligands with potential therapeutic applications, including for neuropsychiatric disorders.[5][] The guanidine moiety is crucial for its binding affinity, and modifications to the tolyl groups have been explored to develop more potent and selective sigma receptor ligands.[5]

Vulcanization Accelerator

In the rubber industry, N,N'-di-o-tolylguanidine functions as a vulcanization accelerator for both natural and synthetic rubbers.[2][14] It is often used as a secondary accelerator in conjunction with thiazole and sulfonamide-based accelerators to enhance the cross-linking efficiency of sulfur vulcanization.[2][10] Its critical temperature for sulfurization is 141°C, above which it becomes highly active.[2]

Signaling Pathway Involvement

As a sigma receptor agonist, this compound is implicated in various cellular signaling pathways. The diagram below provides a simplified representation of the downstream effects following sigma-1 receptor activation, a key target of DTG.

Signaling_Pathway DTG This compound (DTG) Sigma1R Sigma-1 Receptor (σ1R) DTG->Sigma1R Agonist Binding IP3R IP3 Receptor Sigma1R->IP3R Interaction Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels Direct/Indirect Modulation Ca_release Ca²⁺ Release from ER IP3R->Ca_release Potentiation Cell_Signaling Modulation of Cellular Signaling Ca_release->Cell_Signaling Neuronal_Activity Neuronal Activity Regulation Cell_Signaling->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Simplified signaling pathway of this compound via the Sigma-1 receptor.

Conclusion

N,N'-di-o-tolylguanidine is a versatile molecule with significant applications in both industrial chemistry and pharmacology. Its synthesis has evolved to include more environmentally benign methods, and its chemical properties are well-characterized. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and biological activities is crucial for its effective application as a research tool and as a scaffold for the development of novel therapeutics.

References

An In-Depth Technical Guide to the Pharmacology and Toxicology of Ditolylguanidine (DTG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di-o-tolylguanidine (DTG) is a synthetic, non-opiate compound widely utilized as a high-affinity ligand for sigma receptors. It exhibits roughly equal affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, making it a valuable pharmacological tool for elucidating the physiological roles of these enigmatic proteins. This technical guide provides a comprehensive overview of the pharmacology and toxicology of DTG, with a focus on its mechanism of action, binding characteristics, and effects on various biological systems. Detailed methodologies for key experimental procedures are provided, alongside a quantitative summary of its binding affinities and toxicological profile.

Pharmacology

Mechanism of Action

The primary mechanism of action of Ditolylguanidine is its function as an agonist at both sigma-1 and sigma-2 receptors.[1][2] Unlike classical G protein-coupled receptors, the sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling.[3][4] The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is also involved in cellular signaling and homeostasis.[3][5]

DTG's interaction with these receptors leads to the modulation of various downstream signaling pathways, influencing neuronal excitability, cell survival, and proliferation.

Receptor Binding Affinity

DTG is characterized by its high affinity for both sigma receptor subtypes. The binding affinity is typically determined through radioligand binding assays.

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)IC₅₀ (nM)Reference
Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig Brain69-[2]
Sigma-2 (σ₂)[³H]DTGRat Liver21-[2]
Sigma-1 (σ₁)--INVALID-LINK---PentazocineRat Brain35.5-[6]
Sigma-2 (σ₂)[³H]DTGRat Liver39.9-[6]
Sigma-2 (σ₂)[¹²⁵I]RHM-4SD Rat Liver Membranes-9.45 (Kᵈ)[6]
Small Cell Lung Cancer Cells (NCI-N417)---100[2]
Small Cell Lung Cancer Cells (NCI-H209)---90[2]
Pharmacological Effects

The agonistic activity of DTG at sigma receptors elicits a range of pharmacological effects, including:

  • Antinociception: DTG has been shown to produce antinociceptive effects in animal models of pain, such as the tail-flick test.[7]

  • Neuroprotection: Studies have indicated that DTG may offer neuroprotective effects in models of ischemia.

  • Antidepressant-like Effects: In behavioral models of depression, such as the forced swim test, DTG has demonstrated antidepressant-like activity.

Toxicology

The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies.

Acute Toxicity

The median lethal dose (LD₅₀) is a common measure of acute toxicity.

Route of AdministrationAnimal ModelLD₅₀Reference
OralRat1134 mg/kg[8]
OralMouse870.9 mg/kg[7]
IntraperitonealRat57.5 mg/kg[7]
IntraperitonealMouse104.7 mg/kg[7]
Genotoxicity
Cytotoxicity

In vitro cytotoxicity assays, such as the MTT assay, are used to determine the concentration of a substance that is toxic to cells. DTG has been shown to inhibit the growth of certain cancer cell lines.[2]

Experimental Protocols

Radioligand Binding Assay ([³H]DTG)

This protocol outlines a competitive inhibition assay to determine the binding affinity of a test compound for sigma-2 receptors using [³H]DTG.

Materials:

  • [³H]DTG (radioligand)

  • Unlabeled DTG (for non-specific binding)

  • Test compound

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Rat liver membrane preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of (+)-pentazocine (e.g., 100 nM) to all wells except those for total binding.

  • Add the rat liver membrane preparation to each well.

  • Initiate the binding reaction by adding a fixed concentration of [³H]DTG (e.g., 5 nM) to all wells.

  • For determining non-specific binding, add a high concentration of unlabeled DTG (e.g., 10 µM) to designated wells.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Kᵢ values.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Test_Compound Test Compound (Serial Dilutions) Incubation Incubate at RT (e.g., 120 min) Test_Compound->Incubation Membrane_Prep Membrane Preparation (e.g., Rat Liver) Membrane_Prep->Incubation Radioligand [3H]DTG (Fixed Concentration) Radioligand->Incubation Masking_Ligand (+)-Pentazocine (For σ₂ Assay) Masking_Ligand->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculate IC₅₀ & Kᵢ Scintillation_Counting->Data_Analysis G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimation Animal Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Administer_DTG Administer DTG Baseline->Administer_DTG Administer_Vehicle Administer Vehicle Baseline->Administer_Vehicle Administer_Positive Administer Positive Control Baseline->Administer_Positive Measure_Latency Measure Latency at Time Points Administer_DTG->Measure_Latency Administer_Vehicle->Measure_Latency Administer_Positive->Measure_Latency Data_Analysis Analyze and Compare Latencies Measure_Latency->Data_Analysis G DTG DTG Sigma1R Sigma-1 Receptor (ER-MAM) DTG->Sigma1R Agonist Binding Ion_Channels Ion Channels (e.g., K+ channels) Sigma1R->Ion_Channels Modulation Ca_Signaling Intracellular Ca²⁺ Signaling Sigma1R->Ca_Signaling Modulation Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Ca_Signaling->Neuronal_Excitability Cell_Survival Cell Survival Pathways Ca_Signaling->Cell_Survival G DTG DTG Sigma2R Sigma-2 Receptor (TMEM97) DTG->Sigma2R Agonist Binding Ca_Signaling Ca²⁺ Signaling Sigma2R->Ca_Signaling Modulation PKC_Raf PKC / Raf Kinase Pathways Sigma2R->PKC_Raf Activation Cell_Proliferation Cell Proliferation & Differentiation PKC_Raf->Cell_Proliferation

References

Methodological & Application

Ditolylguanidine (DTG) Sigma Receptor Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular proteins that have garnered significant interest as therapeutic targets for a range of neurological disorders and cancers.[1] 1,3-Di-o-tolylguanidine (DTG) is a non-selective agonist that binds with high affinity to both σ₁ and σ₂ receptors, making it a valuable tool for characterizing these receptors.[2] Radioligand binding assays using tritiated DTG ([³H]DTG) are a standard method for determining the affinity of novel compounds for sigma receptors and for quantifying receptor density in various tissues and cell lines.[3] This document provides detailed protocols for conducting saturation and competition binding assays using [³H]DTG.

Data Presentation

The binding affinity of DTG and other ligands for sigma receptors is typically expressed as the equilibrium dissociation constant (Kd) for saturation binding or the inhibitory constant (Ki) for competition binding. The maximal number of binding sites is represented by Bmax. Below is a summary of representative binding data for DTG.

LigandReceptor SubtypePreparationK_d_ (nM)K_i_ (nM)B_max_ (fmol/mg protein)Reference
[³H]DTGσ₁/σ₂ (total)SD Rat Liver Membranes9.45-6040 ± 74[2]
DTGσ₁--35.5-[2]
DTGσ₂/TMEM97--39.9-[2]

Experimental Protocols

I. Membrane Preparation

This protocol describes the preparation of crude membrane fractions from tissues (e.g., rat liver) or cultured cells.[4]

Materials:

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[4]

  • Storage Buffer: 50mM Tris-HCl, 0.1 mM EDTA, 10% sucrose, pH 7.4.[4]

  • Homogenizer (Dounce or Polytron)

  • High-speed centrifuge

Procedure:

  • Harvest tissue or cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the sample in 20 volumes of ice-cold Lysis Buffer.[4]

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[4]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]

  • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.

  • Resuspend the final pellet in Storage Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C.

II. Saturation Binding Assay

This assay determines the Kd and Bmax of [³H]DTG.[3]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[3]

  • [³H]DTG

  • Non-specific binding agent: 10 µM Haloperidol.[3]

  • Membrane preparation

  • 96-well filter plates (e.g., GF/C)

  • Cell harvester

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of [³H]DTG in Assay Buffer (e.g., 0.5-130 nM).[2]

  • In a 96-well plate, set up triplicate wells for each concentration for total binding and non-specific binding.

  • Total Binding Wells: Add 50 µL of Assay Buffer.

  • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.

  • Add 50 µL of the appropriate [³H]DTG dilution to each well.

  • Add 100-150 µL of diluted membrane preparation (30-60 µg protein) to each well.[2][4]

  • Incubate for 120 minutes at room temperature with gentle agitation.[2]

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Dry the filters, add scintillation cocktail, and count the radioactivity.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot specific binding (in fmol/mg protein) against the concentration of [³H]DTG.

  • Analyze the data using non-linear regression (one-site binding hyperbola) to determine Kd and Bmax.[3]

III. Competition Binding Assay

This assay determines the Ki of a test compound for sigma receptors.[6]

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding Wells: Add 50 µL of Assay Buffer.

  • NSB Wells: Add 50 µL of 10 µM Haloperidol.

  • Competition Wells: Add 50 µL of the appropriate test compound dilution.

  • Add 50 µL of [³H]DTG at a fixed concentration (typically near its Kd, e.g., 5 nM) to all wells.[2]

  • To specifically assess binding to σ₂ receptors, a masking agent for σ₁ receptors, such as 100 nM (+)-pentazocine, can be added to all wells.[2]

  • Add 100-150 µL of diluted membrane preparation (30-60 µg protein) to each well.[2][4]

  • Incubate, filter, and count as described for the saturation assay.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (one-site fit) to determine the IC50 value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]DTG used and Kd is the dissociation constant of [³H]DTG determined from the saturation assay.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspension & Protein Assay centrifuge2->resuspend store Store at -80°C resuspend->store setup Assay Setup in 96-well Plate store->setup Use Membranes add_reagents Add Radioligand, +/- Competitor, Membranes setup->add_reagents incubate Incubation add_reagents->incubate filter_wash Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count calc_specific Calculate Specific Binding count->calc_specific Raw Data plot Plot Data calc_specific->plot regression Non-linear Regression plot->regression determine_params Determine Kd, Bmax, Ki regression->determine_params

Caption: Workflow for DTG Sigma Receptor Binding Assay.

Sigma Receptor Signaling Pathways

sigma_signaling cluster_sigma1 Sigma-1 Receptor Signaling cluster_sigma2 Sigma-2 Receptor (TMEM97) Signaling s1r Sigma-1 Receptor (σ₁R) (ER-Mitochondria Associated) bip BiP/GRP78 s1r->bip dissociation ion_channels Ion Channels (Ca²⁺, K⁺) s1r->ion_channels modulation nrf2 Nrf2 Pathway s1r->nrf2 bdnf BDNF-TrkB Signaling s1r->bdnf ligand1 DTG / Agonists ligand1->s1r neuroprotection Neuroprotection, Plasticity ion_channels->neuroprotection nrf2->neuroprotection bdnf->neuroprotection s2r Sigma-2 Receptor (σ₂R) / TMEM97 cholesterol Cholesterol Homeostasis s2r->cholesterol egfr EGFR Interaction s2r->egfr autophagy Autophagy s2r->autophagy ligand2 DTG / Ligands ligand2->s2r proliferation Cell Proliferation egfr->proliferation

Caption: Overview of Sigma Receptor Signaling Pathways.

References

Application Notes and Protocols: In Vivo Administration of Ditolylguanidine (DTG) in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosages, administration routes, and experimental protocols for the use of 1,3-Ditolylguanidine (DTG), a non-selective sigma-1/sigma-2 receptor agonist, in rat models. The provided information is intended to guide researchers in designing and executing studies to investigate the pharmacological effects of DTG.

Data Presentation: Summary of In Vivo Dosages

The following table summarizes the reported dosages of DTG used in various rat studies, categorized by the route of administration and the observed effects. This allows for easy comparison of dosing regimens across different experimental contexts.

Route of AdministrationDosage RangeRat StrainExperimental ContextObserved Effects
Intravenous (i.v.) 1 - 5 mg/kg (single dose)WistarMicturition studiesDose-dependently extended micturition intervals and raised threshold pressure.[1][2]
Intraperitoneal (i.p.) 0.2 - 5 mg/kgSprague-DawleyCerebral metabolismDose-dependent changes in local cerebral glucose utilization, with maximal effects at 1 mg/kg.[3]
Oral (p.o.) 3 - 30 mg/kg (daily for 10 weeks)Sprague-DawleySpatial learning and memory10 mg/kg improved memory, while 30 mg/kg impaired it.[4]
Intracerebroventricular (i.c.v.) 1 µg (single dose)WistarMicturition studiesExtended micturition intervals and raised threshold pressure.[1][2]
Intranigral 10 nmolNot specifiedCircling behaviorInduced circling behavior, suggesting interaction with the dopaminergic system.[5]
Self-Administration (i.v.) 0.1 - 3.2 mg/kg/injectionNot specifiedReinforcement studiesDemonstrated reinforcing effects.[6]
Focal Injection (prepiriform cortex) ED50 = 5.25 nmolSprague-DawleyAnticonvulsant studiesSuppressed generalized motor seizures.[7]

Experimental Protocols

Below are detailed methodologies for the preparation and administration of DTG for key experimental routes cited in the literature.

Protocol 1: Intravenous (i.v.) Administration

Objective: To administer DTG systemically to study its effects on various physiological processes, such as micturition.[1][2]

Materials:

  • 1,3-Ditolylguanidine (DTG) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Vehicle Preparation:

    • In a sterile microcentrifuge tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Vortex thoroughly after the addition of each component to ensure a homogenous solution.

  • DTG Solution Preparation:

    • Weigh the required amount of DTG powder based on the desired final concentration and the total volume needed for the study cohort.

    • Add the DTG powder to the prepared vehicle.

    • Vortex the solution until the DTG is completely dissolved. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[2] If necessary, gentle warming or sonication can be used to aid dissolution.

  • Animal Preparation and Administration:

    • Weigh each rat to determine the precise volume of the DTG solution to be injected.

    • The typical dose range for i.v. administration is 1-5 mg/kg.[1][2]

    • Administer the DTG solution via a tail vein injection. The injection volume should be calculated based on the concentration of the prepared solution and the animal's body weight (typically 1-2 mL/kg).

    • Administer the injection slowly and monitor the animal for any immediate adverse reactions.

Protocol 2: Intraperitoneal (i.p.) Administration

Objective: To study the effects of DTG on the central nervous system, such as its impact on cerebral metabolism.[3]

Materials:

  • 1,3-Ditolylguanidine (DTG) powder

  • Vehicle (e.g., sterile saline, or a DMSO/saline mixture)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL or 3 mL) and needles (23-25 gauge)

  • Animal scale

Procedure:

  • DTG Solution Preparation:

    • Prepare a stock solution of DTG in a suitable vehicle. For compounds with limited aqueous solubility, a vehicle containing a small percentage of DMSO (e.g., 5-10%) in sterile saline can be used.

    • Ensure the DTG is fully dissolved. The final concentration should be such that the required dose can be administered in a volume of 1-5 mL/kg.

  • Animal Preparation and Administration:

    • Weigh each rat to calculate the injection volume.

    • The reported dose range for i.p. administration to study cerebral glucose utilization is 0.2-5 mg/kg.[3]

    • Gently restrain the rat and administer the DTG solution via an intraperitoneal injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Monitor the animal for any signs of distress post-injection.

Protocol 3: Oral Gavage (p.o.)

Objective: To evaluate the effects of chronic DTG administration on complex behaviors like learning and memory.[4]

Materials:

  • 1,3-Ditolylguanidine (DTG) powder

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Sterile tubes

  • Vortex mixer or sonicator

  • Animal scale

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Syringes

Procedure:

  • DTG Suspension/Solution Preparation:

    • Depending on the solubility of DTG in the chosen vehicle, prepare a solution or a homogenous suspension.

    • The concentration should be calculated to allow for an administration volume of 5-10 mL/kg.

  • Animal Preparation and Administration:

    • Weigh each rat for accurate dosing.

    • For long-term studies on learning and memory, daily doses of 3, 10, or 30 mg/kg have been reported.[4]

    • Gently restrain the rat and carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the DTG preparation.

    • Monitor the animal briefly after administration to ensure there are no signs of respiratory distress.

Mandatory Visualizations

Signaling Pathway Diagram

DTG_Signaling_Pathway DTG Ditolylguanidine (DTG) Sigma1R Sigma-1 Receptor DTG->Sigma1R Agonist Sigma2R Sigma-2 Receptor DTG->Sigma2R Agonist DopamineSystem Nigrostriatal Dopaminergic System Sigma1R->DopamineSystem Modulates Metabolism Cerebral Glucose Utilization Sigma1R->Metabolism Influences Micturition Micturition Control Sigma1R->Micturition Influences Learning Learning & Memory Sigma1R->Learning Modulates Sigma2R->DopamineSystem Modulates Sigma2R->Micturition Influences Sigma2R->Learning Modulates Behavioral Circling Behavior DopamineSystem->Behavioral Influences

Caption: Proposed signaling pathway of this compound (DTG) in rats.

Experimental Workflow Diagram

Experimental_Workflow start Start: Acclimatize Rats prep Prepare DTG Solution (e.g., for i.p. injection) start->prep weigh Weigh Rats for Dosing prep->weigh inject Administer DTG or Vehicle (Intraperitoneal) weigh->inject observe Behavioral/Physiological Observation Period inject->observe data Data Collection (e.g., Cerebral Metabolism Assay) observe->data analysis Data Analysis and Interpretation data->analysis

Caption: General experimental workflow for an in vivo DTG study in rats.

References

Application Note and Protocol: Preparation of Ditolylguanidine (DTG) Stock Solution in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Di-o-tolylguanidine (DTG) is a high-affinity, non-selective agonist for sigma receptors, binding to both σ1 and σ2 subtypes with high affinity.[1][2][3][4][5] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these receptors. Sigma receptors are implicated in a variety of cellular functions and are being explored as therapeutic targets for neurological disorders and cancer.[6][7][8] Specifically, the sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in neuronal signaling, cell proliferation, and cholesterol homeostasis.[6][9] This document provides a detailed protocol for the preparation of a DTG stock solution in DMSO, a common solvent for this compound, ensuring solution stability and reproducibility for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing and storing Ditolylguanidine solutions.

ParameterValueSource
Molecular Weight 239.32 g/mol [1][2]
Solubility in DMSO 150 mg/mL (626.78 mM)[1][2][3]
Recommended Solvent Newly opened, hygroscopic DMSO is recommended for optimal solubility.[3]
Storage of Powder -20°C for up to 3 years.[1][2]
Storage of Stock Solution in DMSO -80°C for up to 2 years; -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1][2][3]

Experimental Protocol: Preparation of DTG Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of DTG in DMSO.

Materials:

  • 1,3-Di-o-tolylguanidine (DTG) powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Preparation: Don appropriate PPE. Ensure the work area is clean and dry. Allow the DTG powder and DMSO to equilibrate to room temperature before use to prevent condensation.

  • Weighing DTG: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of DTG powder into the vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.93 mg of DTG.

  • Adding DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the DTG powder. For the 1 mL of 100 mM solution example, add 1 mL of DMSO.

  • Initial Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate initial dissolution.

  • Sonication: If the DTG does not fully dissolve after vortexing, place the vial in a bath sonicator. Sonicate for 10-15 minutes, or until the solution is clear.[1][2] Periodically check the vial to ensure the cap remains secure.

  • Final Check and Storage: Once the DTG is completely dissolved, visually inspect the solution for any remaining particulate matter. The solution should be clear and colorless. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

Experimental Workflow

G A 1. Weigh DTG Powder B 2. Add DMSO to Powder A->B C 3. Vortex for 1-2 minutes B->C F Decision: Is Solution Clear? C->F D 4. Sonicate if Necessary D->F E 5. Aliquot and Store at -20°C or -80°C F->D No F->E Yes

Caption: Workflow for preparing a this compound (DTG) stock solution in DMSO.

Simplified Sigma-2 Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with EGFR EGFR S2R->EGFR modulates Ca_ion Ca²⁺ Signaling S2R->Ca_ion Proliferation Cell Proliferation & Survival EGFR->Proliferation DTG This compound (DTG) DTG->S2R activates

Caption: Simplified signaling pathway of the Sigma-2 receptor activated by DTG.

References

Application Notes and Protocols for 1,3-Ditolylguanidine (DTG) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of 1,3-Ditolylguanidine (DTG), a non-selective sigma-1 and sigma-2 receptor agonist, in mouse models. This document includes detailed protocols, quantitative data on dosages and effects, and visualizations of relevant pathways and workflows.

Introduction

1,3-Ditolylguanidine (DTG) is a widely used research tool for studying the physiological and behavioral roles of sigma receptors.[1] As a high-affinity ligand for both sigma-1 and sigma-2 receptor subtypes, DTG has been instrumental in elucidating the involvement of these receptors in a variety of central nervous system processes, including pain perception, memory, and mood regulation.[2][3][4] This document outlines established protocols for the administration of DTG to mouse models, providing researchers with the necessary information to design and execute robust in vivo studies.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing DTG in mouse models, focusing on administration routes, dosages, and observed effects.

Table 1: Summary of 1,3-Ditolylguanidine (DTG) Administration and Effects in Mice

Administration RouteDosage RangeMouse StrainObserved EffectsReference
Intraperitoneal (IP)10 - 20 mg/kgNot SpecifiedProduced significant, short-lived antinociception (tail-withdrawal test) and hypothermia.[2]
Intraperitoneal (IP)10 mg/kgNot SpecifiedReduced acute phase pain behavior in the formalin test but increased tonic phase pain behavior.[5]
Subcutaneous (SC)100 µg/kgInbred StrainsAttenuated MK-801-induced spatial working memory impairment (spontaneous alternation behavior).[3]
Intraperitoneal (IP)Not SpecifiedAlbino SwissDecreased spontaneous locomotor activity at high doses.[6]
Intraperitoneal (IP)Not SpecifiedNot SpecifiedDecreased immobility time in the forced swimming test, suggesting antidepressant-like activity.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of 1,3-Ditolylguanidine to mice.

Preparation of DTG Solution

1,3-Ditolylguanidine is typically soluble in dimethyl sulfoxide (DMSO). For in vivo administration, it is often diluted in a vehicle such as saline or phosphate-buffered saline (PBS).

Materials:

  • 1,3-Ditolylguanidine (DTG) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the required amount of DTG powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the DTG powder completely. Vortex if necessary.

  • Add the appropriate volume of sterile saline or PBS to achieve the final desired concentration.

  • Vortex the solution thoroughly to ensure it is homogenous.

  • The final concentration of DMSO in the vehicle should be kept low (typically <10%) to avoid vehicle-induced effects.

Intraperitoneal (IP) Injection Protocol

Purpose: To administer DTG systemically to study its effects on pain, locomotion, and depression-like behaviors.

Materials:

  • Prepared DTG solution

  • Mouse restraint device

  • Sterile 27-30 gauge needles and 1 ml syringes

Protocol:

  • Gently restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the DTG solution. The typical injection volume is 5-10 ml/kg.

  • Withdraw the needle and return the mouse to its home cage.

  • Monitor the mouse for any adverse reactions.

Subcutaneous (SC) Injection Protocol

Purpose: To administer DTG for studies on cognitive function and memory.

Materials:

  • Prepared DTG solution

  • Sterile 25-27 gauge needles and 1 ml syringes

Protocol:

  • Gently restrain the mouse.

  • Lift a fold of skin on the back, between the shoulder blades, to form a "tent".

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Aspirate briefly to check for blood.

  • Slowly inject the DTG solution.

  • Withdraw the needle and gently massage the injection site to aid dispersal of the solution.

  • Return the mouse to its home cage and monitor for any adverse reactions.

Visualization of Pathways and Workflows

Signaling Pathway of 1,3-Ditolylguanidine (DTG)

DTG acts as an agonist at both sigma-1 and sigma-2 receptors. The downstream signaling is complex and can modulate various neurotransmitter systems.

DTG_Signaling_Pathway cluster_receptors Sigma Receptors cluster_effects Downstream Effects cluster_neurotransmitters Neurotransmitter Systems DTG 1,3-Ditolylguanidine (DTG) Sigma1 Sigma-1 Receptor DTG->Sigma1 Sigma2 Sigma-2 Receptor DTG->Sigma2 SK_Channel Direct Block of SK Channels DTG->SK_Channel Direct Action Modulation Modulation of Neurotransmitter Systems Sigma1->Modulation Sigma2->Modulation Dopaminergic Dopaminergic Modulation->Dopaminergic NMDAergic NMDA-ergic Modulation->NMDAergic

Caption: Signaling pathway of 1,3-Ditolylguanidine (DTG).

Experimental Workflow for Behavioral Studies

The following diagram illustrates a typical workflow for a behavioral study in mice involving DTG administration.

Behavioral_Workflow cluster_treatment Treatment Phase start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation baseline Baseline Behavioral Testing (Optional) acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping vehicle Vehicle Administration grouping->vehicle dtg_admin DTG Administration grouping->dtg_admin behavioral_test Behavioral Testing vehicle->behavioral_test dtg_admin->behavioral_test data_collection Data Collection and Analysis behavioral_test->data_collection end End data_collection->end

Caption: Experimental workflow for DTG behavioral studies in mice.

References

Application Notes and Protocols for Ditolylguanidine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-o-tolylguanidine (DTG) is a high-affinity, non-selective agonist for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2] These receptors are implicated in a variety of cellular processes, and their modulation by ligands like DTG has shown potential in several therapeutic areas, including oncology and neuroscience. In cancer research, DTG has been demonstrated to inhibit the growth of various cancer cell lines.[1] In neuroscience, it has exhibited neuroprotective effects.[2] These application notes provide a comprehensive overview of the use of DTG in cell culture experiments, including its mechanism of action, quantitative data, and detailed experimental protocols.

Data Presentation

Binding Affinities and Cytotoxicity of Ditolylguanidine
ParameterReceptor/Cell LineValueReference
Ki Sigma-1 (σ1) Receptor69 nM[1]
Ki Sigma-2 (σ2) Receptor21 nM[1]
IC50 NCI-N417 (Small Cell Lung Cancer)100 nM[1]
IC50 NCI-H209 (Small Cell Lung Cancer)90 nM[1]

Mechanism of Action and Signaling Pathways

DTG exerts its cellular effects primarily through its interaction with sigma receptors, which are chaperone proteins located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The downstream signaling cascades can vary depending on the cell type and the specific sigma receptor subtype involved.

Cancer Cell Cytotoxicity

In cancer cells, DTG's pro-apoptotic and anti-proliferative effects are mediated through multiple pathways:

  • Induction of Apoptosis: Activation of sigma-2 receptors by DTG can trigger a caspase-dependent apoptotic cascade. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to PARP cleavage and ultimately, cell death.[3]

  • Induction of Autophagy: DTG has been shown to induce autophagy, likely through the inhibition of the mTOR signaling pathway. This leads to the formation of autophagosomes and the processing of microtubule-associated protein light chain 3 (LC3).[3]

  • ER Stress and Calcium Dysregulation: Sigma-2 receptor activation can lead to the release of calcium from the endoplasmic reticulum, disrupting cellular calcium homeostasis and inducing ER stress.[2][4] Prolonged ER stress can activate pro-apoptotic pathways.

DTG This compound Sigma2R Sigma-2 Receptor DTG->Sigma2R binds ER Endoplasmic Reticulum Sigma2R->ER modulates mTOR mTOR Pathway Sigma2R->mTOR inhibits Caspase_Activation Caspase Activation Sigma2R->Caspase_Activation activates Ca_release Ca²⁺ Release ER->Ca_release induces ER_Stress ER Stress Ca_release->ER_Stress leads to Apoptosis Apoptosis ER_Stress->Apoptosis triggers Autophagy Autophagy mTOR->Autophagy regulates Caspase_Activation->Apoptosis induces

DTG-induced signaling in cancer cells.
Neuroprotection

In neuronal cells, DTG's neuroprotective effects are often attributed to its interaction with the sigma-1 receptor:

  • Modulation of Calcium Signaling: DTG can modulate intracellular calcium levels, which is crucial for neuronal function and survival. It has been shown to decrease basal cytosolic free Ca²⁺ concentration and block depolarization-dependent increases in Ca²⁺.[1]

  • Attenuation of Oxidative Stress: Activation of the sigma-1 receptor can lead to the inhibition of inducible nitric oxide synthase (iNOS), reducing the production of harmful reactive oxygen species (ROS) and mitigating oxidative stress-induced neuronal damage.

cluster_ROS Oxidative Stress DTG This compound Sigma1R Sigma-1 Receptor DTG->Sigma1R binds Ca_Signaling Ca²⁺ Signaling Sigma1R->Ca_Signaling modulates iNOS iNOS Activity Sigma1R->iNOS inhibits Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection ROS Reactive Oxygen Species iNOS->ROS produces

DTG-mediated neuroprotective signaling.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of DTG on a cancer cell line.

Materials:

  • This compound (DTG)

  • Cancer cell line of interest (e.g., NCI-N417)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • DTG Treatment:

    • Prepare a stock solution of DTG in DMSO.

    • On the day of treatment, prepare serial dilutions of DTG in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DTG. Include a vehicle control (medium with DMSO at the same concentration as the highest DTG concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_DTG Prepare DTG dilutions Treat_Cells Treat cells with DTG Prepare_DTG->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Workflow for MTT cell viability assay.
Protocol 2: Immunofluorescence for Sigma Receptor Localization

This protocol describes how to visualize the subcellular localization of sigma receptors in response to DTG treatment.

Materials:

  • Cells of interest cultured on sterile glass coverslips in a 24-well plate

  • This compound (DTG)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against sigma-1 or sigma-2 receptor

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere and grow.

    • Treat the cells with the desired concentration of DTG for the specified time. Include an untreated control.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the sigma receptor of interest in the blocking solution.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in the blocking solution.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Start Cells on coverslips Treat Treat with DTG Start->Treat Fix Fix with 4% PFA Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount Mount on slides Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Immunofluorescence staining workflow.

References

LC-MS method for Ditolylguanidine detection in urine

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive detection of 1,3-Di-o-tolylguanidine (DTG) in human urine has been developed and validated, providing a robust tool for researchers, scientists, and drug development professionals. This method employs solid-phase extraction for sample cleanup and concentration, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][2] The established protocol offers high sensitivity, with a limit of detection in the low parts-per-trillion range, making it suitable for human biomonitoring and toxicokinetic studies.[1]

Application Notes

This analytical method is designed for the quantitative determination of 1,3-Di-o-tolylguanidine (DTG) in human urine samples. DTG is a rubber additive, and this method can be applied to assess human exposure to this compound.[1][2] The use of isotopic dilution with a labeled internal standard ensures high accuracy and precision, minimizing matrix effects.[1] The described solid-phase extraction (SPE) protocol effectively removes interfering components from the urine matrix, leading to improved sensitivity and a cleaner extract for LC-MS/MS analysis.[1] The method has been successfully applied to determine DTG concentrations in urine samples from both children and adults.[1][2]

Quantitative Data Summary

The performance of this LC-MS/MS method for the detection of Ditolylguanidine in urine is summarized in the tables below.

Table 1: LC-MS/MS Method Validation Parameters.[1][2]

ParameterValue
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Recovery (at 1, 5, 10, 20 ng/mL)75.3–111%
Intra-day Precision (%RSD)0.47–3.90%
Inter-day Precision (%RSD)0.66–3.76%

Table 2: Chromatographic and Mass Spectrometric Parameters.[1]

ParameterDescription/Value
Liquid Chromatography
HPLC SystemExionLC HPLC (SCIEX)
ColumnUltra AQ C18 (3 μm, 100 × 2.1 mm; Restek)
Guard ColumnBetaSil C18 Javelin (5 μm, 20 × 2.1 mm; Thermo Fisher Scientific)
Mobile Phase A5 mM ammonium formate with 0.1% formic acid (v/v)
Mobile Phase BMethanol with 0.1% formic acid (v/v)
Flow Rate0.3 mL/min
Column Temperature35 °C
Autosampler Temperature15 °C
Injection Volume2 μL
Mass Spectrometry
Mass SpectrometerABSciex 5500+ Q-Trap MS/MS
Ionization ModeMultiple Reaction Monitoring (MRM), Positive Ionization
Declustering Potential (DP)Optimized via standard infusion
Collision Energy (CE)Optimized via standard infusion
Entrance Potential (EP)Optimized via standard infusion
Collision Cell Exit Potential (CXP)Optimized via standard infusion

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and purification of this compound from human urine samples.

Materials:

  • Human urine samples

  • 15 mL polypropylene (PP) tubes

  • Isotopically labeled internal standard (e.g., DPG-d10)

  • Methanol (MeOH)

  • Water

  • Oasis HLB cartridges (60 mg/3 mL)

  • Vortex mixer

  • Vacuum manifold

Procedure:

  • Transfer a 500 μL aliquot of the urine sample into a 15 mL PP tube.[1]

  • Spike the sample with the isotopically labeled internal standard (e.g., 2.5 ng of DPG-d10), vortex, and let it stand at room temperature for 30 minutes.[1]

  • Precondition an Oasis HLB cartridge by sequentially passing 3 mL of MeOH and 3 mL of water.[1]

  • Load the urine sample onto the preconditioned SPE cartridge.[1]

  • Wash the cartridge with 3 mL of a water/MeOH mixture (95:5, v/v) to remove matrix components.[1]

  • Dry the cartridge under vacuum for 5 minutes to remove any residual moisture.[1]

  • Elute the analytes from the cartridge into a clean 15 mL PP tube using 3 mL of MeOH.[1]

  • The eluate is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol outlines the instrumental analysis of the prepared samples.

Instrumentation and Conditions:

  • Utilize an HPLC system coupled to a tandem mass spectrometer as detailed in Table 2.[1]

  • Set up the chromatographic method with the mobile phases and gradient conditions optimized for the separation of this compound. The addition of 5 mM ammonium formate to mobile phase A is crucial to prevent peak splitting.[1]

  • Operate the mass spectrometer in the positive ionization, Multiple Reaction Monitoring (MRM) mode.[1]

  • Optimize the MRM parameters, including declustering potential, collision energy, entrance potential, and collision cell exit potential, by infusing a standard solution of the target analytes.[1]

Procedure:

  • Inject 2 μL of the prepared sample extract into the LC-MS/MS system.[1]

  • Acquire data using the optimized MRM transitions for this compound and its internal standard.

  • Process the data to quantify the concentration of this compound in the original urine sample.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample (500 µL) Spiking Spike with Internal Standard Sample_Collection->Spiking SPE_Loading Solid-Phase Extraction (Oasis HLB) Spiking->SPE_Loading Washing Wash Cartridge (Water/MeOH) SPE_Loading->Washing Elution Elute Analyte (MeOH) Washing->Elution Injection Inject 2 µL Elution->Injection Chromatography HPLC Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound detection in urine.

Method_Validation_Workflow cluster_parameters Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for LC-MS method validation.

References

Application Notes and Protocols for Radioligand Displacement Assay with [3H]Ditolylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radioligand displacement assay is a fundamental technique in pharmacology and drug discovery for characterizing the interaction of unlabeled compounds with a specific receptor. This document provides detailed application notes and protocols for conducting a radioligand displacement assay using [3H]Ditolylguanidine ([3H]DTG), a high-affinity radioligand for sigma receptors. [3H]DTG is a valuable tool for identifying and characterizing novel ligands that target both sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a variety of neurological and psychiatric disorders.[1]

This compound (DTG) acts as an agonist at sigma receptors.[1] While it binds to both σ1 and σ2 subtypes with similar affinity, its tritiated form, [3H]DTG, allows for the sensitive detection and quantification of receptor binding.[1] These assays are crucial for determining the affinity (Ki) of test compounds, which is a critical parameter in the drug development pipeline.

Principle of the Assay

The assay is based on the principle of competition between a fixed concentration of the radioligand ([3H]DTG) and varying concentrations of an unlabeled test compound for binding to the sigma receptors present in a tissue or cell membrane preparation. The amount of [3H]DTG bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand, the half-maximal inhibitory concentration (IC50) of the test compound can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor (Kd).[2][3]

Data Presentation

The following tables summarize representative quantitative data obtained from radioligand displacement assays using [3H]DTG.

Table 1: Binding Characteristics of [3H]DTG for Sigma Receptors

ParameterValueTissue/Cell SourceReference
Kd27 ± 3.4 nMSheep pineal gland membranes[4]
Bmax1.39 ± 0.03 pmol/mg proteinSheep pineal gland membranes[4]
Kd9.45 nMSD rat liver membranes (for σ2R/TMEM97)[5]
Bmax6040 ± 74 fmol/mgSD rat liver membranes (for σ2R/TMEM97)[5]

Table 2: Inhibition Constants (Ki) of Various Compounds for Sigma Receptors Determined by [3H]DTG Displacement

CompoundKi (nM)Receptor SubtypeTissue/Cell SourceReference
Trifluoperazine> HaloperidolSigmaSheep pineal gland membranes[4]
DTG> HaloperidolSigmaSheep pineal gland membranes[4]
Haloperidol> PentazocineSigmaSheep pineal gland membranes[4]
Pentazocine> (+)-3-PPPSigmaSheep pineal gland membranes[4]
(+)-3-PPP> (+/-)SKF 10,047SigmaSheep pineal gland membranes[4]
Haloperidol-SigmaRat brain synaptic membranes[6]
DTG-SigmaRat brain synaptic membranes[6]
(+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine-SigmaRat brain synaptic membranes[6]

Note: The table from the reference provided a relative order of potency rather than specific Ki values.[4]

Experimental Protocols

This section provides a detailed methodology for performing a radioligand displacement assay with [3H]DTG. The protocol is adaptable for both σ1 and σ2 receptor binding studies with appropriate modifications.

Materials and Reagents
  • [3H]this compound ([3H]DTG) (Specific activity: 50-100 Ci/mmol)

  • Membrane Preparation: From a tissue source known to express sigma receptors (e.g., rat liver, guinea pig brain) or from cells engineered to express the receptor of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled Ligands:

    • Test Compounds: A series of dilutions of the compounds to be tested.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known high-affinity sigma receptor ligand such as haloperidol or unlabeled DTG.

    • σ1 Receptor Masking Agent (for σ2 receptor-specific binding): (+)-Pentazocine (e.g., 100 nM) to saturate σ1 receptors.[7][8]

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[9]

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination Termination & Filtration cluster_quantification Quantification & Analysis prep_ligands Prepare Ligand Dilutions (Test Compounds, [3H]DTG, Controls) add_components Add Components to Wells: 1. Buffer 2. Unlabeled Ligand/Vehicle 3. Membrane Suspension prep_ligands->add_components prep_membranes Prepare Membrane Suspension prep_membranes->add_components add_radioligand Add [3H]DTG add_components->add_radioligand incubate Incubate at Room Temperature (e.g., 90-120 min) add_radioligand->incubate terminate Terminate Reaction by Rapid Filtration over Glass Fiber Filters incubate->terminate wash Wash Filters with Cold Assay Buffer terminate->wash dry_filters Dry Filters wash->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count Count Radioactivity (Scintillation Counter) add_scintillant->count analyze Data Analysis: - Calculate Specific Binding - Generate Displacement Curve - Determine IC50 and Ki count->analyze

Caption: Experimental workflow for the [3H]DTG radioligand displacement assay.

Detailed Protocol
  • Membrane Preparation:

    • Homogenize the tissue or cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 36,000 x g) to pellet the membranes.[9]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparation at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, membrane preparation, and [3H]DTG.

      • Non-specific Binding: Assay buffer, membrane preparation, a high concentration of unlabeled haloperidol or DTG (e.g., 10 µM), and [3H]DTG.

      • Test Compound Displacement: Assay buffer, membrane preparation, varying concentrations of the test compound, and [3H]DTG.

    • For σ2 receptor-selective binding, add a masking concentration of (+)-pentazocine (e.g., 100 nM) to all wells.[7][8]

  • Incubation:

    • To each well, add 50 µL of the appropriate unlabeled ligand solution (or buffer for total binding).

    • Add 100 µL of the membrane suspension (typically 30-60 µg of protein).[5]

    • Initiate the binding reaction by adding 50 µL of [3H]DTG (final concentration typically near its Kd, e.g., 5 nM).[5] The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[5][8]

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the filters to soak in the cocktail for at least 4 hours (or overnight) before counting.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Displacement Curve:

    • Plot the percentage of specific binding of [3H]DTG as a function of the logarithm of the test compound concentration.

    • The percentage of specific binding at each concentration of the test compound is calculated as: (Binding in the presence of test compound - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the displacement curve to a one-site competition model and determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specific binding of [3H]DTG.[2]

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[2][3] Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of [3H]DTG used in the assay.

        • Kd is the equilibrium dissociation constant of [3H]DTG for the receptor.

Sigma Receptor Signaling

Sigma receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulate a variety of signaling pathways.[10] They are known to interact with and regulate the function of various ion channels and other proteins.[11][12][13]

sigma_receptor_signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum ion_channels Voltage-gated Ion Channels (Na+, K+, Ca2+) nmda_receptor NMDA Receptor sigma_receptor Sigma-1 Receptor sigma_receptor->ion_channels Modulates Activity sigma_receptor->nmda_receptor Potentiates ip3_receptor IP3 Receptor sigma_receptor->ip3_receptor Regulates Ca2+ Release ligand Sigma Receptor Ligand (e.g., DTG) ligand->sigma_receptor Binds to

Caption: Simplified signaling pathways modulated by the Sigma-1 receptor.

Upon ligand binding, the sigma-1 receptor can translocate and interact with various client proteins to modulate their activity.[10] This includes the regulation of voltage-gated ion channels, potentiation of NMDA receptor function, and modulation of calcium signaling through the IP3 receptor.[10][12][14] These actions ultimately influence neuronal excitability, synaptic plasticity, and cell survival pathways.

References

Application Notes and Protocols: Ditolylguanidine for Inducing Experimental Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Ditolylguanidine (DTG) is a well-established sigma receptor agonist, exhibiting affinity for both σ1 and σ2 receptor subtypes.[1] The sigma-1 receptor (σ1R), in particular, has emerged as a significant target for therapeutic intervention in a range of neurological and neurodegenerative disorders. As a ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, the σ1R plays a crucial role in maintaining cellular homeostasis.[2] Activation of σ1R by agonists like DTG has been shown to confer neuroprotection through various mechanisms, including the modulation of intracellular calcium signaling, reduction of ER stress and oxidative stress, and attenuation of neuroinflammatory responses.[1][3][4] These application notes provide an overview of the mechanisms, experimental protocols, and expected outcomes for utilizing DTG to induce neuroprotection in both in vitro and in vivo models.

Mechanisms of DTG-Mediated Neuroprotection

DTG primarily exerts its neuroprotective effects through the activation of the sigma-1 receptor. Upon ligand binding, σ1R dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and modulates several downstream signaling pathways to promote cell survival.

Key Signaling Pathways:
  • Calcium Homeostasis: Activated σ1R stabilizes IP3 receptors (IP3R) at the ER, regulating calcium flux between the ER and mitochondria, which is critical for preventing excitotoxicity-induced cell death.[1][2]

  • ER Stress Reduction: As a chaperone protein, σ1R helps mitigate the unfolded protein response and reduces ER stress, a key contributor to neuronal apoptosis in neurodegenerative diseases.[2]

  • Oxidative Stress Response: σ1R activation can lead to the upregulation of antioxidant defenses through pathways involving Nrf2 and the phosphorylation of ERK1/2, thereby protecting neurons from oxidative damage.[1]

  • Modulation of Ion Channels: DTG, through σ1R, can modulate the activity of various voltage-gated ion channels, contributing to the stabilization of neuronal excitability.[4][5]

Signaling Pathway Diagram

sigma1_neuroprotection DTG Ditolylguanidine (DTG) Sigma1R_BiP Sigma-1R / BiP Complex (Inactive) DTG->Sigma1R_BiP binds Sigma1R_Active Sigma-1R (Active) Sigma1R_BiP->Sigma1R_Active dissociates IP3R IP3 Receptor Sigma1R_Active->IP3R stabilizes ER_Stress ER Stress Reduction Sigma1R_Active->ER_Stress ERK_Pathway ERK1/2 Pathway Sigma1R_Active->ERK_Pathway activates Nrf2_Pathway Nrf2 Pathway Sigma1R_Active->Nrf2_Pathway activates Ion_Channels Ion Channels (K⁺, Ca²⁺, Na⁺) Sigma1R_Active->Ion_Channels modulates Ca_Homeostasis Ca²⁺ Homeostasis IP3R->Ca_Homeostasis Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection Antioxidant_Response Antioxidant Response ERK_Pathway->Antioxidant_Response Nrf2_Pathway->Antioxidant_Response Antioxidant_Response->Neuroprotection Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Neuronal_Excitability->Neuroprotection

DTG-activated Sigma-1 Receptor neuroprotective signaling cascade.

Quantitative Data Summary

The following tables summarize the types of quantitative data that can be obtained from in vitro and in vivo experiments investigating the neuroprotective effects of DTG. The values provided are representative examples based on studies of sigma-1 receptor agonists.

Table 1: In Vitro Neuroprotection Data
Model SystemNeurotoxic InsultDTG ConcentrationEndpoint MeasuredExpected Outcome
SH-SY5Y Neuroblastoma CellsRotenone (e.g., 20-60 µM)1-20 µMCell Viability (MTT Assay)Dose-dependent increase in cell viability
Primary Cortical NeuronsGlutamate (e.g., 100 µM)1-20 µMNeuronal Survival (%)Increased neuronal survival
SH-SY5Y CellsH₂O₂ (e.g., 200 µM)1-20 µMROS Levels (DCFH-DA Assay)Dose-dependent decrease in ROS
Primary Cortical NeuronsIschemia (OGD)1-20 µMIntracellular Ca²⁺[6][7]Attenuation of ischemic Ca²⁺ overload
Table 2: In Vivo Neuroprotection Data
Animal ModelInjury ModelDTG DosageEndpoint MeasuredExpected Outcome
RatMCAO (Stroke)5-30 mg/kgInfarct Volume (mm³)[8][9]Reduction in total infarct volume
MouseMCAO (Stroke)5-30 mg/kgNeurological Deficit ScoreImprovement in motor and sensory function
RatTBI Model5-30 mg/kgLesion Volume (mm³)Reduction in contusion volume
MouseParkinson's Model (MPTP)5-30 mg/kgDopaminergic Neuron CountPreservation of substantia nigra neurons

Experimental Protocols

Protocol 1: In Vitro Neuroprotection in SH-SY5Y Cells Against Rotenone-Induced Toxicity

This protocol details a method to assess the neuroprotective effects of DTG against mitochondrial complex I inhibition by rotenone in a human neuroblastoma cell line.

3.1. Materials

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • DTG (1,3-Ditolylguanidine)

  • Rotenone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

3.2. Experimental Workflow Diagram

in_vitro_workflow start Start seed_cells 1. Seed SH-SY5Y cells in 96-well plate (e.g., 1x10⁴ cells/well) start->seed_cells incubate1 2. Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 pretreat 3. Pre-treat with DTG (various concentrations, e.g., 1-20 µM) incubate1->pretreat incubate2 4. Incubate for 1-2h pretreat->incubate2 induce_tox 5. Induce toxicity with Rotenone (e.g., 20-60 µM) incubate2->induce_tox incubate3 6. Incubate for 24h induce_tox->incubate3 mtt_assay 7. Perform MTT Assay incubate3->mtt_assay readout 8. Measure Absorbance (570 nm) mtt_assay->readout analyze 9. Analyze Data (% Cell Viability) readout->analyze end End analyze->end

Workflow for in vitro DTG neuroprotection assay.

3.3. Step-by-Step Method

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • DTG Pre-treatment: Prepare serial dilutions of DTG in serum-free medium. Remove the old medium from the wells and add 100 µL of the DTG solutions (e.g., 1, 5, 10, 20 µM). Include a vehicle control group (medium only).

  • Pre-incubation: Incubate the plate for 1-2 hours.

  • Toxicity Induction: Add a concentrated solution of rotenone to each well to achieve a final toxic concentration (e.g., 20-60 µM, determined empirically).[10] Do not add rotenone to the control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Protocol 2: In Vivo Neuroprotection in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)

This protocol describes a standard model to assess the efficacy of DTG in reducing brain injury following an ischemic stroke.

4.1. Materials

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., Isoflurane)

  • DTG

  • Saline or appropriate vehicle

  • 4-0 silicone-coated nylon suture

  • Surgical instruments

  • Laser Doppler Flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC)

4.2. Experimental Workflow Diagram

in_vivo_workflow start Start anesthetize 1. Anesthetize Rat start->anesthetize mcao 2. Induce MCAO via intraluminal suture anesthetize->mcao confirm_occlusion 3. Confirm occlusion with Laser Doppler (>70% CBF reduction) mcao->confirm_occlusion reperfusion 5. Remove suture after 90 min to allow reperfusion confirm_occlusion->reperfusion treat_dtg 4. Administer DTG or Vehicle (e.g., 5-30 mg/kg, i.p.) at onset of reperfusion recover 6. Allow animal to recover for 24-48h treat_dtg->recover reperfusion->treat_dtg neuro_score 7. Perform Neurological Scoring recover->neuro_score sacrifice 8. Sacrifice and harvest brain neuro_score->sacrifice ttc_stain 9. Slice brain and perform TTC staining sacrifice->ttc_stain analyze 10. Quantify Infarct Volume ttc_stain->analyze end End analyze->end

Workflow for in vivo MCAO neuroprotection study.

4.3. Step-by-Step Method

  • Anesthesia: Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C.

  • MCAO Surgery:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a 4-0 silicone-coated nylon suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[11]

  • Confirm Occlusion: Use a Laser Doppler Flowmeter to confirm a cerebral blood flow (CBF) reduction of at least 70%.

  • Ischemia Period: Maintain the occlusion for 90 minutes.

  • Reperfusion and Treatment: Withdraw the suture to allow reperfusion. At the onset of reperfusion, administer DTG (e.g., 5-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Recovery: Suture the incision and allow the animal to recover. Provide post-operative care and monitoring.

  • Neurological Assessment: At 24 or 48 hours post-MCAO, perform neurological deficit scoring to assess motor and sensory function.

  • Sacrifice and Brain Collection: Deeply anesthetize the animal and perfuse transcardially with saline. Euthanize and carefully remove the brain.

  • Infarct Volume Analysis:

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in 2% TTC solution for 20-30 minutes at 37°C. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Acquire images of the stained sections.

  • Quantification: Use image analysis software to calculate the infarct volume, often corrected for edema.[8] Compare the infarct volumes between DTG-treated and vehicle-treated groups.

References

Ditolylguanidine (DTG) in Xenograft Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditolylguanidine (DTG) is a non-selective agonist for sigma receptors, with affinity for both σ1 and σ2 subtypes. The sigma-2 (σ2) receptor, in particular, is gaining prominence as a potential therapeutic target in oncology. This is attributed to its significant overexpression in a wide range of proliferating tumor cells compared to quiescent normal tissues, correlating with the proliferative status of solid tumors.[1][2] Activation of the σ2 receptor by agonists has been demonstrated to induce cell death in cancer cells through various mechanisms, including apoptosis and the generation of reactive oxygen species (ROS).[2]

These characteristics position this compound as a compound of interest for preclinical cancer research. This document provides detailed application notes and generalized protocols for the investigation of DTG's anti-cancer effects in xenograft models, based on available in vitro data and established methodologies for in vivo studies.

Data Presentation

While in vivo xenograft studies detailing the anti-tumor efficacy of this compound are not extensively available in the public literature, in vitro studies have established its activity against small cell lung cancer (SCLC) cell lines. The following table summarizes the key in vitro binding and activity data for DTG.

ParameterValueCell Line/ReceptorReference
IC50 90 nMNCI-H209 (SCLC)
100 nMNCI-N417 (SCLC)
Ki 21 nMSigma-2 Receptor
69 nMSigma-1 Receptor

Signaling Pathways

The precise signaling cascade initiated by this compound in cancer cells remains to be fully elucidated. However, based on its agonistic activity at the sigma-2 receptor, a plausible mechanism of action involves the induction of cellular stress pathways leading to apoptosis. Activation of the sigma-2 receptor is linked to an increase in intracellular calcium levels and the production of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptotic pathway.

DTG_Signaling_Pathway DTG This compound (DTG) Sigma2R Sigma-2 Receptor DTG->Sigma2R Binds to and activates ROS Reactive Oxygen Species (ROS) Production Sigma2R->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Plausible signaling pathway for DTG-induced apoptosis.

Experimental Protocols

The following protocols are generalized templates for conducting a xenograft study to evaluate the anti-tumor activity of this compound. These should be optimized based on the specific cancer model and experimental goals.

Cell Culture and Preparation for Implantation
  • Cell Line: NCI-H417 (human small cell lung cancer) is a suitable choice based on in vitro data.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Viability and Counting: Wash the cells with sterile phosphate-buffered saline (PBS). Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion. Viability should be >90%.

  • Cell Suspension: Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. For subcutaneous injection, it is often beneficial to resuspend the cells in a 1:1 mixture of medium and Matrigel to support tumor formation. Keep the cell suspension on ice until injection.

Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-SCID mice, 6-8 weeks of age.

  • Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave and sterilize the injection site on the flank.

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor development.

    • Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

This compound Administration
  • DTG Formulation:

    • This compound is soluble in DMSO.

    • A suggested vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • Prepare a stock solution of DTG in DMSO and then dilute it with the other vehicle components to the final desired concentration. The final concentration should be calculated based on the dosing volume and the average weight of the mice.

  • Dosing: Based on non-cancer related in vivo studies, a starting dose of 1-5 mg/kg for intravenous or 10-20 mg/kg for intraperitoneal administration can be considered for dose-range-finding studies.

  • Administration:

    • Control Group: Administer the vehicle solution following the same route and schedule as the treatment group.

    • Treatment Group: Administer the DTG solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Treatment Schedule: A daily or every-other-day administration schedule for 2-4 weeks is a common starting point for xenograft studies. The duration will depend on the tumor growth rate and the observed efficacy and toxicity.

Efficacy Evaluation and Endpoint
  • Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.

  • Tumor Excision: At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be recorded as a secondary endpoint.

  • Further Analysis: A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting to confirm effects on signaling pathways).

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_implant In Vivo Model cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. Cell Culture (NCI-H417) Harvest 2. Cell Harvesting & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization (Tumor Volume ~100-150 mm³) TumorGrowth->Randomization Control Control Group (Vehicle) Randomization->Control Treatment DTG Group (e.g., 10-20 mg/kg, i.p.) Randomization->Treatment Monitoring 6. Treatment & Monitoring (Tumor Volume, Body Weight) Control->Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint DataAnalysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->DataAnalysis ExVivo 9. Ex Vivo Analysis (Histology, Molecular) Endpoint->ExVivo

Generalized workflow for a DTG xenograft study.

References

Troubleshooting & Optimization

Technical Support Center: N,N'-Ditolylguanidine (DTG) Formulations for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming the solubility challenges of N,N'-Ditolylguanidine (DTG) in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of DTG, and why is it challenging for in vivo research?

A1: N,N'-Ditolylguanidine (DTG) is a lipophilic molecule with very low aqueous solubility. Its water solubility is reported to be approximately 70 mg/L (or 0.07 mg/mL) at 20°C.[1][2] This poor solubility makes it difficult to prepare injectable formulations at concentrations required for many in vivo studies without the compound precipitating, which can lead to inaccurate dosing, poor bioavailability, and potential toxicity.

Q2: What are the key physicochemical properties of DTG I should be aware of?

A2: Understanding the physicochemical properties of DTG is crucial for formulation development. Key parameters are summarized in the table below. The high LogP value indicates its lipophilic nature, and the basic pKa suggests that its solubility is pH-dependent, with higher solubility at lower pH values where it can be protonated.

Table 1: Physicochemical Properties of N,N'-Ditolylguanidine (DTG)

Property Value Source(s)
Molecular Weight 239.32 g/mol [3][4]
Aqueous Solubility 70 mg/L (at 20°C) [1][2]
Solubility in DMSO 150 mg/mL [4]
LogP 2.9 - 3.76 [1]
pKa 10.32 (Predicted) [1][2]

| Physical Form | White to off-white solid powder |[3] |

Q3: Can I use DMSO alone to dissolve DTG for in vivo injection?

A3: While DTG is highly soluble in Dimethyl Sulfoxide (DMSO), using a high concentration of DMSO for in vivo injections is not recommended.[4] DMSO can have its own pharmacological effects and can be toxic to animals, especially in repeated dosing studies. A common practice is to use DMSO as a primary solvent to dissolve the compound and then dilute it into a more biocompatible vehicle system, ensuring the final DMSO concentration is minimized (typically ≤10%, and often as low as 1-2% of the final injection volume).

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing DTG formulations.

Problem: My DTG precipitates out of solution when I add it to saline or PBS.

  • Cause: This is expected due to DTG's low aqueous solubility. Saline or Phosphate-Buffered Saline (PBS) alone are not suitable solvents.

  • Solution 1: Co-Solvent System. This is the most common and recommended approach. A mixture of solvents and surfactants is used to keep the drug in solution. A widely cited vehicle for DTG and other poorly soluble compounds involves a combination of DMSO, PEG300, Tween 80, and saline. This approach increases the solubilizing capacity of the aqueous vehicle. See Protocol 1 for a detailed methodology.

  • Solution 2: pH Adjustment. Since DTG is a basic compound (pKa ≈ 10.32), its solubility can be increased in an acidic solution. You can attempt to dissolve DTG in a vehicle with a lowered pH (e.g., pH 4-5). However, this must be done with caution, as the solution's pH must be physiologically tolerable for the chosen route of administration to avoid injection site irritation or tissue damage.

Problem: My formulation is clear initially but becomes cloudy or shows precipitation over time or upon cooling.

  • Cause: The formulation may be a supersaturated solution that is not thermodynamically stable. Changes in temperature can decrease the solubility of the compound.

  • Solution 1: Optimize Co-solvent Ratios. You may need to adjust the ratios of the co-solvents. Increasing the proportion of organic co-solvents like PEG300 or the surfactant Tween 80 may enhance stability. However, always consider the potential for vehicle toxicity with increasing concentrations of these excipients.

  • Solution 2: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex that is water-soluble.[5] Modified cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations to improve solubility and stability.[6][7][8] See Protocol 2 for a guide on developing a cyclodextrin-based formulation.

  • Solution 3: Prepare Freshly. For many formulations, especially those that are not perfectly stable, it is best practice to prepare the solution immediately before administration to the animals.[4]

Problem: I need a higher concentration of DTG than the standard protocols provide.

  • Cause: The required dose for your specific experimental model may exceed the solubility limit of standard vehicles.

  • Solution 1: Formulation Screening. You may need to perform a systematic screening of different vehicles and solubilization techniques. The table below compares common strategies.

  • Solution 2: Nanosuspension. For very high doses or for compounds resistant to other methods, creating a nanosuspension can be an option. This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution. This is a more advanced technique requiring specialized equipment like high-pressure homogenizers or wet mills.

Table 2: Comparison of Solubilization Strategies for DTG

Strategy Description Pros Cons
Co-Solvents A mixture of water-miscible organic solvents (e.g., DMSO, PEG300, ethanol) and surfactants (e.g., Tween 80) are used to create a vehicle with higher solubilizing power. Simple to prepare, widely used, effective for achieving moderate concentrations.[7][9] Potential for vehicle toxicity at high concentrations, risk of precipitation upon dilution in the bloodstream.
Cyclodextrins Encapsulation of the drug molecule within a cyclodextrin host molecule to form a water-soluble inclusion complex.[5] High solubilizing capacity, can improve stability, generally low toxicity (especially HP-β-CD and SBE-β-CD).[4][8] Can be more expensive, interaction is specific to drug/cyclodextrin pair, may alter drug pharmacokinetics.
pH Adjustment Lowering the pH of the vehicle to protonate the basic DTG molecule, thereby increasing its solubility in water. Simple and inexpensive. Limited by physiological tolerance of the injection site pH, risk of precipitation at physiological pH after injection.

| Nanosuspensions | The drug is milled into nano-sized particles and stabilized with surfactants, creating a suspension of solid drug particles. | Can achieve very high drug concentrations, suitable for very insoluble compounds.[6] | Requires specialized equipment, more complex to prepare and characterize, potential for particle aggregation. |

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation

This protocol is based on a widely used vehicle for poorly soluble compounds and is recommended for achieving a DTG concentration of up to 4 mg/mL.[4]

Materials:

  • N,N'-Ditolylguanidine (DTG) powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Methodology (to prepare 1 mL of a 4 mg/mL solution):

  • Weigh DTG: Accurately weigh 4 mg of DTG powder into a sterile vial.

  • Initial Dissolution: Add 100 µL of DMSO to the vial. Vortex or sonicate until the DTG is completely dissolved. Ensure the solution is a clear, particle-free stock.[4]

  • Add Co-solvent: Add 400 µL of PEG300 to the solution. Mix thoroughly until the solution is homogenous.[4]

  • Add Surfactant: Add 50 µL of Tween 80. Mix again until the solution is clear and homogenous.[4]

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear. It is recommended to prepare this formulation fresh and use it immediately.[4]

Protocol 2: General Approach for Developing a Cyclodextrin Formulation

This protocol provides a general workflow for screening and preparing a DTG formulation using cyclodextrins like HP-β-CD or SBE-β-CD.

Materials:

  • N,N'-Ditolylguanidine (DTG) powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Sterile water or PBS

  • Sterile vials, magnetic stirrer, and filtration units

Methodology:

  • Phase Solubility Study (Screening):

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 5%, 10%, 20%, 30% w/v HP-β-CD).

    • Add an excess amount of DTG powder to each solution.

    • Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved DTG.

    • Analyze the concentration of dissolved DTG in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of dissolved DTG against the concentration of cyclodextrin to determine the solubilizing efficiency.

  • Preparation of the Formulation:

    • Based on the phase solubility results, determine the required concentration of cyclodextrin to dissolve the target concentration of DTG.

    • Prepare the cyclodextrin solution in sterile water or PBS.

    • Slowly add the accurately weighed DTG powder to the cyclodextrin solution while stirring.

    • Continue stirring (and gently warm if necessary) until all the DTG is dissolved and the solution is clear.

    • Sterile-filter the final solution before use.

Visualizations

Logical Workflow

The following diagram outlines a decision-making workflow for selecting an appropriate solubilization strategy for DTG.

G Workflow for Selecting a DTG Solubilization Strategy start Start: Define Target DTG Concentration & Route check_sol Is target concentration < 0.07 mg/mL? start->check_sol simple_vehicle Use acidified saline (pH 4-5) if tolerated by route. check_sol->simple_vehicle Yes complex_needed Complex formulation required. check_sol->complex_needed No success Proceed with In Vivo Study simple_vehicle->success cosolvent Try Co-Solvent System (e.g., DMSO/PEG300/Tween/Saline) (See Protocol 1) complex_needed->cosolvent check_cosolvent Is formulation stable and concentration achieved? cosolvent->check_cosolvent check_cosolvent->success Yes cyclodextrin Try Cyclodextrin Formulation (e.g., HP-β-CD) (See Protocol 2) check_cosolvent->cyclodextrin No check_cyclo Is formulation stable and concentration achieved? cyclodextrin->check_cyclo check_cyclo->success Yes advanced Consider Advanced Methods (e.g., Nanosuspension) check_cyclo->advanced No

Caption: Decision tree for DTG formulation development.

Signaling Pathway

DTG is an agonist for sigma receptors (σ1 and σ2).[4][8][10] The diagram below illustrates a simplified signaling pathway following the activation of the Sigma-1 Receptor (σ1R) by an agonist like DTG.

G Simplified Sigma-1 Receptor Signaling Pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_effects Downstream Cellular Effects s1r_bip σ1R-BiP Complex (Inactive) s1r_active σ1R (Active Chaperone) s1r_bip->s1r_active Dissociates from BiP ip3r IP3 Receptor ca_homeostasis Modulation of Ca2+ Homeostasis ip3r->ca_homeostasis dtg DTG (Agonist) dtg->s1r_bip Binds s1r_active->ip3r Stabilizes ion_channels Modulation of Ion Channels (K+, Na+) s1r_active->ion_channels nmda Potentiation of NMDA Receptors s1r_active->nmda er_stress Reduced ER Stress & Oxidative Stress ca_homeostasis->er_stress neuroprotection Neuroprotection & Increased Cell Survival (↑Bcl-2, ↑ERK, ↑Nrf2) ion_channels->neuroprotection nmda->neuroprotection er_stress->neuroprotection

Caption: Pathway of DTG-induced Sigma-1 Receptor activation.

References

Ditolylguanidine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ditolylguanidine (DTG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound, along with troubleshooting common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Following these conditions, the solid powder is expected to be stable for up to three years.[2][3]

Q2: How should I store this compound solutions?

A2: this compound solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[4] For optimal stability, stock solutions should be stored at -80°C, where they can be stable for up to two years.[3][4] Alternatively, storage at -20°C is suitable for up to one year.[3][4] It is highly recommended to use freshly prepared solutions for in vivo experiments.[2]

Q3: My this compound solution has precipitated. What should I do?

A3: Precipitation can occur, especially in concentrated stock solutions. Gentle warming and/or sonication can be used to redissolve the compound.[2] Ensure that the solvent is of high purity and low water content, as contaminants can affect solubility.

Q4: Is this compound sensitive to light or humidity?

Q5: What are the potential degradation pathways for this compound?

A5: The primary anticipated degradation pathway for N,N'-diarylguanidines like this compound is hydrolysis of the guanidine group, particularly under strong acidic or basic conditions. This would likely lead to the formation of corresponding ureas and amines. However, detailed studies on the specific degradation products of this compound are not extensively published.

Q6: With which common laboratory reagents is this compound incompatible?

A6: Guanidine compounds are strong bases and can react with acids. They may also be incompatible with strong oxidizing agents. It is advisable to avoid contact with these classes of compounds unless a specific reaction is intended. Always consult the Safety Data Sheet (SDS) for detailed chemical compatibility information.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results This compound degradation due to improper storage.Verify that the compound and its solutions have been stored according to the recommended conditions (see FAQs and Storage Summary Table). Consider using a fresh vial of the compound.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Contamination of stock solution.Prepare a fresh stock solution using high-purity, anhydrous solvent.
Precipitation in stock solution Solution concentration is too high for the storage temperature.Gently warm the solution and/or sonicate to redissolve. If precipitation persists, consider preparing a slightly more dilute stock solution.
Water absorption by the solvent (e.g., DMSO).Use fresh, anhydrous grade solvent for preparing solutions.
Discoloration of solid or solution Potential degradation of the compound.Discontinue use of the discolored material. If possible, assess the purity of the material using an appropriate analytical method (e.g., HPLC).

Data Presentation

Storage Conditions and Stability Summary
Form Storage Temperature Duration of Stability Reference
Solid Powder-20°CUp to 3 years[2][3]
0 - 4°CShort-term (days to weeks)[1]
Solution in DMSO-80°CUp to 2 years[3][4]
-20°CUp to 1 year[3][4]

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Temperature-controlled oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to a temperature of 70°C in a temperature-controlled oven for 48 hours.

    • Dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

  • HPLC Analysis:

    • Use a validated HPLC method to analyze the stressed samples. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the degradation products using techniques like LC-MS to determine their mass and potential structure.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temperature, Light, Humidity) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No check_handling Review Solution Handling (Freeze-Thaw Cycles, Aliquoting) handling_ok Proper Handling Confirmed check_handling->handling_ok Yes handling_bad Improper Handling Identified check_handling->handling_bad No check_purity Assess Purity of Stock (Discoloration, Precipitation) purity_ok Stock Appears Pure check_purity->purity_ok Yes purity_bad Potential Contamination/ Degradation check_purity->purity_bad No storage_ok->check_handling action_fresh_vial Action: Use a fresh vial of this compound storage_bad->action_fresh_vial handling_ok->check_purity action_aliquot Action: Prepare fresh, single-use aliquots handling_bad->action_aliquot action_new_stock Action: Prepare a fresh stock solution purity_bad->action_new_stock end_point Problem Resolved action_fresh_vial->end_point action_aliquot->end_point action_new_stock->end_point

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Decision_Tree start This compound Received form Is it a solid powder or a solution? start->form solid Solid Powder form->solid Solid solution Solution (e.g., in DMSO) form->solution Solution solid_duration Storage Duration? solid->solid_duration solution_duration Storage Duration? solution->solution_duration short_term Store at 0-4°C (Dry, Dark) solid_duration->short_term Short-term long_term_solid Store at -20°C (Dry, Dark) solid_duration->long_term_solid Long-term short_term_solution Store at -20°C (Aliquot) solution_duration->short_term_solution < 1 year long_term_solution Store at -80°C (Aliquot) solution_duration->long_term_solution > 1 year

Caption: Decision tree for proper storage of this compound.

References

Technical Support Center: Optimizing Ditolylguanidine (DTG) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ditolylguanidine (DTG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing DTG concentration for cell viability and cytotoxicity experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTG) and what is its primary mechanism of action? A1: 1,3-Di-o-tolylguanidine (DTG) is a high-affinity sigma (σ) receptor agonist.[1][2] It binds to both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes, which are proteins implicated in various cellular functions, including cell proliferation and survival.[1][3][4] The activation of these receptors can lead to downstream effects that influence cell fate, and they are often overexpressed in tumor cells, making them a target for cancer research.[5]

Q2: What is a recommended starting concentration range for DTG in cell culture experiments? A2: The optimal concentration of DTG is highly dependent on the specific cell line. For initial dose-response studies, a broad concentration range is recommended, typically starting from the low nanomolar (nM) to the low micromolar (µM) range.[6][7] Based on published data, IC50 values (the concentration that inhibits 50% of cell growth) for small cell lung cancer cell lines are in the 90-100 nM range.[3][6] Therefore, a starting range of 10 nM to 10 µM is advisable for initial screening experiments.[8][9]

Q3: How should I prepare a stock solution of DTG? A3: DTG is often poorly soluble in aqueous solutions but can be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[4][6] A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[6] This stock can then be serially diluted in a complete culture medium to achieve the desired final concentrations for your experiment. If precipitation occurs during preparation, gentle heating or sonication may help dissolve the compound.[3][4] Always ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells and below a cytotoxic threshold for your specific cell line (typically ≤0.5%).[10]

Q4: How long should I incubate cells with DTG? A4: The incubation time is a critical parameter that depends on the cell line's doubling time and the specific biological question. For cytotoxicity and cell viability assays, typical incubation periods are 24, 48, and 72 hours.[7] Longer incubation times are often necessary to observe significant effects on cell proliferation.[11] It is recommended to perform a time-course experiment to determine the optimal duration for your model system.

Q5: What is the most appropriate method to assess the effect of DTG on cell viability? A5: Several assays can be used to measure cell viability. Commonly used methods include metabolic assays like MTT, MTS, or resazurin, which measure the metabolic activity of living cells. Another option is the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[11] The choice of assay should be validated for your specific cell line and experimental conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Cell Death at All Concentrations 1. Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high.[10][12]2. Concentration Range Too High: The chosen DTG concentration range may be too potent for your specific cell line.3. Poor Cell Health: Cells were not healthy or were at a suboptimal confluency before treatment.1. Run a Solvent Control: Test the effect of the solvent at the highest concentration used in your experiment. Ensure the final DMSO concentration is typically below 0.5%.[10]2. Lower the Concentration Range: Perform a new dose-response experiment using a significantly lower range (e.g., starting from 0.1 nM).3. Standardize Cell Culture: Use cells at a consistent and low passage number and ensure they are in the logarithmic growth phase before starting the experiment.[11]
No Effect on Cell Viability Observed 1. Concentration Range Too Low: The DTG concentrations used are insufficient to induce a response in your cell line.2. Incubation Time Too Short: The treatment duration is not long enough to observe an effect on cell proliferation.3. Cell Line Resistance: The specific cell line may be resistant to the effects of DTG.4. Compound Degradation: The DTG stock solution may have degraded.1. Increase the Concentration Range: Test a wider and higher range of concentrations, extending into the higher micromolar range.[7]2. Increase Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.[7]3. Use a Positive Control: Include a compound known to be cytotoxic to your cell line to validate the assay.4. Prepare Fresh Solutions: Prepare fresh dilutions of DTG from a validated stock solution for each experiment.[11]
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Edge Effects: Evaporation from wells on the perimeter of the microplate can concentrate the compound.[12]3. Inaccurate Pipetting: Errors during serial dilutions or compound addition.1. Optimize Seeding Density: Ensure a uniform single-cell suspension before plating and be precise with your seeding volume.[13]2. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with a sterile medium or PBS instead.[12]3. Ensure Proper Technique: Use calibrated pipettes and change tips between different concentrations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published research. Note that these values are cell-line specific and should be used as a reference for designing your own experiments.

ParameterValueCell Line / SystemCitation
Ki (σ1 Receptor) 69 nM-[3][6]
Ki (σ2 Receptor) 21 nM-[3][6]
IC50 90 nMNCI-H209 (Small Cell Lung Cancer)[3][6]
IC50 100 nMNCI-N417 (Small Cell Lung Cancer)[3][6]

Experimental Protocols & Visualizations

Protocol 1: Determining the IC50 of DTG using a Resazurin-Based Viability Assay

This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of DTG.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound (DTG)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of DTG in DMSO.

    • Perform serial dilutions of the DTG stock solution in a complete culture medium to create 2X working concentrations. A common approach is to use a 10-point, 3-fold dilution series starting from 20 µM (final concentration).

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest DTG concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate DTG dilution or control solution to each well.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Resazurin Assay:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" background control wells from all other measurements.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot the percentage of cell viability against the log of the DTG concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to optimizing DTG concentration.

DTG_Signaling_Pathway cluster_receptors Sigma Receptors cluster_effects Downstream Cellular Effects DTG This compound (DTG) Sigma1 σ1 Receptor DTG->Sigma1 Binds & Activates Sigma2 σ2 Receptor DTG->Sigma2 Binds & Activates Proliferation Modulation of Cell Proliferation Sigma1->Proliferation Viability Alteration of Cell Viability/ Survival Sigma1->Viability Sigma2->Proliferation Sigma2->Viability

Caption: Simplified signaling pathway of this compound (DTG).

Experimental_Workflow A Phase 1: Planning B Select Cell Line & Determine Seeding Density A->B C Define Broad DTG Concentration Range (e.g., 10 nM - 10 µM) B->C D Phase 2: Execution E Seed Cells in 96-Well Plate D->E F Prepare Serial Dilutions & Treat Cells E->F G Incubate for a Defined Period (e.g., 48h) F->G H Perform Cell Viability Assay (e.g., Resazurin) G->H I Phase 3: Analysis J Measure Signal (Fluorescence) I->J K Calculate % Viability vs. Vehicle Control J->K L Plot Dose-Response Curve & Calculate IC50 K->L

Caption: Workflow for determining the IC50 of DTG.

Troubleshooting_Flowchart Start Unexpected Results? HighTox High Cytotoxicity Observed Start->HighTox Yes NoEffect No Effect on Viability Observed Start->NoEffect No Cause_HighTox1 Solvent Toxicity? HighTox->Cause_HighTox1 Cause_HighTox2 Concentration Too High? HighTox->Cause_HighTox2 Cause_NoEffect1 Concentration Too Low? NoEffect->Cause_NoEffect1 Cause_NoEffect2 Incubation Too Short? NoEffect->Cause_NoEffect2 Cause_NoEffect3 Cell Line Resistant? NoEffect->Cause_NoEffect3 Sol_HighTox1 Run vehicle control (e.g., <0.5% DMSO) Cause_HighTox1->Sol_HighTox1 Sol_HighTox2 Test lower concentration range Cause_HighTox2->Sol_HighTox2 Sol_NoEffect1 Test higher concentration range Cause_NoEffect1->Sol_NoEffect1 Sol_NoEffect2 Increase incubation time (e.g., 72h) Cause_NoEffect2->Sol_NoEffect2 Sol_NoEffect3 Use positive control & verify receptor expression Cause_NoEffect3->Sol_NoEffect3

Caption: Troubleshooting flowchart for DTG experiments.

References

preventing Ditolylguanidine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ditolylguanidine (DTG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to DTG's low aqueous solubility and potential for precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the actual aqueous solubility of this compound (DTG)? I've seen conflicting data.

A1: There is a significant discrepancy in publicly available data regarding DTG's aqueous solubility. While one source indicates a high solubility of 70 mg/mL, this is likely an error. More consistent and chemically plausible data suggest a much lower solubility of approximately 70 mg/L (which is 70 µg/mL) at 20°C.[1][2] Another source reports a solubility of greater than 35.9 µg/mL at pH 7.4.[3] Given that DTG is often described as "slightly soluble in hot water" or "insoluble," it is highly recommended to assume the lower solubility value in your experimental design to avoid precipitation.[3][4]

Q2: My DTG powder is not dissolving in my aqueous buffer. What should I do?

A2: Direct dissolution of DTG in aqueous buffers, especially at neutral or alkaline pH, is often challenging due to its low intrinsic solubility. To aid dissolution, you can try the following methods:

  • pH Adjustment: DTG is a basic compound with a predicted pKa of 10.32.[1] Lowering the pH of your solvent to well below 10 (e.g., pH 4-5) will protonate the guanidine group, significantly increasing its solubility.

  • Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break up solid particles and enhance dissolution.[5]

  • Gentle Warming: Gently warming the solution can increase the rate of dissolution. However, be cautious as precipitation may re-occur upon cooling to room temperature.[3]

  • Use of Co-solvents: For concentrations that cannot be achieved in purely aqueous systems, preparing a concentrated stock solution in an organic solvent like DMSO is the most common and effective method.[4][5]

Q3: I dissolved DTG in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen and how can I prevent it?

A3: This phenomenon is often called "concentration shock" or "solvent-shift precipitation." When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of DTG momentarily exceeds its aqueous solubility limit before it can be dispersed, causing it to crash out of solution.

To prevent this:

  • Minimize DMSO Volume: Keep the final concentration of DMSO in your aqueous medium as low as possible (typically <0.5%) to avoid solvent toxicity and minimize solubility effects.

  • Slow, Stepwise Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This ensures rapid dispersal.

  • Use an Intermediate Solvent: For sensitive applications, consider a multi-step dilution using a co-solvent system. Protocols often involve a mixture of DMSO, PEG300, and Tween-80.[5]

Q4: What is the optimal pH for maintaining DTG in solution?

A4: Based on its pKa of 10.32, DTG will be predominantly in its more soluble, protonated form at acidic pH.[1] To maintain solubility, a pH of at least 2 units below the pKa (i.e., pH < 8) is advisable. For maximum solubility, an acidic pH (e.g., pH 4-6) is recommended. Conversely, adjusting the pH towards and above 10.32 will favor the neutral, less soluble form, likely causing precipitation.

Troubleshooting Guide

This guide addresses common issues related to DTG precipitation in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock into aqueous buffer. 1. Concentration Shock: Rapid change in solvent polarity. 2. Exceeding Solubility Limit: The final concentration is too high for the aqueous buffer. 3. Incorrect pH: The buffer pH is too high (neutral or alkaline).1. Improve Dilution Technique: Add the DMSO stock slowly to the vortexing buffer. 2. Lower Final Concentration: Re-calculate and reduce the target concentration of DTG. 3. Use a Co-solvent System: Employ a formulation with PEG300 and/or Tween 80 to improve stability.[5] 4. Adjust Buffer pH: Use a more acidic buffer if experimentally permissible.
Solution is initially clear but becomes cloudy or precipitates over time. 1. Supersaturation: The initial solution was supersaturated and thermodynamically unstable. 2. Temperature Change: A decrease in temperature from when the solution was made. 3. pH Shift: Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered solutions, but for a basic compound like DTG, a shift to a more basic pH is the primary concern for precipitation.1. Prepare Fresh Solutions: Make the final working solution immediately before use. 2. Maintain Constant Temperature: Store and use the solution at a consistent temperature. 3. Buffer the Solution: Ensure your aqueous medium is adequately buffered to maintain a stable pH.
Inconsistent experimental results. Incomplete Dissolution or Precipitation: The actual concentration of soluble DTG is lower than calculated and may vary between preparations.1. Visual Inspection: Always visually inspect solutions for any sign of precipitate before use. 2. Centrifugation/Filtration: If micro-precipitates are suspected, centrifuge the solution and use the supernatant, then re-quantify the concentration if possible. 3. Standardize Protocol: Strictly follow a validated solution preparation protocol (see below).

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound (DTG)

PropertyValueSource(s)
Molecular Formula C₁₅H₁₇N₃
Molecular Weight 239.32 g/mol
Predicted pKa 10.32 ± 0.10[1]
Aqueous Solubility ~70 mg/L (70 µg/mL) at 20°C >35.9 µg/mL at pH 7.4[1][2] [3]
DMSO Solubility 48 mg/mL (200.56 mM) 150 mg/mL (626.78 mM)[4] [5]
Ethanol Solubility 12 mg/mL (50.14 mM)[4]
Appearance White to grey or pinkish solid powder[3][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated DTG Stock Solution in DMSO

  • Weigh the desired amount of DTG powder in a sterile container.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex or sonicate the mixture until the DTG is completely dissolved. A clear solution should be obtained.

  • Store the stock solution at -20°C or -80°C for long-term stability.[5] Solutions in DMSO are reported to be stable for up to 3 months at -20°C.[2]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System

This protocol is adapted from formulations used for in vivo studies and is designed to enhance the stability of DTG in aqueous solutions.[5]

  • Start with your concentrated DTG stock solution in DMSO (from Protocol 1).

  • In a separate tube, add the required volume of PEG300.

  • Slowly add the DMSO stock solution to the PEG300 while vortexing.

  • Add Tween-80 to the mixture and continue to mix until the solution is homogeneous.

  • Finally, add the saline or aqueous buffer dropwise while vortexing to reach the final desired volume and concentration.

  • Example Formulation: To prepare a 1 mL final solution, one might use 100 µL of DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline. The exact ratios should be optimized for your specific application.

Visualizations

DTG_Solubility_pH cluster_pH pH Scale cluster_DTG This compound State cluster_Solubility Resulting Solubility pH_low Acidic pH (e.g., < 7) Protonated DTG-H⁺ (Protonated Cation) pH_low->Protonated Favors pH_high Alkaline pH (e.g., > 10.32) Neutral DTG (Neutral Base) pH_high->Neutral Favors High_Sol Higher Aqueous Solubility Protonated->High_Sol Leads to Low_Sol Lower Aqueous Solubility (Precipitation Risk) Neutral->Low_Sol Leads to

Caption: Relationship between pH and DTG solubility.

Troubleshooting_Workflow start DTG Precipitation Observed check_conc Is final concentration below ~50 µg/mL? start->check_conc check_pH Is buffer pH acidic (e.g., pH < 7)? check_conc->check_pH Yes sol_high_conc High Concentration Issue check_conc->sol_high_conc No check_dilution Was DMSO stock added slowly to a vortexing buffer? check_pH->check_dilution Yes sol_pH pH Issue check_pH->sol_pH No sol_dilution Dilution Technique Issue (Concentration Shock) check_dilution->sol_dilution No end Stable Solution check_dilution->end Yes action_conc Action: 1. Lower final concentration. 2. Use co-solvent protocol. sol_high_conc->action_conc action_pH Action: 1. Lower buffer pH (if possible). 2. Re-prepare in acidic buffer. sol_pH->action_pH action_dilution Action: 1. Re-prepare using improved dilution technique. sol_dilution->action_dilution

Caption: Troubleshooting workflow for DTG precipitation.

Solution_Prep_Workflow cluster_cosolvent Co-Solvent Dilution start Start: DTG Powder prep_stock 1. Dissolve in 100% DMSO (e.g., 50 mg/mL) start->prep_stock stock_sol Concentrated DMSO Stock prep_stock->stock_sol add_peg 2. Add DMSO stock to PEG300 stock_sol->add_peg add_tween 3. Add Tween-80 add_peg->add_tween add_buffer 4. Add aqueous buffer (dropwise while vortexing) add_tween->add_buffer final_sol Final Working Solution (Stable) add_buffer->final_sol

Caption: Recommended workflow for preparing a stable DTG solution.

References

troubleshooting inconsistent results in Ditolylguanidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditolylguanidine (DTG). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Inconsistent results in this compound (DTG) experiments can arise from a variety of factors, from reagent handling to assay conditions. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: High Variability in Binding Affinity (Ki) or Potency (IC50/EC50) Values

Question: My Ki or IC50/EC50 values for DTG are inconsistent between experiments. What are the potential causes and solutions?

Answer: Inconsistent pharmacological values are a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseDescriptionRecommended Solutions
DTG Solution Instability DTG in solution, particularly at physiological pH, may degrade over time. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.Prepare fresh DTG dilutions for each experiment from a recently prepared stock solution. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[1]
Inconsistent Assay Conditions Minor variations in pH, temperature, or incubation time can significantly impact binding affinity and potency measurements.Strictly adhere to a standardized protocol. Use a calibrated incubator and ensure consistent incubation times for all plates. Verify and maintain the pH of all buffers and media used in the assay.
Cell-Related Variability Cell passage number, cell density, and the expression level of sigma receptors can vary between experiments, affecting the observed potency of DTG.Use cells within a defined and consistent passage number range. Optimize and standardize cell seeding density for all experiments. Periodically verify sigma receptor expression levels in your cell line.
Presence of Serum Proteins DTG can bind to serum proteins, reducing the free concentration available to interact with its target receptors. The composition of serum can also vary between batches.If possible, perform binding assays in serum-free media. If serum is required, use the same batch of serum for a set of comparative experiments and note the serum percentage in your experimental details.
Off-Target Effects DTG is known to bind to both sigma-1 and sigma-2 receptors, and may have other off-target interactions that can vary between cell types, leading to inconsistent results.[2]Use cell lines with well-characterized sigma receptor expression profiles. Consider using selective antagonists for sigma-1 or sigma-2 receptors to dissect the contribution of each subtype to the observed effect.
Issue 2: Poor Reproducibility in Cell Viability/Cytotoxicity Assays

Question: I am observing high variability between replicate wells in my DTG cytotoxicity experiments. What should I check?

Answer: High variability in cell-based assays can obscure the true effect of your compound. Below are common sources of this issue and how to address them.

Potential CauseDescriptionRecommended Solutions
Uneven Cell Seeding A non-homogenous cell suspension or improper plating technique can lead to different numbers of cells in each well, resulting in variable assay signals.Ensure a single-cell suspension by gentle pipetting before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.
Edge Effects Wells on the perimeter of a microplate are prone to higher rates of evaporation, which can concentrate media components and affect cell growth and drug response.Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
Compound Precipitation DTG has limited aqueous solubility and may precipitate in the culture medium, especially at higher concentrations, leading to inconsistent exposure of cells to the compound.Visually inspect the wells for any signs of precipitation after adding the compound. Prepare DTG dilutions in a manner that minimizes precipitation, such as pre-diluting in a small volume of DMSO before adding to the aqueous medium.
Assay Interference DTG may directly interfere with the assay chemistry. For example, some compounds can chemically reduce tetrazolium salts (e.g., MTT) or have intrinsic fluorescence, leading to false signals.Include "no-cell" controls containing DTG at the highest concentration to check for direct chemical interference with the assay reagents. Validate findings with an alternative cytotoxicity assay that has a different detection principle (e.g., LDH release vs. metabolic activity).

Experimental Protocols

Protocol 1: Radioligand Binding Assay for DTG

This protocol describes a competitive binding assay to determine the affinity of a test compound for sigma receptors using [³H]DTG.

Materials:

  • Cell membranes expressing sigma receptors

  • [³H]DTG (radioligand)

  • Unlabeled DTG (for determining non-specific binding)

  • Test compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled DTG (for non-specific binding) or various concentrations of the test compound.

    • 50 µL of [³H]DTG (final concentration typically 1-5 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Cell Viability (MTT) Assay for DTG

This protocol outlines the use of an MTT assay to assess the cytotoxic effects of DTG on a chosen cell line.

Materials:

  • Cells in culture

  • DTG stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of DTG in complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of DTG. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the DTG concentration to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q1: What are the known binding affinities of this compound (DTG) for sigma receptors?

A1: DTG is a non-selective sigma receptor agonist, meaning it binds to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The reported binding affinities (Ki) can vary between studies, but are generally in the nanomolar range. For example, some studies report Ki values of approximately 69 nM for σ₁ and 21 nM for σ₂ receptors.[1]

Q2: How should I prepare and store this compound (DTG) stock solutions?

A2: DTG is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When stored at -20°C, the solution is generally stable for up to one year, and at -80°C for up to two years.[1]

Q3: What are the known off-target effects of this compound (DTG)?

A3: While DTG is primarily known as a sigma receptor agonist, like many small molecules, it may have off-target effects. It is important to consider that DTG's effects in a particular cell line or tissue may not be solely mediated by sigma receptors. The identity of the sigma-2 receptor itself has been a subject of research, with transmembrane protein 97 (TMEM97) being identified as the sigma-2 receptor.[3] It is advisable to consult the literature for potential off-target activities of DTG and to use appropriate controls in your experiments to confirm the involvement of sigma receptors.

Q4: Can the oligomerization state of sigma receptors affect my DTG binding experiments?

A4: Yes, the oligomerization state of sigma receptors, particularly the sigma-1 receptor, can influence ligand binding. Some studies suggest that sigma-1 receptors exist as monomers and oligomers, and that ligands may stabilize certain oligomeric states. This could potentially contribute to variability in binding assay results, especially if the preparation of the receptor source (e.g., cell membranes) is not consistent between experiments.

Q5: What are the downstream signaling pathways activated by this compound (DTG) binding to the sigma-2 receptor?

A5: Activation of the sigma-2 receptor by agonists like DTG is known to modulate several downstream signaling pathways. This includes the regulation of intracellular calcium levels, which can in turn affect various cellular processes. Additionally, sigma-2 receptor activation has been linked to the modulation of the mTOR pathway, suppression of cyclin D1 and PARP-1, and interaction with growth factor signaling pathways such as those involving EGFR, PKC, and RAF, which are involved in cell proliferation.[3]

Visualizations

Sigma2_Signaling_Pathway DTG This compound (DTG) Sigma2R Sigma-2 Receptor (TMEM97) DTG->Sigma2R Binds to Ca_Release ↑ Intracellular Ca²⁺ Sigma2R->Ca_Release Activates mTOR_Pathway mTOR Pathway Sigma2R->mTOR_Pathway Inhibits CyclinD1_PARP1 Cyclin D1 & PARP-1 Sigma2R->CyclinD1_PARP1 Suppresses EGFR_PKC_RAF EGFR/PKC/RAF Pathway Sigma2R->EGFR_PKC_RAF Modulates Ca_Release->mTOR_Pathway Modulates Apoptosis Apoptosis Ca_Release->Apoptosis Influences Cell_Proliferation Cell Proliferation EGFR_PKC_RAF->Cell_Proliferation Promotes DTG_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, [³H]DTG, Buffers) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_assay add_radioligand Add [³H]DTG setup_assay->add_radioligand add_membranes Add Membrane Preparation add_radioligand->add_membranes incubate Incubate (e.g., 60 min at 25°C) add_membranes->incubate filtrate Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end Troubleshooting_Flowchart start Inconsistent DTG Experiment Results check_reagents Check Reagent Preparation and Storage start->check_reagents check_protocol Review Experimental Protocol for Consistency start->check_protocol check_cells Evaluate Cell Health and Passage Number start->check_cells check_assay Investigate Potential Assay Interference start->check_assay solution_reagents Prepare Fresh Reagents, Aliquot Stocks check_reagents->solution_reagents solution_protocol Standardize All Steps (Incubation, etc.) check_protocol->solution_protocol solution_cells Use Consistent Cell Seeding and Passage check_cells->solution_cells solution_assay Run 'No-Cell' Controls, Use Orthogonal Assay check_assay->solution_assay

References

Ditolylguanidine sonication protocol for complete dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the complete dissolution of Ditolylguanidine (DTG) using sonication. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is sonication recommended for dissolving this compound (DTG)?

A1: this compound can be challenging to dissolve completely, especially at high concentrations. Sonication, which uses high-frequency sound waves, helps to break down intermolecular interactions and reduce particle size, thereby increasing the surface area available for interaction with the solvent.[1][2] This process, known as acoustic cavitation, generates intense mechanical forces that facilitate rapid and efficient dissolution.[1][3] For DTG, sonication is particularly recommended when preparing concentrated stock solutions in solvents like DMSO.[4]

Q2: What is the recommended solvent for preparing a DTG stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of DTG.[4] For in vivo studies, a co-solvent system may be necessary to improve solubility in aqueous solutions. A typical formulation might include DMSO, PEG300, Tween 80, and saline.[4]

Q3: My DTG solution is clear after sonication. Does this guarantee complete dissolution?

A3: A clear solution is a good indicator of dissolution, but it's not always definitive. In some cases, very fine, suspended particles may not be visible to the naked eye. For most applications, a visually clear solution after sonication is considered adequately dissolved. However, for sensitive applications, you may consider filtering the solution through a 0.22 or 0.45 µm filter to remove any residual microparticles.

Q4: Can sonication degrade my DTG sample?

A4: Prolonged or high-intensity sonication can generate heat, which may potentially degrade thermally sensitive compounds.[3] While specific data on the thermal stability of DTG during sonication is limited, it is a known guanidine derivative and some guanidine compounds can be sensitive to heat.[5][6] Therefore, it is crucial to control the temperature during sonication by using a pulsed sonication protocol and/or a cooling bath (e.g., ice water bath).

Q5: What is the difference between a probe sonicator and a sonication bath? Which should I use for DTG?

A5: A probe sonicator delivers high-intensity, focused ultrasonic energy directly into the sample, making it very effective for dissolving difficult compounds.[7][8] A sonication bath, on the other hand, provides a more gentle, indirect sonication by transmitting the ultrasonic waves through a water bath.[7][8] For achieving complete dissolution of DTG, especially at high concentrations in viscous solvents like DMSO, a probe sonicator is generally more efficient.[7][8] However, a bath sonicator can also be used, though it may require longer sonication times.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
DTG powder is not fully dissolving, even with sonication. Insufficient sonication energy or time.Increase the sonication duration or amplitude (power). If using a bath sonicator, consider switching to a more powerful probe sonicator. Ensure the probe tip is appropriately sized for your sample volume.
Concentration exceeds solubility limit.Verify the solubility of DTG in your chosen solvent at the desired concentration. It may be necessary to prepare a more dilute solution.
Solution becomes cloudy or a precipitate forms after sonication. The compound has "crashed out" of the solution. This is common when diluting a DMSO stock into an aqueous buffer.To avoid this "solvent shock," add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing. Pre-warming the aqueous buffer to 37°C can also help. Ensure the final DMSO concentration in your working solution is low enough to be tolerated by your assay but high enough to maintain DTG solubility.[10][11][12]
Temperature fluctuations during storage.Store stock solutions at the recommended temperature. If a precipitate forms upon cooling, gently warm the solution and sonicate briefly to redissolve before use. Aliquoting the stock solution can prevent issues arising from repeated freeze-thaw cycles.
Solution appears hazy or opalescent after sonication. Formation of a fine suspension or nano-particles instead of a true solution.This may indicate incomplete dissolution. Try increasing the sonication time or power. Using a pulsed sonication protocol can help to dissipate heat and may improve dissolution.
Inconsistent experimental results using different batches of DTG solution. Incomplete or variable dissolution between preparations.Standardize your sonication protocol (solvent volume, DTG amount, sonicator type, power setting, duration, pulsing, and temperature control) to ensure consistency. Visually inspect each solution to ensure it is clear before use.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol provides a general guideline for dissolving DTG in DMSO using a probe sonicator. The optimal parameters may vary depending on the specific sonicator model, the volume of the solution, and the desired concentration. It is recommended to start with these parameters and optimize as needed.

Materials:

  • This compound (DTG) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Probe sonicator

  • Appropriate size glass vial

  • Ice water bath

Procedure:

  • Weigh the desired amount of DTG powder and place it in a glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 150 mg/mL).[4]

  • Place the vial in an ice water bath to dissipate heat generated during sonication.

  • Immerse the tip of the probe sonicator into the solution, ensuring it does not touch the sides or bottom of the vial.

  • Set the sonicator to a low to medium amplitude (e.g., 20-40%).

  • Apply sonication in pulses (e.g., 5 seconds ON, 10 seconds OFF) to prevent excessive heat buildup.

  • Continue sonication for a total "ON" time of 2-5 minutes, or until the solution appears completely clear and free of visible particles.

  • Visually inspect the solution against a light source to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary
Compound Solvent/Formulation Solubility Recommendation Reference
This compoundDMSO150 mg/mL (626.78 mM)Sonication is recommended.[4]
This compound10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL (16.71 mM)Sonication is recommended.[4]

Visualizations

Dissolution_Workflow This compound (DTG) Dissolution and Use Workflow cluster_prep Stock Solution Preparation cluster_use Preparation of Working Solution cluster_troubleshooting Troubleshooting weigh Weigh DTG Powder add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate in Pulses (with cooling) add_dmso->sonicate inspect Visually Inspect for Clarity sonicate->inspect store Aliquot and Store at -20°C/-80°C inspect->store dilute Dilute Dropwise into Aqueous Buffer (Vortexing) inspect->dilute If using immediately thaw Thaw Stock Aliquot store->thaw For Experiment thaw->dilute final_inspect Inspect Final Solution dilute->final_inspect precipitate Precipitation Occurs dilute->precipitate use Use in Assay final_inspect->use optimize Optimize Dilution: - Slower addition - Pre-warm buffer - Adjust final [DMSO] precipitate->optimize If Yes optimize->dilute

Caption: Workflow for the dissolution of this compound (DTG) and preparation of working solutions.

Sigma_Receptor_Binding_Assay Sigma-2 Receptor Radioligand Binding Assay Workflow cluster_prep Assay Preparation cluster_assay Binding Incubation cluster_analysis Detection and Analysis prep_membranes Prepare Tissue/Cell Membranes mix_components Incubate Membranes with: - [3H]-DTG - (+)-Pentazocine - +/- Unlabeled DTG prep_membranes->mix_components prep_radioligand Prepare [3H]-DTG Solution prep_radioligand->mix_components prep_competitor Prepare Unlabeled DTG (for non-specific binding) prep_competitor->mix_components prep_mask Prepare (+)-Pentazocine (to mask Sigma-1 receptors) prep_mask->mix_components incubate Incubate at Room Temperature mix_components->incubate terminate Terminate Reaction by Filtration incubate->terminate wash Wash Filters terminate->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analyze Data Analysis (e.g., Scatchard Plot) scintillation->analyze

Caption: Workflow for a typical Sigma-2 receptor radioligand binding assay using [3H]-DTG.

References

Ditolylguanidine (DTG) Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of 1,3-Ditolylguanidine (DTG), a widely used sigma receptor agonist. Understanding these off-target interactions is critical for accurate experimental design, data interpretation, and the development of selective therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Ditolylguanidine (DTG)?

A1: The primary molecular targets of DTG are the sigma-1 (σ1) and sigma-2 (σ2) receptors. It is considered a non-selective agonist for these two receptor subtypes, binding to both with high affinity.

Q2: Is DTG a completely selective ligand for sigma receptors?

A2: While often referred to as a selective sigma receptor ligand, evidence suggests that DTG is not entirely selective and can interact with other molecular targets, particularly at higher concentrations. These interactions are important to consider when interpreting experimental results.

Q3: What are the known off-target interactions of DTG?

A3: The most well-characterized off-target effect of DTG is the direct blockade of Small Conductance Calcium-Activated Potassium (SK) channels.[1] Additionally, studies have shown that DTG can non-selectively depress neuronal excitation induced by NMDA and quisqualate, and may interact with the dopaminergic system.[2][3][4]

Q4: At what concentrations are off-target effects of DTG typically observed?

A4: Off-target effects of DTG are generally observed at concentrations higher than those required for sigma receptor activation. For instance, the blockade of SK channels occurs in the micromolar range (IC50 ≈ 200 µM), whereas its affinity for sigma receptors is in the nanomolar range.[1]

Q5: How can I minimize the risk of off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of DTG that elicits the desired sigma receptor-mediated response. Performing dose-response experiments is essential to distinguish between on-target and potential off-target effects. Additionally, using more selective sigma receptor ligands, if available for your specific research question, can be a valuable strategy.

Troubleshooting Guide

Unexpected experimental outcomes when using DTG may be attributable to its off-target activities. This guide provides troubleshooting advice for common issues.

Observed Issue Potential Off-Target Cause Troubleshooting Steps
Unexpected changes in neuronal excitability or membrane potential. Blockade of SK channels, which contribute to the afterhyperpolarization phase of the action potential.[1]1. Perform electrophysiological recordings to directly assess the effect of DTG on SK channel currents in your experimental model.2. Use a known SK channel blocker (e.g., apamin) as a positive control to see if it phenocopies the effects of DTG.3. Test whether the observed effect is reversible upon washout of DTG.
Contradictory results when using different "selective" sigma receptor ligands. The off-target profiles of different sigma receptor ligands can vary. The observed effect may be due to an off-target action of DTG that is not shared by the other ligand.1. Compare the known off-target profiles of the ligands being used.2. If possible, perform a counterscreen of your ligands against a panel of relevant off-targets.
Effects are not blocked by selective sigma receptor antagonists. The observed effect may be mediated by an off-target of DTG that is not a sigma receptor.1. Confirm the efficacy of the sigma receptor antagonist in your system using a known sigma-1 or sigma-2-mediated response.2. Consider the possibility of functional antagonism where the antagonist's effect is masked by a separate off-target effect of DTG.
General depression of neuronal activity. Non-selective depression of excitatory neurotransmission (e.g., via NMDA and quisqualate receptors).[2]1. In electrophysiology experiments, co-apply DTG with specific agonists for NMDA and AMPA/kainate receptors to assess its impact on each pathway individually.2. Compare the effects of DTG to those of broad-spectrum glutamate receptor antagonists.

Quantitative Data on DTG Binding and Functional Activity

The following tables summarize the known binding affinities and functional potencies of this compound for its primary targets and key off-targets.

Table 1: Binding Affinities (Ki) of this compound

TargetSpeciesAssay TypeKi (nM)Reference
Sigma-1 ReceptorGuinea Pig BrainRadioligand Binding35.5[5]
Sigma-2 ReceptorRat LiverRadioligand Binding39.9[5]
Sigma Site (High Affinity)Rat BrainRadioligand Binding19.8[3]
Sigma Site (Low Affinity)Rat BrainRadioligand Binding1310[3]

Table 2: Functional Activity (IC50/EC50) of this compound

Off-TargetSpecies/Cell LineAssay TypePotency (µM)EffectReference
SK Channels (rSK2, hSK3)HEK-293 CellsElectrophysiology~200 (IC50)Blockade[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding of DTG to a potential off-target receptor using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor of interest.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A suitable radioligand with known high affinity for the target receptor.

  • This compound stock solution.

  • Assay buffer (specific to the receptor).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand for the target receptor).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of DTG by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the DTG concentration.

    • Determine the IC50 value (the concentration of DTG that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Assessment of DTG's Effect on Ion Channels

This protocol describes a general approach to investigate the functional effects of DTG on a specific ion channel, such as the SK channel, using patch-clamp electrophysiology.

Objective: To determine if this compound modulates the activity of a specific ion channel.

Materials:

  • A cell line expressing the ion channel of interest (e.g., HEK293 cells).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular and extracellular recording solutions appropriate for the ion channel being studied.

  • This compound stock solution.

  • A specific activator or blocker of the ion channel to be used as a positive control.

Procedure:

  • Cell Culture: Culture the cells expressing the ion channel of interest on glass coverslips.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Patching: Using a micromanipulator, form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.

  • Data Acquisition:

    • Apply a voltage protocol appropriate for activating the ion channel of interest and record the resulting currents in the absence of DTG (baseline).

    • Perfuse the cell with the extracellular solution containing a known concentration of DTG and record the currents again.

    • Perform a washout by perfusing with the drug-free extracellular solution to check for reversibility of the effect.

  • Data Analysis:

    • Measure the amplitude and kinetics of the ion channel currents before, during, and after the application of DTG.

    • Construct a dose-response curve by applying multiple concentrations of DTG to determine the IC50 or EC50 value.

    • Compare the effects of DTG to those of known modulators of the ion channel.

Signaling Pathways and Experimental Workflows

Sigma Receptor Signaling and Potential Off-Target Interference

This compound's primary action is through the activation of sigma receptors, which are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. Their activation can modulate a variety of downstream signaling pathways, including calcium signaling, ion channel function, and cellular stress responses. However, at higher concentrations, DTG can directly interact with other targets, such as SK channels, leading to confounding effects.

G cluster_0 On-Target Effects cluster_1 Off-Target Effects DTG_low DTG (nM) SigmaR Sigma Receptors (σ1/σ2) DTG_low->SigmaR Ca_signaling Modulation of Ca2+ Signaling SigmaR->Ca_signaling Ion_channels Modulation of Ion Channels SigmaR->Ion_channels Cell_stress Cellular Stress Response SigmaR->Cell_stress DTG_high DTG (µM) SK_channel SK Channels DTG_high->SK_channel Neuronal_hyperpol Altered Neuronal Afterhyperpolarization SK_channel->Neuronal_hyperpol

Figure 1. On-target vs. off-target effects of DTG.

Experimental Workflow for Investigating Off-Target Effects

A systematic approach is necessary to identify and characterize the potential off-target effects of this compound. The following workflow outlines a common strategy employed in pharmacological research.

G start Hypothesis: Unexpected experimental phenotype observed with DTG broad_screen Broad Off-Target Screening Panel (e.g., Radioligand Binding Assays) start->broad_screen functional_assay Functional Assays for Identified Hits (e.g., Electrophysiology, Second Messenger Assays) broad_screen->functional_assay sar Structure-Activity Relationship (SAR) Studies with DTG Analogs functional_assay->sar confirmation Confirmation in a Physiologically Relevant Model sar->confirmation conclusion Conclusion: Phenotype is due to a specific off-target effect confirmation->conclusion

Figure 2. Workflow for off-target effect investigation.

References

Technical Support Center: Managing Ditolylguanidine (DTG)-Induced Hypothermia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing hypothermia induced by the sigma receptor agonist, 1,3-Di-o-tolylguanidine (DTG), in animal studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the welfare of research animals and the integrity of experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DTG and provides actionable steps for resolution.

Issue Potential Cause(s) Recommended Actions
Unexpectedly severe or rapid drop in body temperature - Incorrect Dosage: Overestimation of the required dose. - Synergistic Effects: Co-administration with other drugs that affect thermoregulation (e.g., anesthetics, other receptor agonists/antagonists).[1] - Animal Strain/Age: Differences in metabolic rate and thermoregulatory capacity.1. Verify Dosage: Immediately double-check all calculations and the concentration of the dosing solution. 2. Review Co-administered Agents: Assess the known thermoregulatory effects of all compounds administered to the animal. 3. Initiate Active Rewarming: Immediately begin active rewarming protocols as detailed in the "Experimental Protocols" section. 4. Intensify Monitoring: Increase the frequency of core body temperature monitoring.
Inconsistent or variable body temperature changes between animals in the same treatment group - Individual Animal Physiology: Natural variations in metabolism, body composition, and stress response. - Environmental Factors: Fluctuations in ambient temperature or exposure to drafts. - Inconsistent Dosing: Variability in injection volume or site.1. Standardize Environment: Ensure all animals are housed within their thermoneutral zone (typically 26-30°C for rodents) and away from drafts.[2][3] 2. Refine Dosing Technique: Ensure consistent and accurate administration of DTG. 3. Acclimatize Animals: Allow for a sufficient acclimatization period to the experimental conditions before dosing to minimize stress-induced variability.
Animal exhibits signs of distress (e.g., lethargy, shivering, piloerection) in addition to hypothermia - Physiological Stress Response: The animal's homeostatic response to a significant drop in core body temperature. - Off-Target Drug Effects: Potential unforeseen effects of DTG on other physiological systems.1. Provide Supportive Care: In addition to thermal support, ensure easy access to food and water. Warmed subcutaneous fluids may be considered if dehydration is a concern. 2. Monitor Vital Signs: If possible, monitor other vital signs such as heart rate and respiration. 3. Humane Endpoint: If the animal's condition deteriorates or does not respond to supportive care, consider humane endpoints in accordance with approved animal care protocols.
Difficulty in accurately measuring core body temperature - Improper Technique: Incorrect placement of rectal probes or use of non-validated methods. - Equipment Malfunction: Inaccurate or uncalibrated thermometers.1. Use Appropriate Technique: For rectal temperature, ensure the probe is inserted to a consistent and adequate depth. For telemetry or transponder methods, ensure proper implantation and calibration. 2. Calibrate Equipment: Regularly calibrate all temperature monitoring devices against a known standard. 3. Consider Alternative Methods: For continuous monitoring without restraint, telemetry or subcutaneously implanted temperature transponders are recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is Ditolylguanidine (DTG) and why does it cause hypothermia?

A1: 1,3-Di-o-tolylguanidine (DTG) is a high-affinity sigma receptor agonist. While it binds to both sigma-1 and sigma-2 receptors, the precise mechanism by which it induces hypothermia is not fully understood. Studies in rats have shown that subcutaneous (s.c.) and intracerebroventricular (i.c.v.) administration of DTG leads to a decrease in body temperature.[4] Interestingly, the hypothermic effect was not blocked by putative sigma receptor antagonists, suggesting the involvement of other pathways or that the antagonists used had insufficient activity at the doses tested.[4] It is hypothesized that DTG may modulate central thermoregulatory centers, such as the preoptic area of the hypothalamus, potentially by influencing neurotransmitter systems like dopamine and serotonin that play a role in regulating the body's temperature set-point.[5][6][7][8][9]

Q2: What are the potential consequences of unmanaged DTG-induced hypothermia in my study?

A2: Unmanaged hypothermia can be a significant confounding variable in animal studies and can have severe physiological consequences for the animal. These include:

  • Altered Drug Metabolism: Reduced core body temperature can slow the metabolism of DTG and other co-administered drugs, potentially prolonging and intensifying their effects.[10][11]

  • Cardiovascular and Respiratory Depression: Hypothermia can lead to decreased heart rate, cardiac arrhythmias, and reduced respiratory rate.[11][12]

  • Impaired Immune Function: A drop in body temperature can suppress immune responses and increase susceptibility to infections.[10][11]

  • Delayed Recovery: Animals may experience prolonged recovery times from anesthesia or the experimental procedure itself.[10][13]

  • Increased Experimental Variability: Failure to control for temperature changes can introduce significant variability into the data, compromising the statistical power and reproducibility of the study.

Q3: At what doses of DTG should I expect to see hypothermia?

A3: Studies in rats have demonstrated that acute subcutaneous administration of DTG at doses of 10.0 mg/kg and 20.0 mg/kg produces hypothermia.[4] It is crucial to conduct pilot studies with your specific animal model and experimental conditions to determine the dose-response relationship for hypothermia.

Q4: How can I prevent or minimize DTG-induced hypothermia?

A4: Proactive management is key. Consider the following preventative measures:

  • Maintain Ambient Temperature: House animals in a warm and stable environment, ideally within their thermoneutral zone (26-30°C for rodents).[2][3]

  • Provide Nesting Material: Adequate nesting material allows animals to create microenvironments that help conserve body heat.

  • Pre-warming: In some cases, pre-warming the animal before DTG administration can help to counteract the anticipated drop in temperature.

  • Use of Warming Devices: For procedures requiring anesthesia, the use of regulated heating pads or other warming devices is essential from the induction of anesthesia through recovery.[7][14]

Q5: What is the best method for monitoring body temperature in rodents during these studies?

A5: The choice of method depends on the experimental design and the need for continuous versus intermittent measurements.

  • Rectal Probes: Provide accurate core temperature readings but require animal restraint, which can be stressful.

  • Implantable Telemetry Devices: Offer continuous, real-time monitoring of core body temperature in freely moving animals, providing the most accurate and comprehensive data.

  • Subcutaneous Temperature Transponders: A less invasive alternative to telemetry, these transponders can be read with a scanner and provide reliable temperature readings.[1]

  • Infrared Thermometers: While non-invasive, they measure surface temperature, which may not always accurately reflect core body temperature.

Data Presentation

The following table summarizes the available quantitative data on DTG-induced hypothermia in rats. Note that detailed time-course data is not extensively reported in the literature.

Animal Model Administration Route Dose Observed Effect on Body Temperature Reference
RatSubcutaneous (s.c.)10.0 mg/kgHypothermia[4]
RatSubcutaneous (s.c.)20.0 mg/kgHypothermia[4]
RatIntracerebroventricular (i.c.v.)12.0 - 100.0 µ g/rat Hypothermia[4]

Experimental Protocols

Protocol 1: Core Body Temperature Monitoring in Rats
  • Equipment: Calibrated digital thermometer with a flexible rectal probe suitable for rodents, or a telemetry/transponder system.

  • Procedure (Rectal Probe): a. Gently restrain the rat. b. Lubricate the tip of the rectal probe with a non-irritating, water-soluble lubricant. c. Insert the probe into the rectum to a consistent depth (approximately 2-3 cm for an adult rat). d. Allow the temperature reading to stabilize before recording. e. Clean the probe with an appropriate disinfectant between animals.

  • Frequency: Measure baseline temperature before DTG administration. Post-administration, monitor temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) to establish the time course of the hypothermic effect.

Protocol 2: Active Rewarming of Hypothermic Rodents
  • Equipment: A regulated heating pad designed for laboratory animals, a circulating-water heating pad, or a forced-air warming system. A calibrated thermometer for monitoring.

  • Procedure: a. If an animal's core body temperature drops below a predetermined threshold (e.g., 35°C), immediately transfer the animal to a pre-warmed recovery cage. b. Place the recovery cage on a regulated heating pad set to a low to moderate temperature (e.g., 37-38°C). Crucially, ensure the animal is not in direct contact with the heating element to prevent thermal burns. [10][15] A layer of bedding or a towel should be placed between the cage bottom and the heating pad. c. Continuously monitor the animal's core body temperature every 15-30 minutes. d. Once the body temperature returns to the normal physiological range and the animal is ambulatory, the external heat source can be removed. e. Continue to monitor the animal to ensure its temperature remains stable.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Hypothetical DTG-Induced Hypothermia Pathway DTG This compound (DTG) Hypothalamus Preoptic Area (POA) of Hypothalamus (Thermoregulatory Center) DTG->Hypothalamus Acts on central targets Neurotransmitters Modulation of Dopamine/Serotonin Systems Hypothalamus->Neurotransmitters SetPoint Lowering of the Thermoregulatory Set-Point Neurotransmitters->SetPoint HeatLoss Increased Heat Loss (e.g., Vasodilation) SetPoint->HeatLoss HeatProduction Decreased Heat Production (e.g., Reduced Metabolism/Shivering) SetPoint->HeatProduction Hypothermia Hypothermia (Decreased Core Body Temperature) HeatLoss->Hypothermia HeatProduction->Hypothermia

Caption: Hypothetical signaling pathway for DTG-induced hypothermia.

G Start Start of Experiment BaselineTemp Measure Baseline Core Body Temperature Start->BaselineTemp AdministerDTG Administer DTG or Vehicle BaselineTemp->AdministerDTG MonitorTemp Monitor Core Temperature at Regular Intervals AdministerDTG->MonitorTemp CheckHypothermia Is Core Temperature Below Threshold? MonitorTemp->CheckHypothermia ActiveRewarming Initiate Active Rewarming Protocol CheckHypothermia->ActiveRewarming Yes DataCollection Proceed with Experimental Data Collection CheckHypothermia->DataCollection No ContinueMonitoring Continue Monitoring Until Normothermic ActiveRewarming->ContinueMonitoring ContinueMonitoring->DataCollection End End of Experiment DataCollection->End

Caption: Experimental workflow for managing DTG-induced hypothermia.

G Problem Animal is Hypothermic CheckDosage Verify DTG Dosage and Concentration Problem->CheckDosage DosageCorrect Dosage Correct? CheckDosage->DosageCorrect CorrectDosage Recalculate and Prepare New Solution DosageCorrect->CorrectDosage No CheckEnvironment Assess Environmental Conditions (Temp, Drafts) DosageCorrect->CheckEnvironment Yes CorrectDosage->CheckEnvironment EnvironmentOptimal Environment Optimal? CheckEnvironment->EnvironmentOptimal OptimizeEnvironment Adjust Ambient Temp, Eliminate Drafts EnvironmentOptimal->OptimizeEnvironment No InitiateWarming Initiate Active Warming & Supportive Care EnvironmentOptimal->InitiateWarming Yes OptimizeEnvironment->InitiateWarming MonitorRecovery Monitor Recovery and Document InitiateWarming->MonitorRecovery

Caption: Troubleshooting logic for DTG-induced hypothermia.

References

Technical Support Center: Ditolylguanidine (DTG) Sigma Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using 1,3-di-o-tolylguanidine (DTG) in sigma receptor studies.

Frequently Asked Questions (FAQs)

Q1: What is Ditolylguanidine (DTG) and why is it used in sigma receptor research?

A1: 1,3-di-o-tolylguanidine (DTG) is a high-affinity, non-selective ligand for sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[1][2][3] It is widely used in radiolabeled form ([³H]DTG) for in vitro binding assays to characterize the affinity of novel compounds for both sigma receptor subtypes.[2][4] While DTG binds to both σ1 and σ2 receptors, its use in conjunction with selective ligands allows for the specific study of each subtype.[2][4]

Q2: What are the essential positive and negative controls for a DTG binding assay?

A2: Proper controls are critical for interpreting DTG binding data.

  • Positive Control/Reference Compound: Haloperidol is a classic high-affinity ligand for both σ1 and σ2 receptors and can be used as a reference compound in competitive binding assays.[4][5][6][7]

  • Displacer for Non-Specific Binding (NSB): A high concentration (typically 10 µM) of unlabeled Haloperidol is used to define non-specific binding.[8][9] This saturates the specific receptor sites, ensuring that any remaining radioligand binding is to non-receptor components.

  • Subtype-Selective Ligands: To distinguish between σ1 and σ2 binding, specific ligands are essential.

    • For σ1R: (+)-Pentazocine is a prototypical σ1R agonist used to either characterize the σ1R site or, in unlabeled form, to "mask" the σ1R, thereby isolating the [³H]DTG binding signal to the σ2R.[2][4][10]

    • For σ2R: While DTG is often used for σ2R studies in the presence of a σ1R masker, other more selective σ2R ligands are being developed.[2][4]

Q3: How can I differentiate between σ1 and σ2 receptor binding when using the non-selective [³H]DTG?

A3: The standard method is to use a "masking" agent.[2][4] To specifically measure [³H]DTG binding to σ2 receptors, the assay is performed in the presence of a saturating concentration of an unlabeled σ1-selective ligand, such as (+)-pentazocine.[2][4] This unlabeled ligand occupies all the σ1 receptors, so any measured specific binding of [³H]DTG is attributed to the σ2 receptors.

Q4: What are some selective antagonists I can use to confirm that the observed effects of DTG are mediated by sigma receptors?

A4: To confirm that a functional effect of DTG is mediated through sigma receptors, selective antagonists are crucial.

  • Selective σ1R Antagonists:

    • NE-100: A potent and highly selective σ1 receptor antagonist with a Ki of approximately 1 nM, displaying over 200 times more selectivity for σ1 over σ2 receptors.[11][12]

    • BD-1047: A selective σ1 receptor antagonist that can be used to block σ1-mediated effects in both in vitro and in vivo models.[13][14][15]

  • General Sigma Ligand: Rimcazole can antagonize DTG-induced effects, supporting the involvement of sigma receptors.[16][17]

Troubleshooting Guide

Issue: My [³H]DTG binding assay shows high non-specific binding (NSB).

High non-specific binding can obscure the specific signal and lead to inaccurate results.[18] Ideally, NSB should be less than 50% of the total binding.[19][20]

Potential Cause Troubleshooting Steps & Solutions
Radioligand Issues 1. Reduce Radioligand Concentration: Use a [³H]DTG concentration at or below its Kd value for the target receptor.[18] 2. Check Radiochemical Purity: Ensure the purity of your [³H]DTG is high (>90%), as impurities can contribute significantly to NSB.[21]
Tissue/Membrane Issues 1. Titrate Protein Concentration: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well, but this should be optimized.[18] 2. Improve Membrane Preparation: Ensure thorough homogenization and washing of membranes to remove any endogenous substances that might interfere with binding.
Assay Conditions 1. Optimize Incubation Time: While ensuring equilibrium is reached, shorter incubation times can sometimes reduce NSB.[18] 2. Modify Assay Buffer: Include Bovine Serum Albumin (BSA) in the buffer to reduce binding to plasticware and filters.[18][21] 3. Enhance Washing Steps: Increase the volume and/or number of washes with ice-cold buffer to more effectively remove unbound radioligand.[18]

Quantitative Data Summary

The binding affinities of DTG and key control compounds are essential for proper experimental design.

CompoundTarget Receptor(s)Binding Affinity (Ki)Notes
1,3-di-o-tolylguanidine (DTG) σ1 and σ2 (Non-selective)~9-15 nM for σ2R[22][23]Commonly used as a radioligand ([³H]DTG) for both subtypes.[2]
Haloperidol σ1, σ2, Dopamine D2~2-4 nM for σ1R[7]Classic sigma ligand, often used to define non-specific binding.[5][8]
(+)-Pentazocine σ1 (Agonist)~10 nM (Kd)Prototypical σ1 agonist, used to mask σ1 sites in σ2 assays.[2][4][10]
NE-100 σ1 (Selective Antagonist)~0.86 - 1.03 nM[11]High selectivity (>200-fold) over σ2 receptors.[11]
BD-1047 σ1 (Selective Antagonist)~0.93 nM for σ1R, 47 nM for σ2R[15]Useful tool for blocking σ1-mediated effects.[14][24]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptors

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the σ1 receptor using --INVALID-LINK---pentazocine.

1. Materials:

  • Membrane Preparation: Guinea pig liver or brain membranes are commonly used due to high σ1R expression.[4][25]

  • Radioligand: --INVALID-LINK---pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding Displacer: 10 µM Haloperidol.[8][9]

  • Test Compounds: Serial dilutions of the compound of interest.

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI).[8][26]

  • Scintillation Cocktail & Counter.

2. Assay Procedure:

  • In a 96-well plate, combine the assay components in the following order:

    • Assay Buffer.

    • Test compound at various concentrations (or buffer for total binding, or 10 µM Haloperidol for non-specific binding).

    • Membrane preparation (e.g., 100 µg protein/well).[25]

    • --INVALID-LINK---pentazocine at a final concentration near its Kd (e.g., 5-15 nM).[9][25]

  • Incubate the plate for 120 minutes at 37°C with gentle agitation.[8][9]

  • Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters.

  • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[26]

  • Dry the filters and add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding counts (from wells with Haloperidol) from all other counts to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Workflow for Control Selection

G start Start: Design DTG Experiment q1 What is the primary goal? start->q1 goal1 Characterize Binding to BOTH σ1 and σ2 q1->goal1  Total Binding goal2 Characterize Binding to σ2 Receptor ONLY q1->goal2  σ2-Specific goal3 Confirm Functional Effect is Sigma-Mediated q1->goal3  Functional Assay proc1 Use [3H]DTG. Define NSB with 10µM Haloperidol. goal1->proc1 proc2 Use [3H]DTG. Mask σ1 sites with unlabeled (+)-Pentazocine. Define NSB with Haloperidol. goal2->proc2 proc3 Test if the DTG effect is blocked by a selective σ1 antagonist (e.g., NE-100, BD-1047). goal3->proc3 end Proceed with Analysis proc1->end proc2->end proc3->end

Caption: Decision tree for selecting appropriate controls in DTG experiments.

Simplified Sigma-1 Receptor Signaling

G cluster_ER Endoplasmic Reticulum (ER) BiP BiP (Chaperone) S1R_inactive Sigma-1 Receptor (Inactive Dimer) S1R_inactive->BiP Bound IP3R IP3 Receptor Ca_Mod Modulation of Ca2+ Signaling IP3R->Ca_Mod Agonist DTG / Agonist (e.g., (+)-Pentazocine) S1R_active Sigma-1 Receptor (Active Monomer) Agonist->S1R_active Activation & BiP Dissociation Stress Cellular Stress (e.g., ER Stress) Stress->S1R_active Activation & BiP Dissociation S1R_active->IP3R Translocates & Interacts Downstream Downstream Effects: - Neuroprotection - Ion Channel Regulation - Nrf2 Pathway Ca_Mod->Downstream

Caption: Agonist-induced activation of the Sigma-1 receptor at the ER.

References

Technical Support Center: Quantifying Ditolylguanidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1,3-Di-o-tolylguanidine (DTG) in biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges in bioanalysis.

Frequently Asked Questions (FAQs)

A list of common questions and answers regarding the analysis of Ditolylguanidine.

QuestionAnswer
What are the main challenges in quantifying DTG in biological matrices? The primary challenges include low analyte concentrations, significant matrix effects (ion suppression or enhancement) from endogenous components like phospholipids, and the need for robust sample preparation to achieve desired sensitivity and accuracy.[1][2][3]
Which analytical technique is most suitable for DTG quantification? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and specificity, which are crucial for accurately measuring trace levels of DTG in complex biological samples.[4][5][6]
What causes matrix effects, and how can they be minimized? Matrix effects are caused by co-eluting endogenous substances from the biological sample (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte in the mass spectrometer source.[1][2] They can be minimized through effective sample cleanup (e.g., Solid Phase Extraction), chromatographic separation to resolve DTG from interfering components, and the use of a stable isotope-labeled internal standard.[1][4][7]
How do I choose an appropriate sample preparation technique? The choice depends on the required sensitivity and the complexity of the matrix. Protein Precipitation (PPT) is fast but less clean.[8][9] Liquid-Liquid Extraction (LLE) offers better cleanup. Solid Phase Extraction (SPE) is highly effective for removing matrix components and improving sensitivity, making it ideal for low-level quantification.[4][8][10]
What are the key stability concerns for DTG in biological samples? The stability of DTG can be affected by factors such as temperature, pH, and enzymatic degradation.[11] It is essential to conduct stability assessments, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, to ensure that the analyte concentration does not change from sample collection to analysis.[11][12][13]
Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal / Poor Sensitivity 1. Inefficient sample extraction or analyte loss during preparation. 2. Significant ion suppression from the matrix. 3. Suboptimal MS/MS parameters (e.g., collision energy, cone voltage). 4. Analyte degradation.[11][12]1. Optimize the sample preparation method; consider SPE for better recovery and cleanup.[4][10] 2. Improve chromatographic separation to avoid co-elution with interfering matrix components.[7] Use a stable isotope-labeled internal standard to compensate for suppression. 3. Tune the mass spectrometer parameters specifically for DTG to maximize signal intensity. 4. Verify sample stability under collection, storage, and processing conditions.[13][14]
High Signal Variability / Poor Precision 1. Inconsistent sample preparation technique. 2. Variable matrix effects across different samples.[1][2] 3. LC system issues (e.g., inconsistent injection volume, fluctuating pump pressure).[15][16] 4. Contamination or carryover between injections.[17]1. Automate sample preparation if possible. Ensure consistent vortexing, incubation times, and solvent volumes. 2. Use a robust sample cleanup method like SPE. Employing a stable isotope-labeled internal standard is critical to correct for variability.[4] 3. Perform system suitability tests. Check for leaks, ensure the autosampler is functioning correctly, and monitor pump performance.[15][16] 4. Optimize the needle wash method in the autosampler. Inject solvent blanks after high-concentration samples to check for carryover.[4]
Poor Peak Shape (e.g., Tailing, Fronting, Split Peaks) 1. Column overload or contamination.[17] 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or void formation. 4. Inappropriate mobile phase pH for the analyte.1. Dilute the sample or reduce injection volume. If the column is contaminated, flush it or replace it. 2. Ensure the final sample solvent is similar in strength to the initial mobile phase. 3. Replace the column. Use a guard column to extend its life. 4. Adjust the mobile phase pH. For a basic compound like DTG, a mobile phase with a buffer (e.g., ammonium formate) can improve peak shape.[4]
Retention Time Shift 1. Changes in mobile phase composition. 2. Fluctuations in column temperature.[15] 3. Column aging or equilibration issues. 4. Air bubbles in the pump or leak in the LC system.[15]1. Prepare fresh mobile phase, ensuring accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is fully equilibrated before starting the analytical run. If the column is old, replace it. 4. Purge the LC pumps to remove air bubbles. Systematically check for leaks from the pump to the detector.[15]
Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods used to quantify DTG in human urine, demonstrating the effectiveness of Solid Phase Extraction (SPE) for sample cleanup.

ParameterPerformance MetricReference
Sample Preparation Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE)[4]
Matrix Human Urine[4]
Recovery 75.3% – 111%[4]
Limit of Detection (LOD) 0.002–0.02 ng/mL[4]
Limit of Quantification (LOQ) 0.005–0.05 ng/mL[4]
Precision (as Standard Deviation) 0.7% – 4%[4]
Detailed Experimental Protocols

This section provides a representative protocol for the quantification of DTG in human urine using LC-MS/MS with solid-phase extraction.

1. Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Dilute 1 mL of urine sample with 1 mL of reagent water.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 3 cc, 60 mg) by sequentially passing 3 mL of methanol followed by 3 mL of reagent water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte (DTG) from the cartridge using 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.[4]

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS/MS) Conditions
  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transition for DTG: Precursor Ion (Q1) → Product Ion (Q3). (Specific m/z values must be determined by direct infusion of a DTG standard).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visual Guides

Diagrams illustrating key workflows and decision-making processes in DTG analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Pretreat Pre-treatment (e.g., Dilution, pH Adjustment) Sample->Pretreat Extract Extraction (Solid Phase Extraction) Pretreat->Extract Evap Evaporation & Reconstitution Extract->Evap Inject LC Injection Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for DTG quantification in biological samples.

G Problem Problem: Low Analyte Recovery Check_Extraction Is Extraction Method Optimized? Problem->Check_Extraction Check_Stability Is Analyte Stable? Check_Extraction->Check_Stability Yes Optimize_SPE Solution: Optimize SPE Protocol (e.g., Sorbent, Solvents) Check_Extraction->Optimize_SPE No Check_Matrix Are Matrix Effects Significant? Check_Stability->Check_Matrix Yes Stability_Study Solution: Conduct Stability Tests (Freeze/Thaw, Bench-top) Check_Stability->Stability_Study No Improve_Cleanup Solution: Improve Sample Cleanup or Modify Chromatography Check_Matrix->Improve_Cleanup Yes Use_IS Solution: Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_IS

Caption: Troubleshooting decision tree for low DTG recovery.

References

Validation & Comparative

Ditolylguanidine versus pentazocine sigma receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ditolylguanidine and Pentazocine for Sigma Receptor Binding

For researchers in neuropharmacology and drug development, understanding the precise interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of two seminal ligands for the sigma receptor family: 1,3-Ditolylguanidine (DTG) and Pentazocine. We will examine their binding affinities, the experimental protocols used to determine these properties, and the signaling pathways they modulate.

Ligand Overview

  • 1,3-Ditolylguanidine (DTG): A widely used research tool, DTG is recognized for its high affinity for sigma receptors. It is particularly valuable for its non-selective binding profile, engaging both sigma-1 (σ1) and sigma-2 (σ2) subtypes with similar affinity.[1] This makes it an effective radioligand for characterizing both sites.

  • Pentazocine: This compound exists as two stereoisomers with distinct pharmacological profiles. The (+)-pentazocine enantiomer is a classical agonist that binds to the σ1 receptor with high affinity and selectivity over the σ2 subtype.[2] In contrast, (-)-pentazocine has a higher affinity for opioid receptors.[3] For the purpose of this guide, "pentazocine" will refer to the sigma-1-selective (+)-pentazocine isomer unless otherwise noted.

Data Presentation: Comparative Binding Affinities

The binding affinity (Ki), expressed in nanomolars (nM), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the comparative binding affinities of DTG and (+)-pentazocine at sigma-1 and sigma-2 receptors.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Selectivity
1,3-Ditolylguanidine (DTG) Sigma-1 (σ1)~35.5 - 38.0Non-selective
Sigma-2 (σ2)~29.0 - 39.9
(+)-Pentazocine Sigma-1 (σ1)~4.8~354-fold selective for σ1
Sigma-2 (σ2)~1698

Note: Ki values are compiled from multiple studies and can vary based on experimental conditions and tissue preparations. The data shown represents typical reported values for guinea pig brain (σ1) and rat liver (σ2) membranes.[4][5]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for DTG and pentazocine is primarily achieved through competitive radioligand binding assays. This technique measures the ability of a non-radioactive compound (the "competitor," e.g., DTG or pentazocine) to displace a radioactive ligand ("radioligand") that is already bound to the receptor.

Key Methodological Steps:
  • Membrane Preparation:

    • Tissues rich in the target receptor are selected. Guinea pig brain membranes are a standard source for σ1 receptors, while rat liver membranes are often used for their high density of σ2 receptors.[6]

    • The tissue is homogenized in a cold buffer solution and centrifuged to isolate the cell membranes, which contain the receptors. The resulting membrane pellet is washed and resuspended for use in the assay.[7]

  • Binding Incubation:

    • The prepared membranes are incubated in assay tubes with a fixed concentration of a specific radioligand and varying concentrations of the competitor compound.

    • For σ1 receptor assays , the selective radioligand --INVALID-LINK---pentazocine is typically used.[8][9]

    • For σ2 receptor assays , the non-selective radioligand [3H]DTG is used. Critically, a high concentration of a selective σ1 ligand, such as unlabeled (+)-pentazocine, is added to "mask" or block the σ1 receptors.[4] This ensures that the binding of [3H]DTG being measured is specific to the σ2 site.

  • Separation and Quantification:

    • After incubation reaches equilibrium, the mixture is rapidly filtered through glass fiber filters. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • The filters are washed with ice-cold buffer to remove any remaining unbound ligand.[7]

    • The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioligand displaced increases with the concentration of the competitor drug. This data is used to generate a competition curve.

    • From this curve, the IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined.

    • The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Mandatory Visualization: Experimental Workflow & Signaling

The following diagrams illustrate the experimental process and the associated signaling pathway.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Guinea Pig Brain) Centrifuge1 Centrifugation Tissue->Centrifuge1 Pellet Membrane Pellet Isolation Centrifuge1->Pellet Resuspend Resuspension in Buffer Pellet->Resuspend Incubate Incubation (Membranes + Radioligand + Competitor) Resuspend->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Curve Generate Competition Curve Count->Curve Calculate Calculate IC50 and Ki Curve->Calculate

Caption: Workflow for a competitive radioligand binding assay.

G cluster_er Endoplasmic Reticulum (ER) S1R_BiP σ1R-BiP Complex (Inactive State) S1R_Active Active σ1R S1R_BiP->S1R_Active dissociates BiP BiP Chaperone S1R_BiP->BiP IP3R IP3 Receptor S1R_Active->IP3R modulates Ca_Release Ca2+ Release Modulation IP3R->Ca_Release Ligand Agonist Ligand (e.g., (+)-Pentazocine) Ligand->S1R_BiP binds Downstream Downstream Effects (Cell Survival, Neuroprotection) Ca_Release->Downstream

Caption: Sigma-1 receptor signaling pathway activation.

Signaling Pathways

The sigma-1 receptor is not a traditional G-protein coupled or ionotropic receptor. Instead, it functions as a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at a specialized subdomain called the mitochondria-associated membrane (MAM).[10]

  • Inactive State: In a resting state, the σ1 receptor is bound to another chaperone protein known as BiP (Binding immunoglobulin Protein).[10]

  • Activation: When an agonist like (+)-pentazocine binds to the σ1 receptor, it causes the receptor to dissociate from BiP.[10]

  • Chaperone Function: Once freed from BiP, the activated σ1 receptor can move within the ER and interact with a variety of client proteins, including ion channels and other receptors. A primary target is the inositol 1,4,5-trisphosphate (IP3) receptor, a key regulator of calcium release from the ER.[11][12]

  • Downstream Effects: By modulating the activity of proteins like the IP3 receptor, the σ1 receptor plays a crucial role in regulating calcium signaling between the ER and mitochondria. This influences a wide range of cellular processes, including neuronal excitability, synaptic plasticity, cellular survival, and the response to oxidative stress.[13][14][15] The neuroprotective effects of σ1 agonists are largely attributed to this ability to stabilize cellular function under stress conditions.[12]

While DTG also binds to and activates the σ1 receptor, its effects are complicated by its equal affinity for the σ2 receptor, whose signaling mechanisms are less understood but are implicated in cell proliferation and death pathways.

References

A Comparative Guide to Ditolylguanidine and PRE-084 as Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its modulation by selective agonists has shown potential in neuroprotection, anti-amnesic, and antidepressant effects. This guide provides an objective comparison of two commonly used sigma-1 receptor agonists, 1,3-Di-o-tolylguanidine (DTG) and PRE-084, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureDitolylguanidine (DTG)PRE-084
Selectivity Non-selective; binds to both sigma-1 and sigma-2 receptors with similar affinity.Highly selective for the sigma-1 receptor.
Primary Use Often used as a non-selective tool to study sigma receptors or as a radioligand for sigma-2 sites.Widely used as a selective pharmacological tool to investigate the specific roles of the sigma-1 receptor.
Reported Effects Neuroprotective and antidepressant effects; potentiates NMDA antagonists.[1] Can directly block SK channels.[2]Nootropic, antidepressant, antitussive, and reinforcing effects.[3] Promotes neuroprotection and neurite outgrowth.[4][5]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and PRE-084 based on available experimental data.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundSigma-1 ReceptorSigma-2 ReceptorSelectivity (Sigma-2/Sigma-1)
This compound (DTG) 69[6]21[6]~0.3
PRE-084 53.2[7]>30,000[7]~600

Table 2: Functional Efficacy (IC50/EC50 in nM)

CompoundFunctional AssayValue (nM)
This compound (DTG) Inhibition of SK channels~200,000 (IC50)[2]
PRE-084 Sigma receptor assay44 (IC50)[3]

Signaling Pathways and Mechanisms of Action

Activation of the sigma-1 receptor by agonists initiates a cascade of intracellular signaling events. While both DTG and PRE-084 act as sigma-1 agonists, their differing selectivity profiles and potential off-target effects can lead to distinct downstream consequences.

PRE-084 Signaling Pathway

PRE-084, as a selective sigma-1 agonist, has been shown to activate several neuroprotective and pro-survival signaling pathways. Upon binding, it promotes the dissociation of the sigma-1 receptor from its binding partner, BiP (Binding immunoglobulin protein), allowing it to interact with various client proteins and ion channels.[3]

PRE084_Signaling cluster_downstream Downstream Effects PRE084 PRE-084 Sigma1 Sigma-1 Receptor PRE084->Sigma1 Binds BiP BiP Sigma1->BiP Dissociates from NMDA_R NMDA Receptor Sigma1->NMDA_R Potentiates Ca_Channels L-type Ca²⁺ Channels Sigma1->Ca_Channels Modulates Akt Akt Sigma1->Akt Activates ERK ERK1/2 Sigma1->ERK Activates Nrf2 Nrf2 Sigma1->Nrf2 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Induces

PRE-084 Signaling Pathway
This compound (DTG) Mechanism of Action

Due to its non-selective nature, the signaling pathways activated by DTG are more complex and involve both sigma-1 and sigma-2 receptors. Furthermore, studies have indicated that DTG can have direct effects on ion channels independent of sigma-1 receptor activation.[2]

DTG_Signaling cluster_downstream Downstream Effects DTG This compound (DTG) Sigma1 Sigma-1 Receptor DTG->Sigma1 Binds Sigma2 Sigma-2 Receptor DTG->Sigma2 Binds SK_Channel SK Channels DTG->SK_Channel Directly Blocks Sigma1_Effects Sigma-1 Mediated Effects (e.g., Neuroprotection) Sigma1->Sigma1_Effects Sigma2_Effects Sigma-2 Mediated Effects Sigma2->Sigma2_Effects Neuronal_Excitability Altered Neuronal Excitability SK_Channel->Neuronal_Excitability

DTG Mechanism of Action

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are outlines for key experiments used to characterize and compare sigma-1 receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the sigma-1 and sigma-2 receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare tissue homogenates (e.g., guinea pig liver for σ1, rat liver for σ2) Incubate Incubate membrane homogenate, test compound, and radioligand at a defined temperature and time Membrane_Prep->Incubate Ligand_Prep Prepare serial dilutions of test compound (DTG or PRE-084) Ligand_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., ³H-pentazocine for σ1, [³H]DTG for σ2 with σ1 masking) Radioligand_Prep->Incubate Filter Rapidly filter the incubation mixture to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using liquid scintillation counting Wash->Count Analyze Calculate Ki values from competition -binding curves using non-linear regression Count->Analyze

Radioligand Binding Assay Workflow

Materials:

  • Tissue: Guinea pig liver (for high sigma-1 expression) or rat liver (for high sigma-2 expression).

  • Radioligands: --INVALID-LINK---pentazocine (for sigma-1), [³H]DTG (for sigma-2).

  • Masking Agent (for sigma-2 assay): (+)-Pentazocine to block sigma-1 sites.

  • Test Compounds: this compound (DTG), PRE-084.

  • Buffers and Reagents: Tris-HCl buffer, filtration apparatus, scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add buffer, the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand. For sigma-2 assays, include a saturating concentration of (+)-pentazocine to block sigma-1 binding.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Neurite Outgrowth Assay

This functional assay assesses the ability of sigma-1 agonists to promote neuronal differentiation and growth.

Materials:

  • Cell Line: PC12 cells or primary neurons.

  • Growth Factors: Nerve Growth Factor (NGF).

  • Test Compounds: this compound (DTG), PRE-084.

  • Culture Medium and Supplements: Appropriate cell culture medium, fetal bovine serum, and antibiotics.

  • Imaging System: Microscope with a camera for capturing images.

Procedure:

  • Cell Plating: Plate cells at a suitable density in multi-well plates.

  • Treatment: After allowing the cells to adhere, treat them with a low concentration of NGF to induce differentiation, in the presence or absence of varying concentrations of the test compound (DTG or PRE-084).

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Fixation and Staining: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Capture images of the cells and quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).

Intracellular Calcium Mobilization Assay

This assay measures the effect of sigma-1 agonists on intracellular calcium levels, a key second messenger.

Materials:

  • Cell Line: A suitable cell line expressing the sigma-1 receptor (e.g., SH-SY5Y, PC12).

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Test Compounds: this compound (DTG), PRE-084.

  • Stimulant: A substance to induce calcium release or influx (e.g., thapsigargin to release ER calcium stores, or KCl to depolarize the membrane and open voltage-gated calcium channels).

  • Instrumentation: A fluorescence plate reader or a microscope equipped for ratiometric calcium imaging.

Procedure:

  • Cell Loading: Incubate the cells with a calcium indicator dye, which will become fluorescent upon binding to free intracellular calcium.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulants.

  • Compound Addition: Add the test compound (DTG or PRE-084) and incubate for a short period.

  • Stimulation and Measurement: Add a stimulant to trigger a calcium response and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Analyze the change in fluorescence intensity to determine the effect of the sigma-1 agonist on the amplitude, duration, and kinetics of the calcium signal.

Conclusion

This compound and PRE-084 are both valuable tools for studying the sigma-1 receptor, but their distinct selectivity profiles dictate their appropriate applications. PRE-084's high selectivity for the sigma-1 receptor makes it the preferred choice for elucidating the specific functions of this receptor subtype in various physiological and pathological processes. Its well-characterized downstream signaling pathways provide a solid foundation for mechanistic studies.

In contrast, DTG's non-selective nature makes it a useful tool for initial screening or for studies where the combined effects of sigma-1 and sigma-2 receptor modulation are of interest. However, researchers must be cautious of its potential off-target effects, such as the direct blockade of SK channels, which can complicate data interpretation.

The choice between this compound and PRE-084 will ultimately depend on the specific research question. By understanding their respective pharmacological properties and employing rigorous experimental protocols, researchers can effectively leverage these compounds to advance our understanding of sigma-1 receptor biology and its therapeutic potential.

References

A Comparative Guide to the Interaction of Haloperidol and Ditolylguanidine with Sigma Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interactions of haloperidol and 1,3-di(2-tolyl)guanidine (DTG) with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two widely used sigma receptor ligands.

Introduction to Sigma Receptors and Ligands

Sigma receptors, initially misclassified as opioid receptors, are now recognized as unique intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[1] They are implicated in a variety of cellular functions and are targets for therapeutic intervention in several central nervous system disorders.[2][3] The two main subtypes, σ₁ and σ₂, exhibit different pharmacological profiles and physiological roles.[4]

Haloperidol , a butyrophenone antipsychotic, is known to bind with high affinity to both dopamine D₂ and sigma receptors.[4][5] It is widely utilized in research as a prototypical σ₁ receptor antagonist.[2][4] In contrast, 1,3-di(2-tolyl)guanidine (DTG) is a non-selective sigma receptor agonist, binding to both σ₁ and σ₂ subtypes.[6][7] This non-selectivity makes it a valuable tool for studying systems where both receptors are expressed.[6]

Comparative Binding Affinities

The binding affinities of haloperidol and DTG for σ₁ and σ₂ receptors are crucial for understanding their pharmacological effects. The following table summarizes their reported inhibitory constant (Kᵢ) values from various radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)Reference
Haloperidol Sigma-1 (σ₁)2 - 4[5]
Sigma-2 (σ₂)~nM affinity[5]
Ditolylguanidine (DTG) Sigma-1 (σ₁)35.5 - 69[6][8]
Sigma-2 (σ₂)21 - 39.9[6][8]

Functional Activity at Sigma Receptors

Beyond binding affinity, the functional activity of these ligands—whether they act as agonists or antagonists—determines their downstream cellular effects.

  • Haloperidol is predominantly classified as a σ₁ receptor antagonist .[2][5] Its antagonist activity is demonstrated by its ability to block the effects of σ₁ receptor agonists.[2] The functional role of haloperidol at the σ₂ receptor is less clearly defined, though it is known to induce apoptosis through this receptor system.

  • This compound (DTG) is characterized as a non-selective σ₁ and σ₂ receptor agonist .[6][9] As an agonist, it activates the receptors to initiate downstream signaling cascades.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands with sigma receptors.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This competitive inhibition assay determines the binding affinity of a test compound for the σ₁ receptor by measuring its ability to displace a known radiolabeled σ₁ ligand.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand)[11]

  • Membrane Preparation: Guinea pig brain membranes (a rich source of σ₁ receptors)[11]

  • Assay Buffer: Tris buffer (50 mM, pH 7.4)[12]

  • Non-specific Binding Control: Unlabeled (+)-pentazocine (10 µM)[12]

  • Test compound (e.g., haloperidol or DTG) at various concentrations

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the guinea pig brain membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.[11]

  • To determine non-specific binding, a parallel set of tubes is prepared containing the radioligand and a high concentration of unlabeled (+)-pentazocine.[12]

  • Incubate the mixtures at 37°C for 150 minutes to reach equilibrium.[12]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-2 (σ₂) Receptors

This assay is similar to the σ₁ assay but uses a non-selective radioligand and a "masking" agent to block binding to σ₁ receptors.

Materials:

  • Radioligand: [³H]-DTG (a non-selective σ₁/σ₂ ligand)[13]

  • Membrane Preparation: Rat liver membranes (a source of both σ₁ and σ₂ receptors)[12]

  • Assay Buffer: Tris buffer (50 mM, pH 8.0)[12]

  • σ₁ Receptor Masking Agent: Unlabeled (+)-pentazocine (to block [³H]-DTG binding to σ₁ receptors)[12][13]

  • Non-specific Binding Control: Unlabeled DTG (10 µM)[12]

  • Test compound (e.g., haloperidol or DTG) at various concentrations

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the rat liver membrane preparation, [³H]-DTG, the σ₁ receptor masking agent (+)-pentazocine, and varying concentrations of the test compound in the assay buffer.[12]

  • To determine non-specific binding, a parallel set of tubes is prepared containing the radioligand, masking agent, and a high concentration of unlabeled DTG.[12]

  • Incubate the mixtures at room temperature for 120 minutes.[12]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding to σ₂ receptors.

  • Generate a competition curve and determine the IC₅₀ and Kᵢ values as described for the σ₁ receptor assay.

Signaling Pathways and Functional Consequences

The opposing functional activities of haloperidol and DTG at sigma receptors lead to distinct downstream signaling events.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a molecular chaperone at the ER-mitochondrion interface that modulates calcium signaling and cellular stress responses.[1]

  • Agonist (DTG) Action: Upon agonist binding, the σ₁ receptor dissociates from the Binding Immunoglobulin Protein (BiP) and can then interact with various client proteins, including ion channels and G-protein coupled receptors.[1][2] This can lead to the modulation of intracellular calcium levels, potentiation of N-methyl-D-aspartate (NMDA) receptor activity, and activation of pro-survival pathways like the Nrf2 antioxidant response.[3][10][14]

  • Antagonist (Haloperidol) Action: Haloperidol, as an antagonist, prevents the dissociation of the σ₁ receptor from BiP, thereby inhibiting the downstream effects of σ₁ receptor activation.[2] This can block the modulation of ion channels and other signaling pathways that are dependent on σ₁ receptor chaperone activity. Some studies suggest that haloperidol and its metabolites can cause an irreversible blockade of σ₁ receptors.[15]

sigma1_signaling cluster_agonist Agonist (DTG) Pathway cluster_antagonist Antagonist (Haloperidol) Pathway DTG DTG S1R_BiP_A σ₁R-BiP Complex DTG->S1R_BiP_A Binds S1R_A Active σ₁R S1R_BiP_A->S1R_A Dissociation ClientProteins_A Client Proteins (Ion Channels, GPCRs) S1R_A->ClientProteins_A Interacts Nrf2_A Nrf2 Activation S1R_A->Nrf2_A Ca_A Ca²⁺ Signaling Modulation ClientProteins_A->Ca_A NMDAR_A NMDAR Potentiation ClientProteins_A->NMDAR_A Survival_A Cell Survival Nrf2_A->Survival_A Haloperidol Haloperidol S1R_BiP_B σ₁R-BiP Complex Haloperidol->S1R_BiP_B Binds & Blocks Blocked Inhibition of Downstream Signaling S1R_BiP_B->Blocked

Fig. 1: Sigma-1 Receptor Signaling Pathways
Sigma-2 (σ₂) Receptor Signaling

The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is involved in cell proliferation, cholesterol homeostasis, and neuronal signaling.[16]

  • Agonist (DTG) Action: DTG, as a σ₂ receptor agonist, can influence pathways related to cell growth and survival. For instance, σ₂ receptor activation has been shown to enhance nerve growth factor (NGF)-induced neurite outgrowth by potentiating the phosphorylation of downstream signaling molecules like Akt and ERK1/2.[17]

  • Haloperidol's Role: Haloperidol also binds to σ₂ receptors and has been shown to induce apoptosis in certain cell lines through this interaction. This pro-apoptotic effect may involve the translocation of Bcl-XS to the mitochondria and the subsequent release of cytochrome c. The reduced metabolite of haloperidol can also increase intracellular calcium levels, potentially triggering apoptosis.[18]

sigma2_signaling cluster_dtg Agonist (DTG) Pathway cluster_haloperidol Haloperidol Pathway DTG DTG S2R_A σ₂R (TMEM97) DTG->S2R_A Binds TrkA TrkA Signaling S2R_A->TrkA Enhances Akt_ERK_A ↑ p-Akt / p-ERK1/2 TrkA->Akt_ERK_A Neurite Neurite Outgrowth Akt_ERK_A->Neurite Haloperidol Haloperidol S2R_B σ₂R (TMEM97) Haloperidol->S2R_B Binds BclXS Bcl-XS Translocation S2R_B->BclXS CytochromeC Cytochrome C Release BclXS->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Fig. 2: Sigma-2 Receptor Signaling Pathways

Experimental Workflow

The general workflow for conducting a competitive radioligand binding assay is illustrated below.

experimental_workflow prep Prepare Membrane Homogenates (e.g., Guinea Pig Brain or Rat Liver) mix Create Reaction Mixtures: - Membranes - Radioligand ([³H]-(+)-pentazocine or [³H]-DTG) - Test Compound (Varying Concentrations) - Assay Buffer - (+)-pentazocine (for σ₂ assay) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters with Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ count->analyze

Fig. 3: Radioligand Binding Assay Workflow

Conclusion

Haloperidol and DTG, while both targeting sigma receptors, exhibit distinct pharmacological profiles that are critical for their use in research and potential therapeutic applications. Haloperidol's high affinity and antagonistic action at σ₁ receptors, coupled with its effects at σ₂ receptors, contribute to its complex pharmacology. DTG's role as a non-selective agonist makes it a useful tool for probing the general function of sigma receptors. A thorough understanding of their differential binding affinities, functional activities, and downstream signaling effects, as outlined in this guide, is essential for the accurate interpretation of experimental results and the development of novel sigma receptor-targeted therapies.

References

Ditolylguanidine's Impact on Cancer Cell Proliferation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Ditolylguanidine (DTG), a sigma-2 (σ2) receptor agonist, demonstrates its dose-dependent inhibitory effects on the proliferation of various cancer cell lines. This guide provides a comparative overview of DTG's efficacy against other sigma receptor ligands, offering valuable insights for researchers, scientists, and drug development professionals in the oncology sector.

Introduction to this compound and the Sigma-2 Receptor

This compound is a well-established agonist for sigma receptors, with notable affinity for the σ2 subtype. The σ2 receptor is increasingly recognized as a promising biomarker for tumor proliferation due to its higher expression in rapidly dividing cancer cells compared to quiescent ones. Activation of the σ2 receptor by ligands like DTG has been shown to induce cancer cell death through various mechanisms, including apoptosis and modulation of intracellular signaling pathways.

Comparative Efficacy of Sigma-2 Receptor Ligands

Experimental data reveals that DTG effectively curtails the growth of small cell lung cancer cells. To provide a broader context, this guide compares the anti-proliferative activity of DTG with other notable sigma receptor ligands: Haloperidol, Rimcazole, and PB28. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCancer Cell Line(s)IC50 ValueReference(s)
This compound (DTG) NCI-N417 (Small Cell Lung Cancer)100 nM[1]
NCI-H209 (Small Cell Lung Cancer)90 nM[1]
Haloperidol Glioblastoma cell lines20 - 40 µM[2][3]
Rimcazole NCI60 panel1.9 - 38 µM[4]
PB28 MCF7, MCF7 ADR (Breast Cancer)Nanomolar range[5][6]

Experimental Protocols

The determination of the IC50 values cited above typically involves standardized cell proliferation assays. A general methodology is outlined below.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., DTG, Haloperidol, Rimcazole, PB28). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Following a further incubation period (2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The anti-proliferative effects of σ2 receptor ligands are attributed to their ability to modulate key cellular signaling pathways. Activation of the σ2 receptor can lead to apoptosis (programmed cell death), alterations in intracellular calcium levels, and the generation of reactive oxygen species (ROS).[7][8][9][10] Notably, in some breast cancer cell lines, σ2 receptor agonists have been shown to induce a caspase-independent apoptotic pathway.[10]

Sigma2_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Sigma2_Receptor Sigma-2 Receptor Ca_Signaling ↑ Intracellular Ca²⁺ Sigma2_Receptor->Ca_Signaling Activates ROS_Generation ↑ ROS Generation Sigma2_Receptor->ROS_Generation Induces Apoptosis Apoptosis Ca_Signaling->Apoptosis ROS_Generation->Apoptosis DTG This compound (or other σ2 Ligand) DTG->Sigma2_Receptor Binds to

Proposed signaling pathway for this compound.

Experimental Workflow Overview

The process of validating the effect of a compound like this compound on cancer cell proliferation follows a structured experimental workflow.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture & Maintenance start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with This compound & Controls seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay Cell Proliferation Assay (e.g., MTT, SRB) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis Data Analysis & IC50 Calculation data_acq->analysis end End analysis->end

General experimental workflow for assessing cell proliferation.

Conclusion

This compound demonstrates significant potential as an anti-proliferative agent against cancer cells, particularly those overexpressing the sigma-2 receptor. Its efficacy, as indicated by low nanomolar IC50 values in certain cancer cell lines, positions it as a compound of interest for further preclinical and clinical investigation. The comparative data presented herein underscores the importance of the sigma-2 receptor as a therapeutic target and provides a valuable resource for the ongoing development of novel cancer therapies.

References

Cross-Reactivity Profile of Ditolylguanidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-o-tolylguanidine (DTG) is a widely used pharmacological tool, primarily recognized for its high affinity for sigma receptors.[1] Understanding its cross-reactivity with other receptor systems is crucial for interpreting experimental results and for the development of more selective therapeutic agents. This guide provides a comparative overview of DTG's binding affinity and functional interaction with various receptor systems, supported by experimental data and detailed methodologies.

I. Sigma Receptor Binding Profile

Ditolylguanidine is a non-selective agonist for sigma receptor subtypes, binding to both σ1 and σ2 receptors with high affinity.[1]

Quantitative Data: Binding Affinity

The binding affinity of DTG for sigma receptors has been characterized in several studies using radioligand binding assays. The inhibition constant (Ki) and dissociation constant (Kd) values are summarized in the table below.

Receptor SubtypeLigandPreparationKi (nM)Kd (nM)Reference
Sigma-1 (σ1)--INVALID-LINK---PentazocineRat liver membranes35.5-[2]
Sigma-1 (σ1)--69--
Sigma-2 (σ2)[3H]DTGRat liver membranes39.9-[2]
Sigma-2 (σ2)--21--
Sigma-2 (σ2)[3H]DTG-55.9-[3]
Sigma-2 (σ2)[3H]DTGSD rat liver membrane-9.45[4]

Note: Lower Ki and Kd values indicate higher binding affinity.

II. Cross-Reactivity with Other Receptor Systems

While DTG is most potent at sigma receptors, its interaction with other receptor systems, particularly the N-methyl-D-aspartate (NMDA) receptor, has been reported.

A. NMDA Receptor Interaction

Experimental evidence indicates that DTG potentiates the effects of NMDA receptor antagonists, suggesting a functional interaction.[1] However, direct binding affinity data (Ki or IC50 values) of DTG at the NMDA receptor are not consistently reported in the literature. This potentiation effect suggests an allosteric modulation rather than direct competition at the agonist binding site.

B. Dopamine and Serotonin Receptor Systems

A comprehensive screening of this compound's binding affinity across a wide panel of dopamine and serotonin receptor subtypes has not been extensively reported in the available scientific literature. While sigma receptor ligands, in general, can exhibit cross-reactivity with dopaminergic and serotonergic systems, specific quantitative data (Ki values) for DTG at these receptors are lacking. Therefore, researchers should exercise caution when interpreting results in systems where these receptors are highly expressed and consider performing direct binding studies to rule out off-target effects.

III. Signaling Pathways

The interaction of DTG with sigma and NMDA receptors can modulate various downstream signaling cascades.

A. Sigma-1 Receptor Signaling

Activation of the sigma-1 receptor by agonists like DTG can lead to the dissociation of the receptor from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. This allows the sigma-1 receptor to translocate and modulate the activity of various ion channels and signaling proteins, ultimately impacting cellular processes like calcium homeostasis, neuronal excitability, and cell survival.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Bound Sigma1_active Sigma-1 Receptor (Active) Sigma1_inactive->Sigma1_active Activation & Dissociation from BiP DTG This compound (DTG) DTG->Sigma1_inactive Binds Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_active->Ion_Channels Modulates Signaling_Proteins Other Signaling Proteins Sigma1_active->Signaling_Proteins Modulates Cellular_Response Modulation of Cellular Processes Ion_Channels->Cellular_Response Signaling_Proteins->Cellular_Response

Caption: Sigma-1 Receptor Activation Pathway by DTG.

B. Sigma-2 Receptor Signaling

The precise signaling pathways of the sigma-2 receptor are less defined than those of the sigma-1 receptor. However, activation by agonists is known to influence intracellular calcium levels and can induce apoptosis in certain cell types, particularly cancer cells.

Sigma2_Signaling DTG This compound (DTG) Sigma2 Sigma-2 Receptor DTG->Sigma2 Binds & Activates Ca_Signaling Intracellular Ca2+ Signaling Sigma2->Ca_Signaling Modulates Apoptosis_Pathway Apoptotic Pathways Sigma2->Apoptosis_Pathway Induces Cell_Outcome Cellular Outcome (e.g., Apoptosis) Ca_Signaling->Cell_Outcome Apoptosis_Pathway->Cell_Outcome

Caption: Postulated Sigma-2 Receptor Signaling by DTG.

C. NMDA Receptor Signaling and DTG's Influence

NMDA receptors are ionotropic glutamate receptors that, upon activation, allow calcium influx, triggering downstream signaling cascades crucial for synaptic plasticity. DTG's potentiation of NMDA receptor antagonists suggests it may enhance the inhibitory effect on this pathway.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Allows Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Plasticity Synaptic Plasticity Downstream->Plasticity Antagonist NMDA Receptor Antagonist Antagonist->NMDAR Inhibits DTG This compound (DTG) DTG->Antagonist Potentiates Inhibition

Caption: DTG's Modulatory Effect on NMDA Receptor Signaling.

IV. Experimental Protocols

A. Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound, such as DTG, to a specific receptor.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from brain tissue or cell lines) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]DTG) - Varying concentrations of DTG prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Radioactivity (e.g., using a scintillation counter) separate->quantify analyze Data Analysis (e.g., calculate IC50 and Ki values) quantify->analyze end End analyze->end

Caption: General Workflow for a Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., --INVALID-LINK---Pentazocine for σ1, [3H]DTG for σ2) and a range of concentrations of the unlabeled test compound (DTG).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

B. Functional Assay: Calcium Imaging (General Protocol)

This method assesses the functional effect of a compound on receptor activation by measuring changes in intracellular calcium concentration.

Calcium_Imaging_Workflow start Start load_cells Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM) start->load_cells baseline Record Baseline Fluorescence load_cells->baseline apply_dtg Apply this compound (DTG) baseline->apply_dtg record_response Record Changes in Fluorescence apply_dtg->record_response analyze Data Analysis (e.g., calculate EC50 or IC50) record_response->analyze end End analyze->end

Caption: General Workflow for a Calcium Imaging Functional Assay.

Detailed Steps:

  • Cell Culture and Dye Loading: Culture cells expressing the receptor of interest on glass coverslips and load them with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.

  • Compound Application: Perfuse the cells with a solution containing the test compound (DTG) at various concentrations.

  • Response Recording: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

  • Data Analysis: Plot the change in fluorescence intensity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

V. Conclusion and Future Directions

This compound is a potent and non-selective sigma receptor agonist with a notable functional interaction with the NMDA receptor system. Its cross-reactivity with dopamine and serotonin receptors has not been well-characterized, and further investigation is warranted to fully understand its pharmacological profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct such studies and to further elucidate the complex pharmacology of this important research tool. Future studies should focus on comprehensive receptor screening panels to identify potential off-target interactions of DTG and to develop more selective sigma receptor ligands.

References

A Comparative Analysis of Ditolylguanidine and Siramesine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology, cellular effects, and experimental protocols for two key sigma receptor ligands.

This guide provides a comprehensive comparative analysis of 1,3-Di-o-tolylguanidine (Ditolylguanidine, DTG) and siramesine, two widely utilized research compounds that target sigma receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their binding affinities, functional effects, and the experimental methodologies used for their characterization.

At a Glance: Key Differences

FeatureThis compound (DTG)Siramesine
Primary Target Non-selective sigma receptor agonistSelective sigma-2 (σ2) receptor agonist
Sigma-1 (σ1) Affinity HighLow
Sigma-2 (σ2) Affinity HighVery High
Primary Cellular Effect Varied, including neuroprotection and cytotoxicityPotent induction of cancer cell death
Mechanism of Action Modulates various signaling pathways through σ1 and σ2 receptors.Induces lysosomal membrane permeabilization, oxidative stress, and mitochondrial dysfunction.

Receptor Binding Affinity and Selectivity

A critical differentiator between this compound and siramesine lies in their binding affinities and selectivity for the two major sigma receptor subtypes, σ1 and σ2. Siramesine is a highly potent and selective σ2 receptor agonist, whereas DTG is considered a non-selective agonist, binding to both subtypes with high affinity.

Table 1: Comparative Sigma Receptor Binding Affinities (Ki, nM)

Compoundσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)Selectivity (σ1/σ2)Reference
This compound (DTG)35.7 ± 4.5160 ± 200.22[1]
Siramesine1,480 ± 1501.6 ± 0.2925[1]

Note: Data presented are from a single study for direct comparability. Ki values can vary between different studies and experimental conditions.

In Vitro Cytotoxicity

Both DTG and siramesine have demonstrated cytotoxic effects against various cancer cell lines. However, the high selectivity of siramesine for the σ2 receptor, which is often overexpressed in proliferating cancer cells, contributes to its potent anti-cancer activity.

Table 2: Comparative Cytotoxicity (IC50, µM) in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (IC50, µM)Siramesine (IC50, µM)Reference
NCI-H209Small Cell Lung Cancer90 (as 90 nM)-[2]
NCI-N417Small Cell Lung Cancer100 (as 100 nM)-[2]
MCF-7Breast Cancer-17.8[3]
DU-145Prostate Cancer-~35[4]
LNCaPProstate Cancer-~40[4]
PC3Prostate Cancer-~20[4]
143BOsteosarcoma-1.81[3]
MOS-JOsteosarcoma-2.01[3]

Note: The IC50 values are collated from different studies and should be interpreted with caution due to variations in experimental protocols.

Mechanisms of Action and Signaling Pathways

The distinct receptor binding profiles of this compound and siramesine lead to different downstream cellular effects and engagement of signaling pathways.

This compound (DTG): As a non-selective agonist, DTG's effects are a composite of its actions at both σ1 and σ2 receptors. The σ1 receptor is known to be a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it modulates calcium signaling, ion channel function, and cellular stress responses. Activation of σ1 receptors can have both pro-survival and pro-apoptotic effects depending on the cellular context. The binding of DTG to σ2 receptors contributes to its cytotoxic effects in cancer cells.

Siramesine: Siramesine's high affinity for the σ2 receptor drives its primary mechanism of action in cancer cells. Upon binding to the σ2 receptor, siramesine is thought to induce lysosomal membrane permeabilization. This leads to the release of cathepsins into the cytosol, triggering a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, caspase-independent cell death.

siramesine_pathway siramesine Siramesine sigma2 Sigma-2 Receptor siramesine->sigma2 binds lysosome Lysosome sigma2->lysosome induces cathepsins Cathepsin Release lysosome->cathepsins leads to ros ROS Production cathepsins->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cell_death Caspase-Independent Cell Death mitochondria->cell_death

Siramesine's Proposed Mechanism of Action.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and siramesine.

Sigma Receptor Binding Assay

This assay determines the affinity of a compound for sigma receptors.

  • Objective: To determine the dissociation constant (Ki) of this compound and siramesine for σ1 and σ2 receptors.

  • Methodology: Radioligand competition binding assays are performed using membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

    • Membrane homogenates are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1, or [³H]-DTG for σ2 in the presence of a σ1 masking agent).

    • Increasing concentrations of the unlabeled test compound (DTG or siramesine) are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The IC50 (concentration of the compound that inhibits 50% of radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis membranes Membrane Homogenates incubation Incubate membranes, radioligand, and test compound membranes->incubation radioligand Radioligand (e.g., 3H-pentazocine) radioligand->incubation compound Test Compound (DTG or Siramesine) compound->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation ic50 Determine IC50 scintillation->ic50 ki Calculate Ki ic50->ki

References

Comparative Analysis of the Anticonvulsant Efficacy of Ditolylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed comparison of the anticonvulsant properties of 1,3-di(2-tolyl)guanidine (DTG) against established antiepileptic drugs (AEDs). The data presented is derived from preclinical studies, offering insights into the potential therapeutic utility of DTG. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of novel anticonvulsant therapies.

Quantitative Comparison of Anticonvulsant Potency

The anticonvulsant efficacy of DTG was evaluated in a chemically-induced seizure model in rats, specifically through the focal injection of the GABA-A receptor antagonist, (-)-bicuculline methiodide, into the prepiriform cortex. This model is designed to assess the ability of a compound to suppress generalized motor seizures. The potency of DTG is compared with other relevant compounds in the following table.

CompoundED₅₀ (nmol)Seizure ModelAnimal ModelNotes
Ditolylguanidine (DTG) 5.25 Bicuculline-induced seizures (prepiriform cortex) Rat Potent suppression of generalized motor seizures.[1]
MK-801Equipotent to DTGBicuculline-induced seizures (prepiriform cortex)RatNon-competitive NMDA receptor antagonist.[1]
PhenytoinNot availableNot tested in the same model--
CarbamazepineNot availableNot tested in the same model--
ValproateNot availableNot tested in the same model--

Experimental Protocols

A thorough understanding of the experimental methodology is crucial for the interpretation of the presented data. The following section details the key experimental protocols employed in the validation of the anticonvulsant effects of DTG.

Bicuculline-Induced Seizure Model in the Rat Prepiriform Cortex

This in vivo model is utilized to screen for compounds with potential anticonvulsant activity against seizures originating from a specific brain region.

Animal Model:

  • Male Sprague-Dawley rats are used for this procedure.

Surgical Procedure:

  • Anesthesia: Rats are anesthetized to ensure a lack of pain and distress during the surgical procedure.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus to allow for precise targeting of the prepiriform cortex.

  • Cannula Implantation: A guide cannula is surgically implanted into the skull, with its tip positioned just above the deep prepiriform cortex. The cannula is secured to the skull using dental cement.

  • Recovery: Animals are allowed a recovery period of at least seven days post-surgery before the commencement of the experiment.

Drug Administration and Seizure Induction:

  • Microinjection Setup: A microinjection syringe is connected to an injector cannula via polyethylene tubing. The system is filled with the drug solution (e.g., DTG) or vehicle.

  • Drug Injection: The injector cannula is inserted into the guide cannula, extending into the prepiriform cortex. The drug solution is infused at a controlled rate.

  • Seizure Induction: Following the administration of the test compound, a solution of (-)-bicuculline methiodide is microinjected through the same cannula to induce seizures.

  • Behavioral Observation: The animals are observed for the onset, severity, and duration of seizure activity. Seizure severity is often scored using a standardized scale (e.g., the Racine scale).

Visualizing Experimental Workflow and Potential Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a potential signaling pathway for the anticonvulsant action of this compound.

experimental_workflow Experimental Workflow for Validating Anticonvulsant Effects cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_model Male Sprague-Dawley Rats anesthesia Anesthesia animal_model->anesthesia stereotaxic_surgery Stereotaxic Surgery anesthesia->stereotaxic_surgery cannula_implantation Guide Cannula Implantation (Prepiriform Cortex) stereotaxic_surgery->cannula_implantation recovery Surgical Recovery (≥ 7 days) cannula_implantation->recovery drug_admin Microinjection of This compound (DTG) or Vehicle recovery->drug_admin seizure_induction Microinjection of (-)-Bicuculline Methiodide drug_admin->seizure_induction observation Behavioral Observation (Seizure Scoring) seizure_induction->observation data_collection Record Seizure Parameters (Latency, Duration, Severity) observation->data_collection ed50_calculation Calculate ED₅₀ data_collection->ed50_calculation

Caption: Workflow for in vivo validation of anticonvulsant drugs.

Based on initial findings suggesting a sigma-receptor-independent mechanism and other studies pointing to interactions with NMDA receptors and SK channels, a potential signaling pathway for DTG's anticonvulsant effect is proposed below. It is important to note that this is a hypothetical pathway requiring further experimental validation.

potential_signaling_pathway Potential Signaling Pathway for DTG Anticonvulsant Effect cluster_neuronal_membrane Neuronal Membrane DTG This compound (DTG) NMDA_R NMDA Receptor DTG->NMDA_R Antagonism SK_Channel SK Channel DTG->SK_Channel Blockade Neuronal_Excitability Decreased Neuronal Excitability NMDA_R->Neuronal_Excitability Reduces Excitatory Glutamatergic Signaling SK_Channel->Neuronal_Excitability Reduces Potassium Efflux Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Hypothetical DTG anticonvulsant signaling pathway.

Discussion of Findings

The available data indicates that this compound is a potent anticonvulsant in the bicuculline-induced seizure model, with a potency comparable to the non-competitive NMDA receptor antagonist, MK-801.[1] Notably, the anticonvulsant effect of DTG in this model appears to be independent of sigma receptors, as pretreatment with the sigma receptor antagonist haloperidol did not block its effects.[1]

While a direct quantitative comparison with widely used AEDs like phenytoin, carbamazepine, and valproate in the same specific model is currently unavailable, the high potency of DTG warrants further investigation. The potential mechanism of action may involve the modulation of other neurotransmitter systems or ion channels. Some studies suggest that diarylguanidine derivatives can act as non-competitive NMDA receptor antagonists, and DTG itself has been shown to directly block small-conductance calcium-activated potassium (SK) channels.[1][2] These interactions could contribute to a reduction in neuronal excitability and, consequently, anticonvulsant activity.

Conclusion and Future Directions

This compound demonstrates significant anticonvulsant effects in a preclinical model of focal seizures. Its potency and potentially novel mechanism of action make it a compound of interest for further investigation in the development of new antiepileptic therapies. Future research should focus on:

  • Direct Comparative Studies: Evaluating the efficacy of DTG against standard AEDs in the same bicuculline-induced seizure model to establish a clear comparative potency profile.

  • Broad-Spectrum Anticonvulsant Profiling: Testing the efficacy of DTG in a wider range of preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, to determine its spectrum of activity.

  • Mechanism of Action Elucidation: Conducting further in-depth studies to definitively identify the molecular targets and signaling pathways responsible for the anticonvulsant effects of DTG. This should include a thorough investigation of its effects on NMDA receptors and various ion channels.

  • Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties and assessing the safety profile of DTG to determine its potential for clinical development.

By addressing these research areas, a more complete understanding of the therapeutic potential of this compound as a novel anticonvulsant can be achieved.

References

Ditolylguanidine vs. Other Guanidine-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diverse family of guanidine-based compounds offers a rich landscape for therapeutic innovation. This guide provides an objective comparison of Ditolylguanidine (DTG), a well-known sigma receptor agonist, with other notable guanidine derivatives in key research applications. The following sections present quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support informed decisions in drug discovery and development.

Introduction to Guanidine-Based Compounds in Research

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its ability to be protonated at physiological pH allows for strong interactions with biological targets, leading to a wide spectrum of pharmacological activities. Guanidine derivatives are being actively investigated and utilized for a variety of therapeutic applications, including oncology, infectious diseases, and neurological disorders. This guide focuses on comparing the performance of this compound (DTG) against other prominent guanidine-based compounds such as Diphenylguanidine (DPG), the antihypertensive drug Guanabenz, and the first-line diabetes medication Metformin, in anticancer and antimicrobial research.

Comparative Analysis of Anticancer Activity

Guanidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. The following table summarizes the in vitro cytotoxic activity (IC50 values) of DTG and other guanidine compounds against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as the experimental conditions, such as the specific cell lines and assay durations, can vary between studies.

Table 1: Comparative in vitro Anticancer Activity of Guanidine-Based Compounds

CompoundCancer Cell LineIC50 (µM)Reference
This compound (DTG) NCI-N417 (Small Cell Lung Cancer)0.1[1]
NCI-H209 (Small Cell Lung Cancer)0.09[1]
Guanabenz Huh7 (Hepatocellular Carcinoma)Varies by study[2]
Hep3B (Hepatocellular Carcinoma)Varies by study[2]
Metformin HeLa (Cervical Cancer)7.49[3]
A549 (Non-small Cell Lung Cancer)2110 (equivalent to 0.35 mg/ml)[4]
HCAM (Liver Cancer)>130[3]
AMJ13 (Breast Cancer)>130[3]
A172 (Glioblastoma)>130[3]
U2OS (Osteosarcoma)Varies by study[5]
MG63 (Osteosarcoma)Varies by study[5]
143B (Osteosarcoma)Varies by study[5]
MDA-MB-231 (Breast Cancer)51.4[6]
BT474 (Breast Cancer)>100[6]
BON1 (Pancreatic Neuroendocrine)Dose-dependent suppression[7]
NCI-H727 (Bronchopulmonary Neuroendocrine)Dose-dependent suppression[7]
GOT1 (Midgut Neuroendocrine)Dose-dependent suppression[7]
Guanidine-Platinum Complexes CH1 (Ovarian Carcinoma)19 - >100 (for various complexes)[8]
SW480 (Colon Cancer)32 - >100 (for various complexes)[8]
Guanidine-Chalcone Derivatives U-937 (Leukemia)1.6[7]

Comparative Analysis of Antimicrobial Activity

The cationic nature of the guanidinium group allows for potent antimicrobial activity, primarily through the disruption of microbial cell membranes. The following table presents the Minimum Inhibitory Concentration (MIC) values for various guanidine-based compounds against different bacterial strains. As with the anticancer data, direct comparisons should be interpreted cautiously due to variations in the tested microbial strains and methodologies across different studies.

Table 2: Comparative in vitro Antimicrobial Activity of Guanidine-Based Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Dodecylguanidine Hydrochloride (DGH) Staphylococcus aureus (MRSA, WCUH29)2.67[9]
Polyhexamethylene Guanidine (PHMG) Staphylococcus aureus (MRSA)1 - 8[9]
Alkyl-guanidine derivative (symmetric dimer) Staphylococcus aureus0.5[9]
Guanidine-functionalized di-tertiary amides Staphylococcus aureus1 - 2[9]
Guanabenz Acetate Escherichia coli (MG1655, AR3110, W3110)1000 µM[10]
Isopropoxy Benzene Guanidine (IBG) Staphylococcus aureus0.125 - 4
CatDex (a polyguanidine) Streptococcus mutans50 µM
Porphyromonas gingivalis50 µM

Key Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized experimental protocols are crucial. Below are the methodologies for key experiments cited in the comparison of guanidine-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Compound to be tested (e.g., this compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial compound to be tested

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the antimicrobial compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Sigma Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound to sigma receptors.

Materials:

  • Membrane preparation from a source rich in sigma receptors (e.g., guinea pig brain or cells expressing recombinant sigma receptors)

  • Radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 or [3H]DTG for total sigma receptors)

  • Test compound (e.g., this compound)

  • Non-specific binding control (e.g., a high concentration of an unlabeled sigma ligand like haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: Include wells for total binding (membrane preparation and radioligand only) and non-specific binding (membrane preparation, radioligand, and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is critical for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with this compound, Guanabenz, and Metformin.

Ditolylguanidine_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytoplasm Cytoplasm / Nucleus DTG This compound (DTG) Sigma1R_BiP Sigma-1R / BiP Complex DTG->Sigma1R_BiP Binds Sigma1R Active Sigma-1R Sigma1R_BiP->Sigma1R Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->IonChannels Modulates Nrf2 Nrf2 Sigma1R->Nrf2 Activates MAPK_ERK MAPK/ERK Pathway Sigma1R->MAPK_ERK Modulates BDNF_TrkB BDNF/TrkB Signaling Sigma1R->BDNF_TrkB Activates Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake ATP ATP Production Ca_Mito->ATP CellSurvival Cell Survival Neuroprotection ATP->CellSurvival GeneTranscription Gene Transcription Nrf2->GeneTranscription Antioxidant Response MAPK_ERK->CellSurvival BDNF_TrkB->CellSurvival Guanabenz_Signaling cluster_UPR Unfolded Protein Response (UPR) ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation ProteinSynthesis Protein Synthesis p_eIF2a->ProteinSynthesis Inhibits GADD34 GADD34 PP1 PP1 GADD34->PP1 Recruits PP1->p_eIF2a Dephosphorylates Apoptosis_Autophagy Apoptosis / Autophagy ATF4->Apoptosis_Autophagy Induces Guanabenz Guanabenz Guanabenz->GADD34 Inhibits Metformin_Signaling cluster_Cellular Cellular Processes Metformin Metformin AMPK AMPK Metformin->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK mTORC1 mTORC1 p_AMPK->mTORC1 Inhibits Gluconeogenesis Hepatic Gluconeogenesis p_AMPK->Gluconeogenesis Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

References

Safety Operating Guide

Proper Disposal of Ditolylguanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,3-Di-o-tolylguanidine (DTG) is critical for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Ditolylguanidine is a selective σ-receptor agonist and is also known to be toxic if swallowed, a skin and eye irritant, and harmful to aquatic life with long-lasting effects.[1][2][3][4] Adherence to these guidelines will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. The compound is a white to light yellow crystalline solid.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Respiratory Protection: In case of dust formation, use an N95 (US) or equivalent dust mask.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[2]

  • Ensure an eyewash station and safety shower are readily accessible.

Spill Management

In the event of a spill:

  • Evacuate personnel from the immediate area.[2]

  • Ventilate the area.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.[2]

  • Collect the spilled material into a suitable, labeled container for disposal.[2]

  • Do not flush spills into the sewer system or surface water.[2]

Storage Procedures

Proper storage is essential to prevent accidents and degradation of the chemical.

  • Store in a cool, dry, and dark place.

  • Keep the container tightly closed.

  • Solutions in DMSO can be stored at -20°C for up to 3 months.[6]

  • For long-term storage (months to years), maintain a temperature of -20°C.[7]

  • Store locked up and away from oxidizing agents.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal contractor.

  • Waste Identification: Clearly label the waste container as "this compound" with appropriate hazard symbols.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect waste this compound in a designated, leak-proof, and sealable container.

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup. Contact your EHS office to schedule a collection.

  • Documentation: Maintain a record of the amount of this compound being disposed of, in accordance with laboratory and institutional guidelines.

  • Transportation: The transport of this compound waste is regulated. It is classified under UN 2811, Hazard Class 6.1, Packing Group III, with the proper shipping name "TOXIC SOLIDS, ORGANIC, N.O.S.".[1][6] This should be handled by the certified waste disposal company.

Never dispose of this compound down the drain or in regular trash. [2] This can lead to environmental contamination and potential harm to aquatic organisms.[2][3]

Quantitative Data Summary

ParameterValueReference
UN Number 2811[6]
Transport Hazard Class 6.1 (Toxic solids)[1][6]
Packing Group III[1][6]
Melting Point 175 °C[8]
Molecular Weight 239.32 g/mol [8]

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Ditolylguanidine_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Process A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Segregate from other Chemical Waste C->D E Store Waste Securely (Locked Up) D->E F Contact Institutional EHS for Waste Pickup E->F G Maintain Disposal Records F->G H Transfer to Approved Waste Disposal Plant F->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ditolylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ditolylguanidine. Adherence to these protocols is essential for ensuring personal safety and environmental protection.

This compound (CAS No. 97-39-2), a sigma receptor agonist, is a valuable compound in neurological and psychiatric research. However, its handling requires strict safety measures due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.

Protective EquipmentSpecifications and Use
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Always wear two pairs of chemotherapy gloves when handling hazardous drugs.[1]
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is also recommended.
Respiratory Protection A dust mask of type N95 (US) or equivalent is necessary to prevent inhalation of the solid powder. For activities with a higher risk of aerosolization, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.
Protective Clothing An impervious, long-sleeved gown that closes in the back.[3] Consider coveralls for extensive handling.
Engineering Controls Always handle this compound within a chemical fume hood to minimize inhalation exposure.[2] A safety shower and eye bath should be readily accessible.[4]

Procedural Guidance: From Receipt to Disposal

The following step-by-step protocols provide a clear workflow for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Personal Protective Equipment: Wear appropriate PPE, including gloves and eye protection, when handling the container.

  • Storage: Store the container in a cool, well-ventilated, and dry area, protected from light.[2] Keep it tightly closed and store it locked up.[2] It should be stored separately from strong oxidizing agents and strong acids.[5]

Handling and Experimental Use
  • Preparation: Before handling, ensure you are wearing the full required PPE as detailed in the table above.

  • Work Area: Conduct all weighing and handling of this compound powder inside a certified chemical fume hood to prevent dust formation and inhalation.[2]

  • Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the chemical.

  • Dispensing: Carefully scoop the required amount of this compound from the container. Avoid any actions that could generate dust.

  • Closing: Securely close the main container immediately after dispensing.

  • Cleaning: Decontaminate the weighing area and any utensils used with an appropriate solvent and then wash with soap and water.

Spill Management
  • Evacuation: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a solid spill, gently sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including used PPE, weighing papers, and disposable labware, must be collected in a designated, labeled hazardous waste container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[2][4]

  • Environmental Precaution: Do not allow the product to enter drains, surface water, or the sanitary sewer system.[2] this compound is harmful to aquatic life with long-lasting effects.[2]

Health Hazard Information

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed.[4] May be toxic if swallowed.[5]
Eye Irritation Causes serious eye irritation.[5]
Carcinogenicity May cause cancer.[5]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[2]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • On Skin: Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[2]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[2]

Workflow for Safe Handling of this compound

Ditolylguanidine_Workflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Full PPE: - Double Gloves - Gown - Eye Protection - N95 Respirator B Weigh this compound A->B C Perform Experiment B->C D Decontaminate Work Area C->D G Spill Management C->G If Spill Occurs H First Aid C->H If Exposure Occurs E Segregate Waste D->E F Dispose of Hazardous Waste E->F

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ditolylguanidine
Reactant of Route 2
Reactant of Route 2
Ditolylguanidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.